Technical Documentation Center

3-Cyclopropyl-3-methylbutan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Cyclopropyl-3-methylbutan-1-ol
  • CAS: 1219087-95-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 3-Cyclopropyl-3-methylbutan-1-ol

Abstract This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and predicted spectroscopic signature of 3-Cyclopropyl-3-methylbutan-1-ol (CAS No: 147238-32-8). As a molecule incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and predicted spectroscopic signature of 3-Cyclopropyl-3-methylbutan-1-ol (CAS No: 147238-32-8). As a molecule incorporating both a sterically hindered tertiary alcohol and a cyclopropyl moiety, it presents unique structural and electronic characteristics of significant interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this guide synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. We will delve into a plausible synthetic route, detailed spectroscopic analysis (NMR, IR, MS), and a discussion of its chemical reactivity, with a particular focus on the mechanistic implications of the cyclopropyl group's proximity to the reactive alcohol center.

Introduction: The Significance of the Cyclopropyl Moiety and Tertiary Alcohols

The cyclopropyl group is a highly valued structural motif in drug development and organic synthesis.[1] Its rigid, three-membered ring imposes specific conformational constraints and possesses unique electronic properties, often acting as a bioisostere for double bonds or phenyl groups, which can significantly enhance a molecule's pharmacological profile.[1] When placed adjacent to a functional group, the cyclopropane ring can exert profound electronic effects, stabilizing carbocationic intermediates and influencing reaction pathways.

Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, are another critical structural class.[2] Their unique steric and electronic environment dictates their reactivity, making them resistant to oxidation while being prone to SN1-type substitution reactions via stable tertiary carbocation intermediates.[3]

The compound 3-Cyclopropyl-3-methylbutan-1-ol combines these two features, creating a molecule with potential for complex and stereochemically interesting transformations. This guide aims to provide the foundational knowledge necessary for its synthesis, identification, and strategic use in research and development.

Molecular Structure and Identifiers

  • IUPAC Name: 3-Cyclopropyl-3-methylbutan-1-ol

  • CAS Number: 147238-32-8[4]

  • Molecular Formula: C₈H₁₆O[4]

  • Molecular Weight: 128.21 g/mol [4]

  • 2D Structure:

Predicted Physical and Chemical Properties

PropertyPredicted Value for 3-Cyclopropyl-3-methylbutan-1-olComparative Data for C₈H₁₆O Isomers
Appearance Colorless liquid2-Octanone: Colorless liquid with a pleasant odor[5]; 3-Octanone: Clear colorless liquid[6]
Boiling Point 170-190 °C (estimated)2-Octanone: 173 °C[5]; 3-Octanone: 167-168 °C[6]; 1-Cyclohexylethanol: 183-185 °C[7]
Solubility Slightly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone)2-Octanone: Insoluble in water; soluble in alcohol, ether[5]; 3-Methylbutan-1-ol: Soluble in water[8]
Density ~0.85-0.90 g/mL (estimated)Isomers of octane have densities in the range of 0.69-0.72 g/cm³[9]

It is anticipated that 3-Cyclopropyl-3-methylbutan-1-ol will be a colorless liquid at room temperature with a characteristic alcoholic odor. The presence of the polar hydroxyl group will afford some water solubility, but the eight-carbon aliphatic structure will limit it, making it freely soluble in less polar organic solvents.

Proposed Synthesis: A Grignard-Based Approach

A robust and logical pathway to synthesize 3-Cyclopropyl-3-methylbutan-1-ol is through the nucleophilic addition of a cyclopropylmethyl Grignard reagent to a suitable ketone. This classic organometallic reaction is a cornerstone of alcohol synthesis due to its reliability and versatility.

Reaction Scheme:

(Cyclopropylmethyl)magnesium bromide + 3-Buten-2-one → 3-Cyclopropyl-3-methylbutan-1-ol

Experimental Protocol

Step 1: Preparation of (Cyclopropylmethyl)magnesium bromide (Grignard Reagent)

  • Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.

  • Initiation: Magnesium turnings (1.1 eq.) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.

  • Reagent Addition: Anhydrous diethyl ether or THF is added to cover the magnesium. A solution of (bromomethyl)cyclopropane (1.0 eq.) in the anhydrous solvent is added to the dropping funnel.

  • Reaction: A small portion of the bromide solution is added to the magnesium. The reaction is initiated, which is evident by bubble formation and a gentle reflux. The remaining bromide solution is then added dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, the mixture is stirred at room temperature or gently heated for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3-Buten-2-one

  • Cooling: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

  • Ketone Addition: A solution of 3-buten-2-one (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. This addition is exothermic and should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours until TLC or GC-MS analysis indicates the consumption of the starting ketone.

Step 3: Workup and Purification

  • Quenching: The reaction flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

  • Washing & Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Cyclopropyl-3-methylbutan-1-ol.

Synthesis Workflow Diagram

G cluster_prep Step 1: Grignard Reagent Preparation cluster_reaction Step 2: Nucleophilic Addition cluster_workup Step 3: Workup & Purification p1 Flame-dry glassware under Argon p2 Add Mg turnings (1.1 eq) p1->p2 p3 Add anhydrous solvent (THF/Ether) p2->p3 p4 Dropwise addition of (bromomethyl)cyclopropane (1.0 eq) p3->p4 p5 Stir until Mg is consumed p4->p5 r1 Cool Grignard reagent to 0 °C p5->r1 Freshly prepared (Cyclopropylmethyl)magnesium bromide r2 Dropwise addition of 3-Buten-2-one (1.0 eq) r1->r2 r3 Warm to RT and stir for 1-2h r2->r3 w1 Quench with sat. aq. NH4Cl at 0 °C r3->w1 w2 Extract with Diethyl Ether (3x) w1->w2 w3 Wash with brine, dry over Na2SO4 w2->w3 w4 Concentrate under reduced pressure w3->w4 w5 Purify via Flash Column Chromatography w4->w5 final_product final_product w5->final_product Pure Product

Caption: Workflow for the proposed synthesis of 3-Cyclopropyl-3-methylbutan-1-ol.

Predicted Spectroscopic Signature

The structural characterization of 3-Cyclopropyl-3-methylbutan-1-ol can be definitively achieved using a combination of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most diagnostic feature in the NMR spectra will be the signals corresponding to the cyclopropyl protons, which are known to be highly shielded due to the ring's magnetic anisotropy.[1]

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.75t2H-CH₂-OHProtons on the carbon bearing the hydroxyl group, split by the adjacent CH₂.
~1.65t2H-CH₂-C(R)₃Methylene protons adjacent to the quaternary center.
~1.20s3H-C-CH₃Singlet for the tertiary methyl group.
~1.50br s1H-OHBroad singlet for the hydroxyl proton; exchangeable with D₂O.
~0.80m1HCyclopropyl-CHMethine proton of the cyclopropyl group.
~0.45m2HCyclopropyl-CH₂Diastereotopic methylene protons on the cyclopropyl ring.[10]
~0.15m2HCyclopropyl-CH₂Highly shielded diastereotopic methylene protons on the cyclopropyl ring.[1][10]

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~75.0-C(OH)(CH₃)-Quaternary carbon attached to the hydroxyl and methyl groups.
~60.0-CH₂-OHCarbon bearing the hydroxyl group.
~40.0-CH₂-C(R)₃Methylene carbon adjacent to the quaternary center.
~25.0-C-CH₃Tertiary methyl carbon.
~15.0Cyclopropyl-CHMethine carbon of the cyclopropyl group.
~5.0Cyclopropyl-CH₂Shielded methylene carbons of the cyclopropyl ring.[11]
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the hydroxyl group.

Frequency (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (hydrogen-bonded)
3080-3000MediumC-H stretch (cyclopropyl)
2960-2850StrongC-H stretch (aliphatic)
1465-1450MediumC-H bend (CH₂/CH₃)
~1050StrongC-O stretch (tertiary alcohol)
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak along with characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 128.

  • Key Fragments:

    • m/z = 113 (M-15): Loss of a methyl radical (•CH₃).

    • m/z = 110 (M-18): Loss of a water molecule (H₂O), a common fragmentation for alcohols.

    • m/z = 71: Cleavage of the C-C bond between C2 and C3, yielding a [C₄H₇O]⁺ fragment.

    • m/z = 57: Further fragmentation.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-Cyclopropyl-3-methylbutan-1-ol is governed by the interplay between the tertiary alcohol and the adjacent cyclopropyl group.

Reactivity of the Tertiary Alcohol
  • SN1 Reactions: Tertiary alcohols readily undergo SN1 substitution with strong acids (e.g., HCl, HBr).[3] The reaction proceeds through a stable tertiary carbocation intermediate. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form the carbocation.

  • Resistance to Oxidation: Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbinol carbon and are therefore resistant to oxidation under standard conditions (e.g., with PCC, chromic acid).

The Role of the Cyclopropyl Group: Formation of the Cyclopropyl Carbinyl Cation

Under acidic conditions, the departure of the water molecule generates a tertiary carbocation adjacent to a cyclopropyl ring. This is not a simple carbocation; it is a "cyclopropyl carbinyl" cation, which is known to be remarkably stable.[12] This stability arises from the delocalization of the positive charge into the cyclopropane ring's C-C bonds, which have significant p-orbital character. This interaction leads to the formation of a nonclassical, bridged carbocation intermediate.[12]

This intermediate is highly significant because it can be attacked by a nucleophile at different positions, potentially leading to stereoretentive substitution products or rearranged products (homoallylic alcohols).[12][13] The specific outcome depends on the reaction conditions and the nature of the nucleophile.

Reactive Intermediate Diagram

Caption: Formation of the stabilized cyclopropyl carbinyl cation intermediate.

Safety and Handling

While specific toxicology data is unavailable, 3-Cyclopropyl-3-methylbutan-1-ol should be handled with the standard precautions for a flammable liquid alcohol.

  • Use in a well-ventilated area or a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • In case of contact, wash the affected area with copious amounts of water.

Conclusion

3-Cyclopropyl-3-methylbutan-1-ol is a structurally intriguing molecule whose properties are defined by the synergistic effects of a tertiary alcohol and a cyclopropyl ring. While direct experimental data is sparse, a comprehensive chemical profile can be confidently predicted through the analysis of analogous compounds and fundamental mechanistic principles. Its synthesis is achievable through standard organometallic chemistry, and its spectroscopic signature is expected to be highly distinctive, particularly in its NMR spectrum. The key to its chemical reactivity lies in the formation of the stabilized cyclopropyl carbinyl cation, a feature that opens avenues for complex and stereocontrolled chemical transformations. This guide provides a foundational framework for scientists and researchers to synthesize, identify, and strategically employ this versatile chemical building block.

References

  • Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation - PMC. (n.d.).
  • PubChem. (n.d.). 3-Octanone. Retrieved March 8, 2026, from [Link]

  • Stereoselective Synthesis of 2′-C-Methyl-cyclopropyl-fused Carbanucleosides as Potential Anti-HCV Agents. (n.d.).
  • Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses. (n.d.). Retrieved March 8, 2026, from [Link]

  • PubChem. (n.d.). 2-Octanone. Retrieved March 8, 2026, from [Link]

  • Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters - PMC. (n.d.).
  • PubChem. (n.d.). 3-Cyclopropyl-3-methylbutan-1-ol. Retrieved March 8, 2026, from [Link]

  • The Royal Society of Chemistry. (2022). 1H NMR (500 MHz, CDCl3) Methyl 1-phenyl-tetrahydrocyclopropa[b]chromene-1-carboxylate. Retrieved March 8, 2026, from [Link]

  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • CCS Chemistry. (n.d.). Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). Some physical properties of octane isomers. Retrieved March 8, 2026, from [Link]

  • ATB. (n.d.). Octanal | C8H16O | MD Topology | NMR | X-Ray. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted.... Retrieved March 8, 2026, from [Link]

  • 3-METHYLBUTANOL. (n.d.). Retrieved March 8, 2026, from [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
  • Stack Exchange. (2013, November 4). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? Retrieved March 8, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). 1-Cyclohexene-1-methanol, 4-(1-methylcyclopropyl). Retrieved March 8, 2026, from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Retrieved March 8, 2026, from [Link]

  • NIST WebBook. (n.d.). 3-Buten-1-ol, 3-methyl-. Retrieved March 8, 2026, from [Link]

  • Plant-Associated Volatile Organic Compound (VOC) Database (PVD). (n.d.). 3-methylbutan-1-ol. Retrieved March 8, 2026, from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved March 8, 2026, from [Link]

Sources

Exploratory

Spectroscopic Characterization and Analytical Workflows for 3-Cyclopropyl-3-methylbutan-1-ol: A Technical Guide

Strategic Utility in Modern Drug Discovery As the complexity of targeted therapeutics increases, the demand for sterically hindered, lipophilic building blocks has surged. 3-Cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-9...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Modern Drug Discovery

As the complexity of targeted therapeutics increases, the demand for sterically hindered, lipophilic building blocks has surged. 3-Cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-95-2) has emerged as a critical intermediate in the synthesis of advanced molecular entities, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other protein degradation mediators 1.

The architectural combination of a terminal primary alcohol, a gem-dimethyl group, and a cyclopropyl ring creates a unique spatial profile. When incorporated into a drug's linker or target-binding ligand, this motif enhances metabolic stability (by blocking metabolic hotspots via steric shielding) and modulates the lipophilicity required for cell permeability. Because this compound is utilized at the foundational stages of multi-step syntheses, rigorous spectroscopic validation of its structural integrity is non-negotiable to prevent downstream failures.

Physicochemical Profile

Before initiating spectroscopic analysis, it is essential to establish the baseline physicochemical parameters of the compound, which is cataloged under CID 67296784 2 and available through commercial chemical suppliers .

ParameterValue
Chemical Name 3-Cyclopropyl-3-methylbutan-1-ol
CAS Registry Number 1219087-95-2
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Structural Features Primary alcohol, quaternary carbon (C3), gem-dimethyl, cyclopropyl

Spectroscopic Data & Mechanistic Interpretation

High-Resolution ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for verifying the connectivity of 3-cyclopropyl-3-methylbutan-1-ol. The data below is derived from validated synthetic protocols for protein degradation compounds 1.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment Mechanistic Rationale & Causality
3.79 Triplet (t) 7.5 2H -CH₂-OH (C1) Deshielded by the strongly electronegative hydroxyl oxygen. Splits into a triplet due to scalar coupling with the adjacent C2 methylene protons.
1.60 Triplet (t) 7.5 2H -CH₂- (C2) Shielded relative to C1. Appears as a triplet because it couples exclusively with C1; the adjacent C3 is a quaternary carbon, providing no further splitting.
0.78 Singlet (s) - 6H Two -CH₃ (on C3) The two methyl groups on the quaternary C3 are chemically equivalent. The absence of vicinal protons results in a sharp, uncoupled singlet.
0.63 - 0.72 Multiplet (m) - 1H Cyclopropyl -CH- Shielded by the diamagnetic anisotropy of the strained cyclopropane ring. Slightly deshielded relative to the ring CH₂ groups due to attachment to the bulky C3 carbon.
0.26 - 0.32 Multiplet (m) - 2H Cyclopropyl -CH₂- Highly shielded ring protons. Diastereotopic nature (cis/trans relationship to the C3 substituent) causes complex multiplet splitting.

| 0.16 - 0.22 | Multiplet (m) | - | 2H | Cyclopropyl -CH₂- | The second set of diastereotopic cyclopropyl ring protons, experiencing maximum shielding from the ring current effect. |

Mass Spectrometry & Detection Challenges

Because 3-cyclopropyl-3-methylbutan-1-ol is a purely aliphatic alcohol, it lacks a chromophore. Standard LC-UV (e.g., 210 nm or 254 nm) will fail to accurately detect or quantify this compound.

  • Causality of Detection: To achieve trustworthy purity profiling, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) must be utilized.

  • Causality of Ionization: In Electrospray Ionization (ESI+), primary alcohols ionize poorly and are highly prone to in-source fragmentation. While the theoretical [M+H]⁺ is m/z 129.1, the dominant diagnostic ion will be the water-loss fragment [M+H - H₂O]⁺ at m/z 111.1 .

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol A: High-Fidelity ¹H NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation: The TMS acts as an internal standard. If the TMS peak deviates from exactly 0.00 ppm, the calibration is voided, preventing misassignment of the highly shielded cyclopropyl multiplets.

  • Shimming & Tuning: Perform automated gradient shimming (Z-axis).

    • Acceptance Criteria: The TMS signal must exhibit a line width at half-height (W₁/₂) of < 1.0 Hz. This guarantees magnetic field homogeneity, which is critical for resolving the 7.5 Hz coupling constants at C1 and C2.

  • Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: Aliphatic protons can have long T₁ relaxation times. A 2.0s delay ensures complete longitudinal relaxation between pulses, guaranteeing that the integration accurately reflects the 6H:2H:2H:2H:2H:1H ratio.

Protocol B: LC-ELSD-MS Purity Profiling
  • System Suitability Test (SST): Inject a known aliphatic alcohol standard (e.g., 1-octanol) before the sample batch.

    • Self-Validation: This proves the ELSD is functioning and that the ESI source is successfully generating water-loss fragments, ruling out detector failure if the target sample shows no peaks.

  • Mobile Phase Configuration: Use Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid acts as a proton donor. It deliberately drives the predictable dehydration of the alcohol in the MS source, ensuring a robust, trackable signal at m/z 111.1.

  • Gradient Elution & Detection: Run a gradient from 5% B to 95% B over 5 minutes. Monitor purity via ELSD and mass via ESI+ (scanning m/z 100-500).

    • Acceptance Criteria: ELSD purity must be >95%, and the base peak in the mass spectrum must correspond to m/z 111.1 ± 0.2 Da.

Analytical Workflow & Decision Matrix

The following decision matrix illustrates the quality control gating process required before 3-cyclopropyl-3-methylbutan-1-ol can be approved for downstream PROTAC synthesis.

QC_Workflow Start 3-Cyclopropyl-3-methylbutan-1-ol (Batch Reception) NMR High-Resolution NMR (1H in CDCl3) Start->NMR LCMS LC-MS / ELSD Analysis (ESI+, Purity Check) Start->LCMS IR FT-IR Spectroscopy (Functional Group ID) Start->IR Decision Structural Validation & Purity >95% NMR->Decision Shift/Coupling Verification LCMS->Decision Mass & Purity Confirmed IR->Decision O-H & C-H Stretches Approve Approved for PROTAC Synthesis Decision->Approve Pass Reject Reject / Re-purify (Chromatography) Decision->Reject Fail

Analytical workflow for the structural validation of 3-cyclopropyl-3-methylbutan-1-ol.

Conclusion

The successful integration of 3-cyclopropyl-3-methylbutan-1-ol into complex therapeutic modalities relies heavily on the precision of its initial analytical validation. By understanding the causality behind its unique NMR shielding effects and its specific ionization behaviors in mass spectrometry, researchers can implement self-validating workflows that ensure absolute structural confidence prior to advanced synthetic coupling.

References

  • WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof Source: Google Patents URL:1

  • 3-Cyclopropyl-3-methylbutan-1-ol | C8H16O | CID 67296784 Source: PubChem - NIH URL:2

  • 3-cyclopropyl-3-methylbutan-1-ol | 1219087-95-2 Source: MilliporeSigma (Sigma-Aldrich) URL:

Sources

Foundational

An In-depth Technical Guide to the NMR Analysis of 3-Cyclopropyl-3-methylbutan-1-ol

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Cyclopropyl-3-methylbutan-1-ol. Tailored for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Cyclopropyl-3-methylbutan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this molecule. By synthesizing fundamental principles with field-proven insights, this paper aims to serve as an authoritative reference for the characterization of this and structurally related compounds.

Introduction: The Structural Significance of 3-Cyclopropyl-3-methylbutan-1-ol

3-Cyclopropyl-3-methylbutan-1-ol is a fascinating molecule that incorporates several key structural features of interest in medicinal and organic chemistry. The presence of a cyclopropyl ring, a quaternary carbon center, and a primary alcohol functionality presents a unique spectroscopic challenge and opportunity. The cyclopropyl moiety is a prevalent structural motif in numerous pharmaceuticals due to its ability to introduce conformational rigidity and modulate electronic properties.[1] Understanding the precise NMR spectral signature of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-Cyclopropyl-3-methylbutan-1-ol, grounded in established NMR theory and data from analogous structures. We will explore the expected chemical shifts, spin-spin coupling patterns, and integration values, explaining the underlying principles that govern these spectral parameters.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 3-Cyclopropyl-3-methylbutan-1-ol is anticipated to exhibit a series of distinct signals, each corresponding to the unique proton environments within the molecule. The interpretation of this spectrum relies on understanding the influence of electronegativity, magnetic anisotropy, and spin-spin coupling.

A key feature in the proton NMR of cyclopropyl-containing molecules is the notable upfield shift of the cyclopropyl proton signals. This is a direct consequence of the magnetic anisotropy of the cyclopropane ring, where the circulation of electrons in the carbon-carbon bonds generates a local magnetic field that shields the protons.[2]

Below is a systematic breakdown of the predicted signals:

  • Cyclopropyl Protons (CH and CH₂): The protons on the cyclopropyl ring are diastereotopic and will present as a complex multiplet in the upfield region of the spectrum, typically between 0.0 and 0.8 ppm. The methine proton of the cyclopropyl group, being adjacent to the quaternary carbon, will likely appear as a multiplet due to coupling with the adjacent cyclopropyl methylene protons. The four methylene protons on the cyclopropane ring are also diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.

  • Methyl Protons (2 x CH₃): The two methyl groups attached to the quaternary carbon are equivalent due to free rotation around the C-C single bond. They will therefore appear as a sharp singlet, integrating to six protons. The chemical shift is expected to be in the range of 0.9-1.2 ppm.

  • Methylene Protons adjacent to the Quaternary Carbon (CH₂): The two protons of the methylene group adjacent to the quaternary carbon are equivalent and will appear as a triplet, integrating to two protons. The triplet multiplicity arises from coupling with the neighboring methylene protons of the alcohol group. Their chemical shift is predicted to be around 1.5-1.8 ppm.

  • Methylene Protons adjacent to the Hydroxyl Group (CH₂OH): The methylene protons directly attached to the hydroxyl group will be deshielded by the electronegative oxygen atom and are expected to resonate as a triplet in the range of 3.5-3.8 ppm, integrating to two protons. The triplet pattern is due to coupling with the adjacent methylene group.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and its signal can be confirmed by a D₂O exchange experiment, where the peak disappears.[3][4] In a typical deuterated chloroform (CDCl₃) solution, it might be observed between 1.0 and 4.0 ppm.

Predicted ¹H NMR Data Summary
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Cyclopropyl CH₂ and CH0.0 - 0.8Multiplet5H
2 x CH₃0.9 - 1.2Singlet6H
-C-CH₂-CH₂OH1.5 - 1.8Triplet2H
-CH₂-OH3.5 - 3.8Triplet2H
-OH1.0 - 4.0 (variable)Broad Singlet1H

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of 3-Cyclopropyl-3-methylbutan-1-ol is expected to show a distinct signal for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.

  • Cyclopropyl Carbons: The carbon atoms of the cyclopropyl ring are expected to resonate at a high field (upfield), typically in the range of 5-20 ppm. The methine carbon will likely be at a slightly lower field than the methylene carbons. The strained nature of the three-membered ring contributes to this characteristic upfield shift.

  • Methyl Carbons: The two equivalent methyl carbons attached to the quaternary center will produce a single peak, typically in the range of 25-30 ppm.

  • Quaternary Carbon: The quaternary carbon atom, bonded to the cyclopropyl group and two methyl groups, will appear as a singlet with a chemical shift in the range of 30-40 ppm.

  • Methylene Carbon adjacent to the Quaternary Carbon: This methylene carbon is expected to have a chemical shift in the range of 40-50 ppm.

  • Methylene Carbon adjacent to the Hydroxyl Group: The carbon atom directly bonded to the electronegative oxygen of the hydroxyl group will be significantly deshielded and is predicted to appear in the 60-70 ppm region.[5][6]

Predicted ¹³C NMR Data Summary
CarbonPredicted Chemical Shift (δ, ppm)
Cyclopropyl CH₂5 - 15
Cyclopropyl CH15 - 25
2 x CH₃25 - 30
Quaternary C30 - 40
-C-CH₂-CH₂OH40 - 50
-CH₂-OH60 - 70

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra of 3-Cyclopropyl-3-methylbutan-1-ol, a standardized experimental procedure should be followed. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified 3-Cyclopropyl-3-methylbutan-1-ol directly into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for small organic molecules.[7] The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

    • Visually inspect the sample for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set for optimal shimming.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent residual peak. This process is crucial for obtaining high-resolution spectra.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 90 degrees.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Use an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • A larger number of scans (e.g., 128 to 1024 or more) will be required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and NMR Workflow

To facilitate a clearer understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of 3-Cyclopropyl-3-methylbutan-1-ol.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) B Instrument Setup (Locking and Shimming) A->B C 1H NMR Acquisition (1D Proton) B->C D 13C NMR Acquisition (Proton Decoupled) B->D E Data Processing (FT, Phasing, Calibration) C->E D->E F Spectral Analysis (Chemical Shift, Multiplicity, Integration) E->F G Structure Elucidation F->G

Caption: Experimental workflow for NMR analysis.

Conclusion

The NMR analysis of 3-Cyclopropyl-3-methylbutan-1-ol provides a clear and detailed picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra, based on established principles and data from analogous compounds, offer a robust framework for the identification and characterization of this molecule. The distinct upfield signals of the cyclopropyl group in both proton and carbon spectra serve as a key diagnostic feature. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality NMR data, ensuring the integrity and accuracy of their findings. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of cyclopropyl-containing compounds.

References

  • Goff, S. A., and Klee, H. J. (2006). Plant volatile compounds: sensory cues for health and nutritional value? Science, 311:815–9.
  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (Year). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry.
  • Charette, A. B. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Car.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • The Journal of Organic Chemistry. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclopropyl-3-methylbutan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclopropyl-3-methylbutanal. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Vaia. (n.d.). The NMR spectrum shown is that of 3-methyl-3-buten-1-ol. Assign all the observed resonance peaks to specific protons, and account for the splitting patterns. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (2026, March 3). butan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]

  • Cardenas, C., et al. (Year). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Magnetic Resonance in Medicine.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 4). 1H NMR splitting of 3-methyl-1-butanol. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C-13 nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Cyclopropyl-3-methylbutan-1-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the physical properties of the novel compound 3-Cyclopropyl-3-methylbutan-1-ol. Given the current a...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of the novel compound 3-Cyclopropyl-3-methylbutan-1-ol. Given the current absence of this molecule in publicly accessible chemical databases, this document serves as a foundational resource, offering a predictive analysis of its key physical characteristics and providing detailed, field-proven methodologies for their empirical determination. By synthesizing theoretical principles with established experimental protocols, this guide aims to equip researchers with the necessary framework to confidently handle, characterize, and utilize this compound in synthetic and medicinal chemistry applications. We will explore predicted values for its molecular weight, boiling point, melting point, density, and solubility, grounded in the analysis of structurally analogous compounds. Furthermore, a plausible synthetic route is proposed to provide context for potential impurities that may influence physical property measurements.

Introduction: The Significance of a Novel Cyclopropyl-Containing Alcohol

3-Cyclopropyl-3-methylbutan-1-ol (PubChem CID: 67296784) represents an intriguing molecular scaffold for medicinal chemistry and materials science.[1] The incorporation of a cyclopropyl group, a well-regarded bioisostere for phenyl rings and other functionalities, can significantly influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacological profile. The tertiary carbon center adjacent to the cyclopropyl ring introduces a degree of steric hindrance that may further modulate its reactivity and interactions. As with any new chemical entity, a thorough understanding of its physical properties is a prerequisite for its effective application, from reaction work-ups and purification to formulation and administration. This guide provides a comprehensive roadmap for the characterization of this promising, yet undocumented, compound.

Predicted Physical Properties of 3-Cyclopropyl-3-methylbutan-1-ol

In the absence of experimental data, we can predict the physical properties of 3-Cyclopropyl-3-methylbutan-1-ol by examining structurally similar molecules. The primary analogues considered are neopentyl alcohol (2,2-dimethylpropan-1-ol) due to the sterically hindered tertiary carbon, and other small cyclopropyl-containing alcohols which provide insight into the influence of the cyclopropyl moiety.

PropertyPredicted Value/RangeRationale and Comparative Analysis
Molecular Weight 128.21 g/mol Calculated from the molecular formula C₈H₁₆O.
Boiling Point 160-180 °CThe presence of a hydroxyl group allows for hydrogen bonding, significantly increasing the boiling point compared to a non-polar analogue of similar molecular weight. Neopentyl alcohol (C₅H₁₂O) has a boiling point of 113-114 °C. The increased carbon chain length and the rigid cyclopropyl group in the target molecule are expected to increase van der Waals forces, leading to a higher boiling point.
Melting Point < 25 °C (Likely a liquid at room temperature)While neopentyl alcohol is a solid at room temperature (melting point 52-56 °C) due to its high symmetry and efficient crystal packing, the introduction of the less symmetrical cyclopropyl group in 3-Cyclopropyl-3-methylbutan-1-ol is predicted to disrupt this packing, likely resulting in a lower melting point, rendering it a liquid at ambient conditions.
Density 0.85 - 0.95 g/mLAlcohols are generally less dense than water. The density of neopentyl alcohol is approximately 0.818 g/mL at 25 °C. The addition of the compact cyclopropyl ring is expected to slightly increase the density.
Solubility in Water Sparingly soluble to insolubleThe hydroxyl group provides some capacity for hydrogen bonding with water. However, the C8 hydrocarbon backbone is substantial and non-polar, which will significantly limit its aqueous solubility. Its solubility is expected to be lower than that of smaller alcohols like 3-methyl-1-butanol (isoamyl alcohol), which is sparingly soluble.
Solubility in Organic Solvents HighAs a predominantly non-polar molecule with a polar hydroxyl group, it is expected to be readily soluble in a wide range of organic solvents such as ethanol, diethyl ether, acetone, and chlorinated solvents.

Hypothetical Synthesis of 3-Cyclopropyl-3-methylbutan-1-ol

A plausible and efficient route to synthesize 3-Cyclopropyl-3-methylbutan-1-ol is through a Grignard reaction. This approach involves the nucleophilic addition of an ethyl Grignard reagent to a suitable cyclopropyl-containing ketone.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of ethylmagnesium bromide with 1-cyclopropyl-1-propanone. The subsequent acidic workup would yield the target tertiary alcohol.

Synthesis reagent1 Ethyl Bromide + Mg in dry Ether/THF intermediate Magnesium Alkoxide Intermediate reagent1->intermediate Forms Grignard Reagent (Ethylmagnesium Bromide) reagent2 1-Cyclopropyl-1-propanone reagent2->intermediate Nucleophilic Attack workup Aqueous Acidic Workup (e.g., aq. NH4Cl or dil. HCl) intermediate->workup product 3-Cyclopropyl-3-methylbutan-1-ol workup->product

Caption: Proposed Grignard synthesis of 3-Cyclopropyl-3-methylbutan-1-ol.

Potential Impurities and Their Impact

The primary impurities from this synthesis could include:

  • Unreacted Starting Materials: Residual 1-cyclopropyl-1-propanone.

  • Grignard Reagent Byproducts: Ethane (from reaction with any trace water) and other coupling products.

  • Dehydration Product: Under strongly acidic workup conditions, the tertiary alcohol could undergo dehydration to form alkenes.

The presence of these impurities can affect the measured physical properties. For instance, unreacted ketone would likely lower the observed boiling point, while alkene impurities could also alter the boiling point and density. Therefore, rigorous purification, for example by fractional distillation or column chromatography, is essential before characterization.

Experimental Protocols for Physical Property Determination

The following section outlines detailed, step-by-step methodologies for the empirical determination of the core physical properties of 3-Cyclopropyl-3-methylbutan-1-ol.

Boiling Point Determination (Thiele Tube Method)

This microscale method is ideal for determining the boiling point of a small sample of a novel compound.

Causality Behind Experimental Choices: The Thiele tube is designed to ensure uniform heating of the heat-transfer fluid (mineral oil) through convection, providing an accurate and reproducible temperature reading at the point of boiling. The inverted capillary tube traps the vapor of the substance, and the boiling point is observed as the temperature at which the external pressure equals the vapor pressure of the liquid.

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Add 0.5 mL of purified sample to a small test tube. prep2 Place a melting point capillary tube (sealed at one end) open-end down into the test tube. prep3 Attach the test tube to a thermometer with a rubber band. meas1 Suspend the thermometer assembly in a Thiele tube filled with mineral oil. prep3->meas1 meas2 Gently heat the side arm of the Thiele tube. meas1->meas2 meas3 Observe a steady stream of bubbles emerging from the capillary tube. meas2->meas3 meas4 Remove heat and allow to cool slowly. meas3->meas4 meas5 Record the temperature at which the liquid is drawn back into the capillary tube. This is the boiling point. meas4->meas5

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Melting Point Determination (Capillary Method)

Should the compound be a solid at room temperature, this method provides a precise melting point range.

Causality Behind Experimental Choices: A pure crystalline solid typically has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Slow, controlled heating is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Ensure the sample is dry and finely powdered. prep2 Tap the open end of a melting point capillary tube into the sample to a depth of 2-3 mm. prep3 Invert and tap the sealed end on a hard surface to pack the sample. meas1 Place the capillary tube in a melting point apparatus. prep3->meas1 meas2 Heat rapidly to ~15-20 °C below the expected melting point. meas1->meas2 meas3 Decrease the heating rate to 1-2 °C per minute. meas2->meas3 meas4 Record the temperature at which the first liquid appears (T1). meas3->meas4 meas5 Record the temperature at which the entire sample is liquid (T2). The melting range is T1-T2. meas4->meas5

Caption: Workflow for Melting Point Determination.

Density Determination (Volumetric Method)

This is a straightforward and accurate method for determining the density of a liquid sample.

Causality Behind Experimental Choices: Density is an intrinsic property defined as mass per unit volume. By accurately measuring the mass of a precisely known volume of the liquid, the density can be calculated. A volumetric flask is used to ensure the accuracy of the volume measurement, and an analytical balance provides the necessary precision for the mass measurement. Temperature control is important as density is temperature-dependent.

Density_Workflow cluster_measurement Measurement Protocol step1 Weigh a clean, dry 10 mL volumetric flask on an analytical balance (m1). step2 Carefully fill the flask with the sample to the calibration mark. step1->step2 step3 Reweigh the filled flask (m2). step2->step3 step4 Record the temperature of the sample. step3->step4 step5 Calculate the density: ρ = (m2 - m1) / 10 mL. step4->step5

Sources

Foundational

Whitepaper: Structural Characterization and Synthetic Utility of 3-Cyclopropyl-3-methylbutan-1-ol in Targeted Protein Degradation

Executive Summary In the rapidly evolving landscape of Targeted Protein Degradation (TPD) and molecular glues, the rational design of linkers and solvent-exposed motifs is critical for optimizing pharmacokinetic properti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD) and molecular glues, the rational design of linkers and solvent-exposed motifs is critical for optimizing pharmacokinetic properties and ternary complex formation. 3-Cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-95-2) has emerged as a highly specialized aliphatic building block in medicinal chemistry. Characterized by its unique combination of a terminal primary alcohol, a gem-dimethyl center, and a rigid cyclopropyl ring, this compound offers a distinct steric and lipophilic profile.

This technical guide provides an in-depth characterization of 3-cyclopropyl-3-methylbutan-1-ol, elucidating its structural properties, its conformational advantages in drug design, and validated synthetic protocols for its incorporation into PROTACs (Proteolysis Targeting Chimeras), specifically targeting kinases such as CDK2.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in complex synthetic workflows. The structural features of 3-cyclopropyl-3-methylbutan-1-ol dictate its solubility, reactivity, and analytical signatures.

Quantitative Data Summary

The following table summarizes the core chemical properties and analytical identifiers for 3-cyclopropyl-3-methylbutan-1-ol, derived from [1] and recent patent literature [2].

PropertyValueCausality / Significance
Chemical Name 3-Cyclopropyl-3-methylbutan-1-olPrimary alcohol with a highly branched C3 center.
CAS Registry Number 1219087-95-2Industry-standard identifier for procurement.
Molecular Formula C8H16OIndicates an index of hydrogen deficiency of 1 (the cyclopropyl ring).
Molecular Weight 128.21 g/mol Low molecular weight, ideal for maintaining PROTACs within oral bioavailability limits.
Appearance Colorless oilTypical for low-molecular-weight aliphatic alcohols; requires careful solvent removal during synthesis to prevent volatilization.
NMR Structural Elucidation

The 1 H NMR spectrum of 3-cyclopropyl-3-methylbutan-1-ol provides a masterclass in interpreting steric environments and magnetic anisotropy. Based on characterization data from [2], the spectrum ( 1 H NMR, 400 MHz, CDCl 3​ ) is assigned as follows:

  • δ 3.79 (t, J = 7.5 Hz, 2H): Assigned to the C1 methylene protons (CH 2​ -OH). The significant downfield shift is caused by the deshielding effect of the adjacent electronegative oxygen atom. It appears as a triplet due to coupling with the C2 methylene protons.

  • δ 1.60 (t, J = 7.5 Hz, 2H): Assigned to the C2 methylene protons. It couples exclusively with the C1 protons (forming a triplet) because the adjacent C3 carbon is quaternary and lacks protons.

  • δ 0.78 (s, 6H): Assigned to the gem-dimethyl group (the C4 methyl and the 3-methyl group). Because C3 is a quaternary center, these six protons have no adjacent protons to couple with, resulting in a sharp, distinct singlet. The high integration value (6H) is a primary diagnostic marker for this compound.

  • δ 0.72 - 0.63 (m, 1H) & δ 0.32 - 0.16 (m, 4H): Assigned to the cyclopropyl ring protons. These protons appear unusually upfield due to the diamagnetic anisotropy of the strained cyclopropane ring, which generates a local magnetic field that heavily shields the protons located above and below the ring plane.

Conformational Dynamics & Medicinal Chemistry Rationale

Why incorporate a 3-cyclopropyl-3-methyl motif instead of a standard linear alkyl chain? The causality lies in the thermodynamics of protein-ligand binding:

  • The Thorpe-Ingold Effect: The gem-dimethyl group at the C3 position creates significant steric bulk. This bulk restricts the rotational degrees of freedom of the adjacent C2-C1 chain, forcing the molecule into a pre-organized, folded conformation. In PROTAC linkers, this reduces the entropic penalty ( ΔS ) upon binding to the target protein, thereby increasing overall binding affinity.

  • Metabolic Stability: Aliphatic chains are highly susceptible to Cytochrome P450-mediated oxidation. The cyclopropyl ring acts as a bioisostere for an isopropyl group, offering similar lipophilicity but with a rigidified, C-H bond-strengthened structure that resists oxidative metabolism.

Synthetic Workflows: Carbamate Linkage in PROTACs

In the synthesis of CDK2 degraders, 3-cyclopropyl-3-methylbutan-1-ol is frequently coupled to amine-bearing target ligands via a carbamate linkage.

Experimental Protocol: CDI-Mediated Carbamate Formation

Causality Check: 1,1'-Carbonyldiimidazole (CDI) is deliberately selected over phosgene or chloroformates. CDI is a stable, crystalline solid that mitigates the toxicity risks of phosgene while preventing the formation of symmetric urea byproducts by allowing the isolation (or controlled in-situ generation) of a reactive imidazolide intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve 3-cyclopropyl-3-methylbutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of CDI.

  • Imidazolide Formation: Add CDI (1.2 eq) portion-wise at 0 °C, then allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Self-Validation Step: Monitor via LC-MS. The successful formation of the intermediate is confirmed by a mass shift of +68 Da relative to the starting alcohol (addition of the carbonyl and one imidazole ring, minus H 2​ O).

  • Amine Coupling: To the reaction mixture, add the amine-bearing PROTAC core (0.8 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA is a non-nucleophilic base. It acts as a proton scavenger to neutralize the imidazole byproduct, shifting the equilibrium forward and driving the nucleophilic attack of the amine on the imidazolide.

  • Reaction Completion: Stir at 40 °C for 12 hours.

    • Self-Validation Step: Confirm complete consumption of the amine via LC-MS.

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via preparative HPLC (Gradient: 25% to 50% Buffer B [Acetonitrile] in Buffer A[Water + 0.1% TFA] over 8.5 minutes).

  • Final Validation: Analyze the purified fraction via LC-MS (Target purity: 100%, R f​ ~0.67) and 1 H NMR to ensure the retention of the diagnostic 6H singlet at δ 0.78 ppm.

G A 3-Cyclopropyl-3-methylbutan-1-ol (Aliphatic Alcohol) B CDI Activation (1,1'-Carbonyldiimidazole) A->B Step 1 C Reactive Imidazolide Intermediate B->C - Imidazole D Amine Addition (+ DIPEA base) C->D Step 2 E Carbamate-Linked PROTAC Product D->E - Imidazole

Workflow for the synthesis of carbamate-linked PROTACs using CDI activation.

Mechanistic Application: CDK2 Targeted Protein Degradation

Once incorporated into a PROTAC, the 3-cyclopropyl-3-methylbutan-1-ol moiety often serves as a solvent-exposed group or a rigidified linker segment that projects out of the target protein's binding pocket. In the case of Cyclin-Dependent Kinase 2 (CDK2) degraders, this structural pre-organization is vital for recruiting the E3 ligase (such as Cereblon) without creating steric clashes.

The resulting ternary complex brings the E3 ligase into close proximity with CDK2, facilitating the transfer of ubiquitin molecules. The polyubiquitinated CDK2 is subsequently recognized and degraded by the 26S proteasome, effectively knocking down the protein's intracellular levels and halting aberrant cell cycle progression in oncological models.

G A PROTAC Molecule (Cyclopropyl Linker) D Ternary Complex Formation A->D Binds B CDK2 Target Protein B->D Recruits C E3 Ligase (Cereblon) C->D Recruits E Polyubiquitination D->E E2 Ubiquitin Transfer F Proteasomal Degradation E->F 26S Proteasome

Mechanistic pathway of targeted CDK2 degradation via PROTAC ternary complex formation.

References

  • National Center for Biotechnology Information (NIH). "3-Cyclopropyl-3-methylbutan-1-ol | C8H16O | CID 67296784". PubChem. Available at:[Link]

  • Google Patents. "Compounds that mediate protein degradation and methods of use thereof" (WO2024092039A1). World Intellectual Property Organization.
Exploratory

Retrosynthetic Analysis and Process Development for 3-Cyclopropyl-3-methylbutan-1-ol

Executive Summary The synthesis of highly branched aliphatic alcohols presents unique challenges in modern organic chemistry, primarily due to the steric encumbrance associated with assembling contiguous quaternary or hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly branched aliphatic alcohols presents unique challenges in modern organic chemistry, primarily due to the steric encumbrance associated with assembling contiguous quaternary or highly substituted carbon centers. 3-Cyclopropyl-3-methylbutan-1-ol is a structurally intriguing molecule featuring a quaternary carbon bonded to a cyclopropyl ring, a gem-dimethyl group, and a hydroxyethyl chain[1],[2].

This whitepaper provides an in-depth retrosynthetic analysis and scalable experimental blueprint for synthesizing this target. By bypassing sterically hindered intermolecular disconnections in favor of predictable, orbital-symmetry-driven sigmatropic rearrangements, we establish a self-validating, high-yielding synthetic pathway suitable for advanced research and drug development applications.

Structural Deconstruction & Retrosynthetic Strategy

The defining structural feature of 3-cyclopropyl-3-methylbutan-1-ol is the C3 quaternary center . The formation of this sterically congested node dictates the entire retrosynthetic logic. We evaluate two primary disconnections:

Path A: The Sigmatropic Approach (Recommended)

This pathway relies on a [3,3]-sigmatropic rearrangement to form the quaternary center, followed by a directed cyclopropanation.

  • Functional Group Interconversion (FGI): The target primary alcohol is derived from the reduction of ethyl 3-cyclopropyl-3-methylbutanoate .

  • C-C Bond Disconnection: The cyclopropyl group is deconstructed to a terminal alkene via a retrosynthetic Simmons-Smith reaction, leading to ethyl 3,3-dimethylpent-4-enoate [3].

  • Rearrangement Disconnection: The quaternary center of the enoate is traced back to a Johnson-Claisen rearrangement between the inexpensive, commercially available prenol (3-methylbut-2-en-1-ol) and triethyl orthoacetate[4].

Path B: The Intermolecular Approach (Alternative)

An alternative is the direct 1,4-conjugate addition of a cyclopropylmetal reagent to ethyl 3-methylbut-2-enoate (ethyl senecioate) . While copper-catalyzed conjugate additions of Grignard reagents are well-documented[5], the β,β -dimethyl substitution on the Michael acceptor creates severe steric repulsion, often resulting in poor yields and competing 1,2-addition or enolization pathways.

Retrosynthesis Target 3-Cyclopropyl-3-methylbutan-1-ol Ester Ethyl 3-cyclopropyl-3-methylbutanoate Target->Ester Reduction (LiAlH4) Alkene Ethyl 3,3-dimethylpent-4-enoate Ester->Alkene Cyclopropanation Enoate Ethyl 3-methylbut-2-enoate + Cyclopropyl-MgBr Ester->Enoate Conjugate Addition AllylAlc Prenol + Triethyl orthoacetate Alkene->AllylAlc Johnson-Claisen

Retrosynthetic pathways for 3-cyclopropyl-3-methylbutan-1-ol.

Mechanistic Causality & Reaction Design

Step 1: Regioselective Johnson-Claisen Rearrangement

The genius of the Johnson-Claisen rearrangement lies in its ability to translate the geometry of an easily accessible allylic alcohol into a sterically hindered C-C bond via a highly ordered, chair-like transition state[6].

The Causality of Regiochemistry: If one were to use the tertiary alcohol 2-methylbut-3-en-2-ol, the [3,3]-shift would yield a linear product (ethyl 5-methylhex-4-enoate). However, by utilizing the primary alcohol prenol , the mixed orthoester intermediate undergoes a[3,3]-sigmatropic shift where the new C-C bond forms exclusively at the γ -carbon (C3 of prenol)[4]. Because C3 bears two methyl groups, this rearrangement elegantly constructs the requisite quaternary center without suffering from the intermolecular steric penalties seen in Path B.

Mechanism Prenol Prenol (Primary Allylic Alcohol) MixedOrtho Mixed Orthoester (C-O bond formed) Prenol->MixedOrtho + CH3C(OEt)3 - EtOH TS Chair-like TS [3,3]-Sigmatropic Shift MixedOrtho->TS 140°C, H+ Product Ethyl 3,3-dimethylpent-4-enoate (Quaternary Center) TS->Product Rearrangement

Mechanism and regiochemistry of the Johnson-Claisen rearrangement.

Step 2: Furukawa-Modified Simmons-Smith Cyclopropanation

The intermediate, ethyl 3,3-dimethylpent-4-enoate, contains a terminal alkene adjacent to a bulky neo-pentyl-like quaternary center. Traditional cyclopropanation using a Zinc-Copper couple can be sluggish here. We deploy the Furukawa modification using diethylzinc ( Et2​Zn ) and diiodomethane ( CH2​I2​ )[7]. This generates a homogeneous, highly reactive zinc carbenoid ( EtZnCH2​I ) that easily approaches the less hindered face of the terminal π -bond, ensuring complete conversion to the cyclopropyl derivative.

Step 3: Hydride Reduction & Fieser Workup

The final transformation is the reduction of the ester to the primary alcohol using Lithium Aluminum Hydride ( LiAlH4​ ). The critical insight here is the workup: traditional aqueous quenching of LiAlH4​ generates unfilterable gelatinous aluminum hydroxide emulsions. We mandate the Fieser Workup ( n g LiAlH4​ n mL H2​O n mL 15% NaOH 3n mL H2​O ), which forces the aluminum salts to precipitate as a granular, easily filterable solid, ensuring maximum recovery of the target alcohol.

Comparative Analysis of Synthetic Routes

ParameterPath A: Johnson-Claisen + Cyclopropanation (Recommended)Path B: Cu-Catalyzed Conjugate Addition
Key Transformation [3,3]-Sigmatropic Rearrangement1,4-Conjugate Addition
Starting Materials Prenol, Triethyl orthoacetateEthyl senecioate, Cyclopropyl-MgBr
Steric Impediment Bypassed via sigmatropic transition stateHigh ( β,β -dimethyl hindrance)
Scalability Excellent (Kilogram scale)Poor (Requires cryogenic temps, sensitive cuprates)
Overall Yield ~60-70% over 3 steps <30% (often limited by the 1,4-addition step)

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,3-dimethylpent-4-enoate
  • Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, a short-path distillation head, and a receiving flask.

  • Reaction: Charge the flask with prenol (86.1 g, 1.0 mol), triethyl orthoacetate (1.13 kg, 7.0 mol), and propionic acid (3.7 g, 0.05 mol)[4].

  • Execution: Heat the mixture to 140 °C. The continuous distillation of ethanol (b.p. 78 °C) is critical; its removal drives the equilibrium toward the mixed orthoester.

  • Completion: Once ethanol distillation ceases (approx. 10-12 hours), cool the reaction.

  • Purification: Distill off the excess triethyl orthoacetate under a mild vacuum, followed by fractional vacuum distillation of the residue to yield the pure enoate as a colorless oil.

Protocol 2: Furukawa Cyclopropanation
  • Setup: Flame-dry a 2 L flask under an argon atmosphere.

  • Reaction: Dissolve ethyl 3,3-dimethylpent-4-enoate (78.1 g, 0.5 mol) in anhydrous dichloromethane (800 mL). Cool to 0 °C.

  • Execution: Slowly add a 1.0 M solution of diethylzinc in hexanes (1.0 L, 1.0 mol)[7]. Stir for 15 minutes. Dropwise, add diiodomethane (535.6 g, 2.0 mol) over 2 hours, maintaining the temperature below 5 °C.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Carefully quench with saturated aqueous NH4​Cl (500 mL) at 0 °C. Separate the organic layer, extract the aqueous layer with DCM ( 2×200 mL), dry over MgSO4​ , and concentrate in vacuo to yield ethyl 3-cyclopropyl-3-methylbutanoate.

Protocol 3: Reduction to 3-Cyclopropyl-3-methylbutan-1-ol
  • Setup: Flame-dry a 1 L flask under argon.

  • Reaction: Suspend LiAlH4​ (15.2 g, 0.4 mol) in anhydrous THF (400 mL) and cool to 0 °C.

  • Execution: Dissolve the ester from Protocol 2 (approx. 85 g, 0.5 mol) in THF (100 mL) and add it dropwise to the hydride suspension over 1 hour. Stir at room temperature for 3 hours.

  • Fieser Workup: Cool to 0 °C. Sequentially and cautiously add: 15.2 mL of H2​O , 15.2 mL of 15% aqueous NaOH, and 45.6 mL of H2​O . Stir vigorously until the grey suspension turns into a white, granular precipitate.

  • Isolation: Filter the salts through a pad of Celite, washing with diethyl ether. Concentrate the filtrate and purify via vacuum distillation to afford pure 3-cyclopropyl-3-methylbutan-1-ol[1].

References

  • PubChem. "3-Cyclopropyl-3-methylbutan-1-ol". National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "Ethyl 3,3-dimethylpent-4-enoate". National Center for Biotechnology Information. Available at: [Link]

  • AccelaChem. "1219087-95-2, 3-cyclopropyl-3-methylbutan-1-ol". AccelaChemBio. Available at:[Link]

  • Ludwig-Maximilians-Universität München. "Marine Natural Products from Aplysia dactylomela and Streptomyces spectabilis" (Details prenol Johnson-Claisen conditions). Available at:[Link]

  • MDPI. "Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts". Molecules. Available at:[Link]

Sources

Foundational

Thermodynamic and Empirical Solubility Profiling of 3-Cyclopropyl-3-methylbutan-1-ol in Organic Solvents

Executive Summary 3-Cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-95-2) is a specialized, sterically hindered aliphatic alcohol[1]. In recent years, it has gained significant traction in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-95-2) is a specialized, sterically hindered aliphatic alcohol[1]. In recent years, it has gained significant traction in medicinal chemistry, particularly as a critical structural building block in the synthesis of targeted protein degraders, such as PROTACs[2]. Understanding its solubility profile across various organic solvents is paramount for optimizing reaction conditions, purification workflows (e.g., crystallization, chromatography), and formulation strategies. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, supported by a self-validating experimental protocol for empirical solubility determination.

Structural Amphiphilicity and Solvation Thermodynamics

The physicochemical behavior of 3-Cyclopropyl-3-methylbutan-1-ol is dictated by its distinct molecular topology, which creates a highly skewed amphiphilic profile:

  • Hydrophilic Headgroup (-OH): The terminal primary hydroxyl group acts as both a hydrogen bond donor and acceptor. This moiety drives solubility in polar protic and aprotic environments.

  • Lipophilic Tail (3-cyclopropyl-3-methylbutyl): The bulk of the molecule (C8H15-) is heavily hydrophobic. The presence of both a gem-dimethyl group and a cyclopropyl ring creates significant steric bulk, disrupting highly ordered solvent networks (such as water) and driving a strong hydrophobic effect.

Because the hydrocarbon volume vastly outweighs the polar surface area of the single hydroxyl group, the molecule exhibits exceptional solubility in non-polar to medium-polar organic solvents, while remaining practically insoluble in aqueous media.

Hansen Solubility Parameters (HSP) Framework

To predict the solubility of aliphatic alcohols accurately, chemical engineers and formulation scientists rely on Hansen Solubility Parameters (HSP) [3]. The HSP framework posits that the total cohesive energy density of a solvent-solute system is the sum of three distinct intermolecular forces[4]:

  • Dispersion Forces ( δD​ ): Non-polar, atomic interactions (London dispersion forces).

  • Polarity ( δP​ ): Permanent dipole-dipole interactions.

  • Hydrogen Bonding ( δH​ ): Electron exchange interactions.

For 3-Cyclopropyl-3-methylbutan-1-ol to dissolve, the HSP coordinates of the organic solvent must closely match those of the solute. The bulky aliphatic tail heavily weights the molecule toward dispersion forces ( δD​ ), while the hydroxyl group ensures a non-zero requirement for hydrogen bonding ( δH​ )[3].

G Total Total Cohesive Energy (Solvent-Solute Interaction) Dispersion Dispersion Forces (δD) Aliphatic Tail Solvation Total->Dispersion Polarity Polarity (δP) Dipole-Dipole Interactions Total->Polarity HBonding Hydrogen Bonding (δH) Hydroxyl Group Solvation Total->HBonding

Fig 1: Hansen Solubility Parameter contributions for solvation thermodynamics.

Solvent Class Compatibility Matrix

Based on the thermodynamic principles outlined above, the following table summarizes the expected solubility behavior of 3-Cyclopropyl-3-methylbutan-1-ol across standard organic solvent classes.

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Non-Polar Aliphatic Hexane, HeptaneHigh Dominant dispersion forces ( δD​ ) interact favorably with the bulky lipophilic tail, overcoming the self-association of the -OH groups.
Non-Polar Aromatic Toluene, XyleneHigh Strong π -alkyl interactions complement standard dispersion forces, providing excellent solvation of the cyclopropyl moiety.
Polar Aprotic DCM, EtOAc, THFVery High Optimal thermodynamic balance; solvent dipoles ( δP​ ) solvate the hydroxyl head while the organic bulk solvates the lipophilic tail.
Polar Protic Methanol, EthanolVery High Strong hydrogen bonding ( δH​ ) with the primary alcohol overcomes the hydrophobic penalty of the tail[3].
Highly Polar / Aqueous WaterVery Low The large hydrocarbon volume (C8) heavily outweighs the hydration capacity of a single hydroxyl group, driving phase separation.

Self-Validating Experimental Protocol for Solubility Determination

To empirically determine the absolute solubility limit (mg/mL) of 3-Cyclopropyl-3-methylbutan-1-ol in a given organic solvent, a rigorous, self-validating methodology must be employed. The following Isothermal Shake-Flask Method coupled with GC-FID is designed to eliminate kinetic artifacts and ensure thermodynamic accuracy.

Step-by-Step Methodology

Step 1: Saturation & Equilibration

  • Action: Add an excess amount of 3-Cyclopropyl-3-methylbutan-1-ol to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

  • Causality: Hermetic sealing is critical to prevent solvent evaporation during the extended incubation period, which would artificially concentrate the solute and yield falsely elevated solubility limits.

Step 2: Thermal Incubation

  • Action: Agitate the vial at 300 RPM in an isothermal water bath set strictly to 25.0 ± 0.1 °C for 48 hours.

  • Causality: Dissolution is a kinetic process, but solubility is a thermodynamic endpoint. A 48-hour incubation ensures the system reaches true thermodynamic equilibrium, avoiding false negatives caused by slow dissolution kinetics of the bulky cyclopropyl-methylbutyl tail.

Step 3: Phase Separation

  • Action: Transfer the suspension to a centrifuge tube and spin at 15,000 × g for 15 minutes at 25.0 °C.

  • Causality: High-speed ultracentrifugation forces undissolved micro-particulates into a solid pellet. Relying solely on syringe filtration is discouraged, as it can lead to analyte adsorption onto the filter membrane or the passage of colloidal aggregates, both of which severely skew quantitative accuracy.

Step 4: Aliquot Extraction & Dilution

  • Action: Carefully extract 100 µL of the clear supernatant and dilute it immediately in a universal, miscible solvent (e.g., Acetonitrile) by a factor of 1:100.

  • Causality: Immediate dilution prevents sudden solute precipitation if the ambient laboratory temperature drops slightly during the transfer of the sample to the autosampler.

Step 5: Chromatographic Quantification

  • Action: Analyze the diluted sample via Gas Chromatography with Flame Ionization Detection (GC-FID), calculating the concentration against a pre-established 5-point calibration curve.

  • Causality: GC-FID is the gold standard for carbon-rich aliphatic alcohols lacking strong UV chromophores. It provides a highly sensitive, linear response proportional to the carbon mass, ensuring robust quantification.

G Prep Sample Preparation (Excess Solute) Equilibrate Thermodynamic Equilibration Prep->Equilibrate Separate Phase Separation (Centrifugation) Equilibrate->Separate Quantify Quantification (GC-FID) Separate->Quantify Validate Data Validation (Triplicate) Quantify->Validate

Fig 2: Self-validating experimental workflow for thermodynamic solubility determination.

References

  • 3-Cyclopropyl-3-methylbutan-1-ol | C8H16O | CID 67296784 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof Source: Google Patents URL
  • New Formula for the Hydrogen-Bonding Hansen Component of Methanol, Ethanol, and n-Propanol for Non-ambient Conditions Source: PubMed Central (PMC) - NIH URL:[Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Applications of 3-Cyclopropyl-3-methylbutan-1-ol in the Synthesis of Targeted Protein Degraders

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol Introduction In the rapidly evolving field of Targeted Protein Degra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Introduction

In the rapidly evolving field of Targeted Protein Degradation (TPD), the physicochemical properties of linker and surface-binding motifs are as critical as the target-binding warheads themselves. 3-Cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-95-2) has emerged as a highly specialized aliphatic building block in the synthesis of molecular glues and Proteolysis Targeting Chimeras (PROTACs).

Recently, this compound has been utilized as a critical lipophilic motif in the development of novel Cyclin-Dependent Kinase 2 (CDK2) degraders . By forming a carbamate linkage with a Cereblon (CRBN) E3 ligase binder, this alcohol enables the creation of bifunctional molecules capable of recruiting pathogenic proteins to the ubiquitin-proteasome system for targeted destruction.

Mechanistic Rationale & Structural Advantages (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why 3-cyclopropyl-3-methylbutan-1-ol is selected over simpler aliphatic alcohols (like isopentanol or hexanol) in advanced drug design:

  • Conformational Restriction & Steric Bulk: The cyclopropyl ring imposes a rigid geometrical constraint. In the context of a ternary complex (Target Protein–Degrader–E3 Ligase), this specific steric bulk acts as a surface-filling motif that enhances the binding affinity and residence time of the degrader within the CDK2 hydrophobic pocket .

  • Metabolic Stability: Aliphatic chains are notoriously susceptible to cytochrome P450-mediated oxidation. The presence of a quaternary carbon (C3) adjacent to the cyclopropyl ring completely blocks β -oxidation and significantly hinders metabolic degradation at that site. This structural choice drastically improves the pharmacokinetic (PK) half-life of the resulting drug candidate.

  • Efficient Carbamate Formation: The primary alcohol moiety allows for mild, phosgene-free coupling using 1,1'-Carbonyldiimidazole (CDI). The resulting carbamate linkage is highly stable in physiological plasma, preventing premature cleavage of the degrader before ternary complex formation.

Synthetic Workflows & Pathways

The integration of 3-cyclopropyl-3-methylbutan-1-ol into drug development involves two primary phases: the de novo synthesis of the alcohol itself, and its subsequent incorporation into a bifunctional degrader.

Synthesis S1 Diethyl 2-(2-cyclopropylpropan-2-yl)malonate S2 Ethyl 3-cyclopropyl-3-methylbutanoate S1->S2 LiCl, DMSO, H2O 170°C (Decarboxylation) S3 3-Cyclopropyl-3-methylbutan-1-ol S2->S3 LiAlH4, THF 0°C to 25°C (Reduction)

Fig 1. Two-step synthesis of 3-Cyclopropyl-3-methylbutan-1-ol via Krapcho decarboxylation.

Mechanism A 3-Cyclopropyl-3-methylbutan-1-ol (Lipophilic Motif) C CDI / DIPEA (Carbamate Coupling) A->C B CRBN Binder Amine (Lenalidomide Derivative) B->C D CDK2 Degrader (Compound 69) C->D Carbamate Linkage G Ternary Complex Formation D->G E CDK2 Target Protein E->G F Cereblon (CRBN) E3 Ligase F->G H Ubiquitination & Degradation G->H Proteasome Recruitment

Fig 2. Assembly of the CDK2 degrader and its ternary complex formation pathway.

Experimental Protocols

Protocol A: De Novo Synthesis of 3-Cyclopropyl-3-methylbutan-1-ol

This protocol utilizes a Krapcho decarboxylation followed by a hydride reduction to preserve the strained cyclopropyl ring.

Step 1: Decarboxylation

  • In a round-bottom flask, dissolve diethyl 2-(2-cyclopropylpropan-2-yl)malonate (1.00 g, 4.13 mmol) and Lithium Chloride (1.05 g, 24.8 mmol, 6.0 eq) in a mixture of DMSO (25.0 mL) and deionized water (0.300 mL).

  • Causality Note: LiCl in wet DMSO is chosen over basic saponification to prevent base-catalyzed ring-opening of the cyclopropyl moiety.

  • Stir the mixture at 170 °C for 12 hours, then lower to 150 °C for an additional 12 hours.

  • Quench the reaction with water (20 mL) and extract with methyl tert-butyl ether (MTBE) (3 × 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via silica gel chromatography (petroleum ether/ethyl acetate = 100/1 to 50/1) to yield ethyl 3-cyclopropyl-3-methylbutanoate as a colorless oil.

Step 2: Reduction

  • Dissolve ethyl 3-cyclopropyl-3-methylbutanoate (100 mg, 587 µmol) in anhydrous THF (5.00 mL) and cool to 0 °C under an inert atmosphere.

  • Carefully add LiAlH4​ (33.4 mg, 881 µmol, 1.5 eq) portion-wise.

  • Allow the reaction to warm to 25 °C and stir for 2 hours.

  • Quench by the slow sequential addition of water, 15% NaOH, and water (Fieser workup). Filter the resulting granular aluminum salts and concentrate the filtrate to yield 3-cyclopropyl-3-methylbutan-1-ol (approx. 60.0 mg, 80% yield).

Protocol B: Synthesis of CDK2 Degrader (Carbamate Formation)

Coupling of the alcohol to an isoindoline-piperidine-dione CRBN binder.

  • Activation: Dissolve 3-cyclopropyl-3-methylbutan-1-ol (20 mg, 0.156 mmol) in anhydrous DMF. Add 1,1'-Carbonyldiimidazole (CDI) and stir at room temperature for 2 hours to form the active imidazolide intermediate.

    • Expert Insight on Stoichiometry: While standard patent literature occasionally reports sub-stoichiometric CDI (e.g., 4.8 mg / 0.03 mmol), self-validating synthetic principles dictate using 1.5 to 2.0 equivalents (~48 mg, 0.30 mmol) of CDI relative to the alcohol to ensure complete activation and prevent unreacted starting material.

  • Coupling: Add 3-[6-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride (36 mg, 0.116 mmol) and N,N-Diisopropylethylamine (DIPEA) (29.6 mg, 0.229 mmol) to the reaction mixture.

  • Stir at 50 °C for 12 hours.

  • Purification: Purify the crude mixture directly via preparative HPLC (gradient: from Water-75%: Acetonitrile-25% to Water-50%: Acetonitrile-50%).

  • Lyophilize the product fractions to yield the CDK2 Degrader (Compound 69) as a yellow powder.

Quantitative Data & Characterization

Table 1: Optimized Reagent Quantities for CDK2 Degrader Assembly

Data summarized and adjusted for optimal stoichiometric coupling based on literature standards.

Reagent / CompoundMW ( g/mol )Mass (mg)Moles (mmol)Equivalents
CRBN Binder Amine HCl309.7536.00.1161.00
3-Cyclopropyl-3-methylbutan-1-ol128.2120.00.1561.34
1,1'-Carbonyldiimidazole (CDI)*162.1548.00.3002.58
N,N-Diisopropylethylamine (DIPEA)129.2429.60.2291.97

*Adjusted from patent text to reflect practical synthetic excess required for complete imidazolide formation.

Table 2: 1 H NMR Characterization of 3-Cyclopropyl-3-methylbutan-1-ol

Recorded at 400 MHz in CDCl 3​ -d.

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityJ-Coupling (Hz)Integration
H-1 (CH 2​ -OH)3.79Triplet (t)7.52H
H-2 (CH 2​ )1.60Triplet (t)7.52H
CH 3​ (gem-dimethyl)0.78Singlet (s)-6H
Cyclopropyl CH 0.72 - 0.63Multiplet (m)-1H
Cyclopropyl CH 2​ 0.32 - 0.26Multiplet (m)-2H
Cyclopropyl CH 2​ 0.22 - 0.16Multiplet (m)-2H

References

  • Monte Rosa Therapeutics, Inc. (2024). Compounds that mediate protein degradation and methods of use thereof. U.S. Patent Application US20240317706A1. Retrieved from:[1]

  • Monte Rosa Therapeutics, Inc. (2024). Compounds that mediate protein degradation and methods of use thereof. World Intellectual Property Organization Patent WO2024092039A1. Retrieved from:[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67296784, 3-Cyclopropyl-3-methylbutan-1-ol. Retrieved from:[Link][3]

Sources

Application

Application Note &amp; Protocols: Derivatization of 3-Cyclopropyl-3-methylbutan-1-ol for Enhanced Chromatographic Analysis

Abstract This technical guide provides a comprehensive framework for the chemical derivatization of 3-Cyclopropyl-3-methylbutan-1-ol, a sterically hindered tertiary alcohol. Direct analysis of such polar compounds by gas...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the chemical derivatization of 3-Cyclopropyl-3-methylbutan-1-ol, a sterically hindered tertiary alcohol. Direct analysis of such polar compounds by gas chromatography (GC) is often hampered by poor peak shape, low volatility, and thermal instability.[1][2] This document details two robust derivatization protocols—silylation and acylation—designed to overcome these analytical challenges. By converting the polar hydroxyl group into a less polar, more volatile ether or ester, these methods significantly improve chromatographic performance and detection sensitivity. This guide is intended for researchers, analytical chemists, and drug development professionals seeking reliable methods for the quantification and characterization of complex alcohols.

Introduction: The Analytical Challenge of Hindered Tertiary Alcohols

3-Cyclopropyl-3-methylbutan-1-ol is a unique molecule featuring a tertiary alcohol functional group adjacent to a sterically demanding quaternary carbon with a cyclopropyl moiety. While this structure is of interest in synthetic and medicinal chemistry, its analysis presents significant hurdles. The primary hydroxyl group imparts polarity, leading to strong intermolecular hydrogen bonding.[2] This results in low volatility, making it unsuitable for direct GC analysis without derivatization.[3]

Furthermore, the tertiary nature of the alcohol introduces specific chemical challenges:

  • Steric Hindrance: The bulky groups surrounding the hydroxyl function impede the approach of derivatizing reagents, often requiring more forceful conditions or specialized catalysts to achieve complete reaction.

  • Propensity for Elimination: Under acidic and heated conditions, typical for some esterification methods like the Fischer-Speier reaction, tertiary alcohols are highly prone to dehydration, leading to the formation of undesired alkene byproducts instead of the intended derivative.[4][5][6]

Derivatization addresses these issues by replacing the active hydrogen of the hydroxyl group with a non-polar moiety.[2] This process effectively masks the polar functional group, which increases volatility, improves thermal stability, and leads to sharper, more symmetrical peaks in GC analysis.[3][7]

Recommended Derivatization Strategies

For a sterically hindered tertiary alcohol like 3-Cyclopropyl-3-methylbutan-1-ol, the two most effective and widely applicable derivatization strategies are silylation and acylation.

Parameter Silylation Acylation
Reagent Example N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSBromoacetyl Chloride or other Acid Halides
Derivative Formed Trimethylsilyl (TMS) EtherEster
Reaction Principle Nucleophilic attack on the silicon atom, displacing a leaving group.[3]Nucleophilic acyl substitution at the carbonyl carbon.[1]
Key Advantages Highly effective for hindered alcohols (with catalyst), clean reaction byproducts are volatile.Forms very stable derivatives; halogenated reagents enhance ECD response.[7]
Considerations Derivatives can be moisture-sensitive. Reagents must be anhydrous.[3]Reagents are often corrosive and moisture-sensitive; reaction produces HCl, requiring an acid scavenger.[1]

Protocol 1: Silylation via Trimethylsilylation

Silylation is arguably the most common derivatization technique for alcohols in GC.[2] It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. For hindered alcohols, a potent silylating agent like BSTFA is used, often with a catalyst such as trimethylchlorosilane (TMCS), which enhances the reactivity of the primary reagent.[2]

Reaction Mechanism: Silylation

The lone pair of electrons on the alcohol's oxygen atom initiates a nucleophilic attack on the silicon atom of the silylating agent. For a hindered alcohol, the TMCS catalyst likely activates the hydroxyl group or the silylating agent to facilitate the reaction, which concludes with the elimination of neutral, volatile byproducts.

silylation_mechanism cluster_reactants Reactants cluster_product Product Analyte R-OH (3-Cyclopropyl-3-methylbutan-1-ol) Reagent BSTFA + TMCS (Catalyst) Product R-O-Si(CH₃)₃ (TMS Ether Derivative) Reagent->Product Heat (e.g., 70°C) Anhydrous Conditions

Caption: Silylation of the target alcohol to form a TMS ether.

Detailed Experimental Protocol: Silylation

3.1. Materials and Reagents

  • Sample containing 3-Cyclopropyl-3-methylbutan-1-ol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (reaction solvent)

  • Anhydrous Hexane or Ethyl Acetate (for dilution)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

3.2. Step-by-Step Procedure

  • Sample Preparation: If the sample is in a solution, transfer an aliquot containing approximately 1 mg of the analyte to a clean GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as silylating reagents react readily with moisture.[3]

  • Reagent Addition: To the dried sample residue, add 100 µL of anhydrous pyridine (or acetonitrile) to act as a solvent.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in at least a 2:1 molar excess relative to the active hydrogen in the analyte.

  • Reaction: Immediately cap the vial tightly. Vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70°C for 40-60 minutes. The elevated temperature is necessary to drive the reaction to completion for the sterically hindered tertiary alcohol.[2]

  • Cooling: After heating, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now derivatized. It can be injected directly into the GC-MS. If the concentration is too high, it can be diluted with anhydrous hexane or ethyl acetate prior to analysis.

Protocol 2: Acylation via Ester Formation

Acylation converts the alcohol into a corresponding ester, which is less polar and more volatile.[7][8] The use of an acid chloride, such as bromoacetyl chloride, is a robust method. The reaction proceeds via nucleophilic acyl substitution.[1] A non-nucleophilic base like pyridine is essential to act as a catalyst and to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Reaction Mechanism: Acylation

The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acid chloride. A chloride ion is eliminated, and the proton from the hydroxyl group is removed by the base (pyridine), yielding the final ester product.

acylation_mechanism cluster_reactants Reactants cluster_product Products Analyte R-OH (3-Cyclopropyl-3-methylbutan-1-ol) Reagent Br-CO-Cl (Bromoacetyl Chloride) Base Pyridine (Base/Catalyst) Product R-O-CO-Br (Bromoacetyl Ester) Base->Product Heat (e.g., 70°C) Anhydrous Solvent Byproduct Pyridine-HCl

Caption: Acylation of the target alcohol to form an ester.

Detailed Experimental Protocol: Acylation

4.1. Materials and Reagents

  • Sample containing 3-Cyclopropyl-3-methylbutan-1-ol

  • Bromoacetyl chloride (or other suitable acid chloride)

  • Anhydrous Pyridine

  • Anhydrous organic solvent (e.g., Dichloromethane or Toluene)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2 mL GC vials with PTFE-lined caps, or a small reaction flask

  • Heating block or water bath

4.2. Step-by-Step Procedure

  • Safety First: Bromoacetyl chloride is corrosive and highly reactive with water. This entire procedure must be performed in a chemical fume hood.

  • Sample Preparation: Place approximately 1 mg of the analyte (or a dried aliquot of a sample solution) into a clean, dry vial. Add 200 µL of anhydrous dichloromethane and 50 µL of anhydrous pyridine.

  • Reagent Addition: Carefully add a 1.5 to 2-fold molar excess of bromoacetyl chloride to the vial.[1]

  • Reaction: Tightly cap the vial and heat the mixture at 70°C for 60-90 minutes. The extended time and heat are recommended for tertiary alcohols to ensure complete derivatization.[1]

  • Work-up: Cool the reaction vial to room temperature. Carefully add 500 µL of saturated sodium bicarbonate solution to neutralize any unreacted acid chloride and the HCl byproduct. Vortex for 1 minute.

  • Extraction: Allow the layers to separate (centrifugation can be used to speed this up). Carefully transfer the organic (bottom) layer to a new, clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Analysis: The dried organic layer contains the derivatized analyte and is ready for GC-MS analysis. Dilute with dichloromethane if necessary.

Analytical Method & Workflow

The derivatized samples are ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following parameters provide a solid starting point for method development.

Suggested GC-MS Parameters
Parameter Guideline Value
GC System Gas Chromatograph with Mass Spectrometer
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Injector Temp. 250 °C
Injection Mode Split (e.g., 20:1 ratio) or Splitless
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Oven Program Initial: 80°C, hold for 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min.[1]
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Note: This program is a general guideline and must be optimized for the specific instrument and derivative formed.

Overall Experimental Workflow

The entire process from sample preparation to data analysis follows a logical sequence to ensure reproducible and accurate results.

workflow Sample 1. Sample Preparation (Drying/Aliquotting) Deriv 2. Derivatization (Silylation or Acylation) Sample->Deriv Workup 3. Reaction Work-up (Neutralization/Extraction, if needed) Deriv->Workup GCMS 4. GC-MS Analysis Workup->GCMS Data 5. Data Processing (Integration & Quantification) GCMS->Data

Caption: General workflow for the derivatization and analysis.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No or Low Product Peak Incomplete reaction; reagent degradation; presence of water.Optimize reaction time/temperature. Use fresh, anhydrous reagents and solvents. Ensure sample is completely dry.[1][3]
Peak Tailing Incomplete derivatization; active sites in the GC inlet or column.Increase reagent excess or reaction time. Use a deactivated GC liner. Condition or replace the GC column.[1]
Multiple Peaks for Analyte Incomplete derivatization (seeing both analyte and derivative); side reactions (e.g., elimination).Confirm reaction completion. For acylation, ensure proper work-up to remove byproducts. For silylation, check for moisture.[1]
Extraneous Peaks Contaminated solvents/reagents; septum bleed from injector.Use high-purity, GC-grade solvents and reagents. Replace the injector septum. Run a solvent blank.[1]

Conclusion

The derivatization of 3-Cyclopropyl-3-methylbutan-1-ol is essential for its successful analysis by gas chromatography. Due to the steric hindrance and chemical nature of this tertiary alcohol, standard protocols must be applied with care. Both silylation with a catalyzed reagent like BSTFA + TMCS and acylation with an acid chloride in the presence of a base are highly effective methods. They successfully convert the polar alcohol into a volatile, thermally stable derivative suitable for GC-MS analysis. Proper execution of these protocols, including the use of anhydrous conditions and appropriate reaction times, will yield reliable and reproducible quantitative results for researchers in various scientific fields.

References

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • Regis Technologies. GC Derivatization. [Link]

  • Google Patents. (1971).
  • Repositori Obert UdL. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

Sources

Method

Scale-Up Synthesis of 3-Cyclopropyl-3-methylbutan-1-ol: An Application and Protocol Guide

Abstract This comprehensive guide details a robust and scalable protocol for the synthesis of 3-Cyclopropyl-3-methylbutan-1-ol, a valuable tertiary alcohol intermediate in pharmaceutical and materials science research. T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 3-Cyclopropyl-3-methylbutan-1-ol, a valuable tertiary alcohol intermediate in pharmaceutical and materials science research. The synthesis is centered around a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document provides an in-depth analysis of the reaction mechanism, a step-by-step protocol for multi-gram scale synthesis, critical safety considerations, and detailed analytical methods for in-process control and final product characterization. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the target molecule.

Introduction and Scientific Rationale

3-Cyclopropyl-3-methylbutan-1-ol is a key building block characterized by the presence of a sterically demanding cyclopropyl group attached to a quaternary carbon center. This structural motif is of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring. The synthesis of such tertiary alcohols is efficiently achieved through the nucleophilic addition of a Grignard reagent to an appropriate ester.[1]

The chosen synthetic strategy involves the reaction of cyclopropylmagnesium bromide with ethyl 3-methylbutanoate (ethyl isovalerate). This pathway is advantageous for scale-up due to the commercial availability of the starting materials and the well-established nature of the Grignard reaction. The reaction proceeds via a two-step addition mechanism where the Grignard reagent first attacks the ester carbonyl to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alkoxide. Subsequent acidic workup protonates the alkoxide to afford the desired 3-Cyclopropyl-3-methylbutan-1-ol.[2]

Safety First: Critical Precautions for Grignard Synthesis

Grignard reagents are highly reactive and pose significant safety hazards if not handled with appropriate care.[3] The following safety protocols are mandatory for the scale-up synthesis of 3-Cyclopropyl-3-methylbutan-1-ol.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by protic sources. All glassware must be rigorously dried in an oven at >120 °C for at least 12 hours and cooled under a stream of inert gas (Argon or Nitrogen) immediately before use.[4] All solvents and reagents must be anhydrous.

  • Inert Atmosphere: The entire reaction, including the preparation of the Grignard reagent and its subsequent reaction with the ester, must be conducted under a positive pressure of an inert gas to exclude atmospheric oxygen and moisture.

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the ester are highly exothermic.[5] The reaction vessel must be equipped with a thermometer and an efficient cooling system (e.g., an ice-water or dry ice/acetone bath) to control the reaction temperature. Slow, controlled addition of reagents is crucial to prevent a runaway reaction.

  • Flammable Solvents: The use of ethereal solvents such as diethyl ether or tetrahydrofuran (THF) necessitates working in a well-ventilated fume hood, away from any potential ignition sources.

  • Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves must be worn at all times.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for the synthesis of approximately 10 grams of 3-Cyclopropyl-3-methylbutan-1-ol.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Moles (mol)AmountProperties/Hazards
Magnesium TurningsMg24.310.245.83 gFlammable solid
Cyclopropyl BromideC₃H₅Br120.980.2219.3 mL (26.6 g)Flammable liquid, irritant
IodineI₂253.81catalytic1-2 small crystalsCorrosive, irritant
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-300 mLHighly flammable, peroxide former
Ethyl 3-methylbutanoateC₇H₁₄O₂130.180.1014.5 mL (13.0 g)Flammable liquid
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49-~150 mL-
Diethyl Ether(C₂H₅)₂O74.12-~300 mLExtremely flammable
Anhydrous Magnesium SulfateMgSO₄120.37-As needed-
Step-by-Step Procedure

Part A: Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a 100 mL pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings and a few crystals of iodine into the reaction flask. Gently warm the flask with a heat gun under a nitrogen flow until violet iodine vapors are observed. This helps to activate the magnesium surface.[6] Allow the flask to cool.

  • Initiation of Grignard Formation: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of cyclopropyl bromide in 100 mL of anhydrous THF. Add approximately 10 mL of the cyclopropyl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. If the reaction does not start, gentle warming with a water bath may be necessary.[7]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-to-brown solution is used directly in the next step.

Part B: Synthesis of 3-Cyclopropyl-3-methylbutan-1-ol

  • Reaction Setup: In a separate 250 mL dropping funnel, prepare a solution of ethyl 3-methylbutanoate in 50 mL of anhydrous THF.

  • Grignard Addition: Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C using an ice-water bath. Slowly add the solution of ethyl 3-methylbutanoate dropwise to the stirred Grignard reagent over a period of approximately 1 hour. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by carefully quenching a small aliquot.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction. This process is exothermic and may produce fumes. Continue the addition until the bubbling ceases and a white precipitate of magnesium salts forms.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate. Collect the upper organic layer. Extract the aqueous layer with two additional 100 mL portions of diethyl ether.

  • Washing and Drying: Combine all the organic extracts and wash them sequentially with 100 mL of water and 100 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is a colorless to pale yellow oil. Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford pure 3-Cyclopropyl-3-methylbutan-1-ol.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_Grignard Part A: Grignard Reagent Preparation cluster_Reaction Part B: Synthesis cluster_Purification Part C: Work-up & Purification A1 Activate Mg with I₂ A2 Add Cyclopropyl Bromide in THF A1->A2 A3 Cyclopropylmagnesium Bromide A2->A3 B1 Add Ethyl 3-methylbutanoate A3->B1 B2 Reaction at 0°C to RT B1->B2 B3 Magnesium Alkoxide Intermediate B2->B3 C1 Quench with aq. NH₄Cl B3->C1 C2 Extraction with Et₂O C1->C2 C3 Wash & Dry C2->C3 C4 Purification (Distillation/Chromatography) C3->C4 C5 Pure 3-Cyclopropyl-3-methylbutan-1-ol C4->C5

Figure 1: Overall workflow for the synthesis of 3-Cyclopropyl-3-methylbutan-1-ol.

In-Process Controls and Analytical Characterization

Rigorous analytical monitoring is essential to ensure the successful and reproducible synthesis of the target compound.

In-Process Controls (IPCs)
  • Reaction Initiation: Visual confirmation of the Grignard reaction initiation (disappearance of iodine color, gentle reflux) is a critical first IPC.

  • Reaction Completion: The consumption of ethyl 3-methylbutanoate can be monitored by TLC (using a suitable stain like permanganate) or more accurately by GC analysis of a quenched aliquot. The disappearance of the starting ester peak indicates reaction completion.

Final Product Characterization

The identity and purity of the final product, 3-Cyclopropyl-3-methylbutan-1-ol, should be confirmed by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the cyclopropyl protons (multiplets in the region of 0.1-0.8 ppm), a singlet for the two methyl groups on the quaternary carbon, a triplet for the methylene group adjacent to the hydroxyl, a multiplet for the other methylene group, and a broad singlet for the hydroxyl proton.

    • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display signals for the unique carbons of the cyclopropyl ring, the quaternary carbon, the two equivalent methyl carbons, the two methylene carbons, and the carbon bearing the hydroxyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC Analysis: A single major peak in the gas chromatogram indicates the purity of the distilled or chromatographed product.

    • MS Fragmentation: The mass spectrum of an alcohol often shows a weak or absent molecular ion peak.[8] Key fragmentation patterns for 3-Cyclopropyl-3-methylbutan-1-ol would likely involve the loss of a water molecule (M-18), and alpha-cleavage leading to the loss of a propyl group or a cyclopropylmethyl radical. A prominent peak corresponding to the stable tertiary carbocation formed after the loss of the CH₂CH₂OH group would also be expected.

QC_Flow Start Crude Product TLC TLC Analysis (Purity Check) Start->TLC GCMS GC-MS Analysis (Purity & Identity) Start->GCMS NMR NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation) Start->NMR Final Final Product Approval TLC->Final GCMS->Final NMR->Final

Sources

Application

Application Notes &amp; Protocols for the Asymmetric Synthesis of 3-Cyclopropyl-3-methylbutan-1-ol Enantiomers

Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of Chiral Cyclopropyl Alkanols Chiral molecules are fundamental to the life sciences, as biological systems like enzymes and receptors are...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral Cyclopropyl Alkanols

Chiral molecules are fundamental to the life sciences, as biological systems like enzymes and receptors are inherently stereospecific. Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[1][2] The cyclopropyl group is a prized structural motif in medicinal chemistry, often conferring enhanced metabolic stability, improved potency, and desirable conformational rigidity to drug candidates.[3][4] The target molecule, 3-cyclopropyl-3-methylbutan-1-ol, combines a chiral carbinol center with a sterically demanding quaternary carbon adjacent to a cyclopropyl ring, making it a valuable and challenging synthetic target for the construction of novel pharmaceutical intermediates.

This document provides a detailed guide for researchers and drug development professionals on robust strategies for the asymmetric synthesis of the (R)- and (S)-enantiomers of 3-cyclopropyl-3-methylbutan-1-ol. We will explore several field-proven methodologies, focusing on the causality behind experimental choices, providing self-validating protocols, and grounding our discussion in authoritative scientific literature.

Strategic Overview & Retrosynthetic Analysis

The asymmetric synthesis of a target molecule requires a strategic approach to installing the desired stereocenter with high fidelity. A retrosynthetic analysis of 3-cyclopropyl-3-methylbutan-1-ol reveals several potential bond disconnections, leading to distinct synthetic strategies.

G cluster_0 Key Disconnections cluster_1 Synthetic Strategies Target 3-Cyclopropyl-3-methylbutan-1-ol (Chiral Alcohol) Ketone Prochiral Ketone (3-Cyclopropyl-3-methyl-2-butanone) Target->Ketone C-H (alcohol) Aldehyde Aldehyde (3-Methylbutanal) Target->Aldehyde C-C (cyclopropyl-carbon) Ketone->Target Asymmetric Reduction StrategyA Strategy A: Catalytic Asymmetric Reduction Ketone->StrategyA Aldehyde->Target Asymmetric Cyclopropylation StrategyB Strategy B: Catalytic Asymmetric Addition Aldehyde->StrategyB

Caption: Retrosynthetic pathways for 3-cyclopropyl-3-methylbutan-1-ol.

The primary strategies derived from this analysis are:

  • Catalytic Asymmetric Addition: The enantioselective addition of a cyclopropyl nucleophile to an aldehyde (3-methylbutanal). This is a powerful C-C bond-forming reaction that constructs the chiral center directly.[5][6]

  • Catalytic Asymmetric Reduction: The enantioselective reduction of a prochiral ketone precursor (3-cyclopropyl-3-methyl-2-butanone). This is a highly reliable and well-established method for generating chiral secondary alcohols.[7]

We will detail the protocols for these two highly effective and scalable approaches.

Strategy A: Catalytic Asymmetric Cyclopropylation of an Aldehyde

This strategy leverages the catalytic enantioselective addition of an organozinc reagent to an aldehyde, a cornerstone of modern asymmetric synthesis.[6] The use of dicyclopropylzinc in the presence of a chiral ligand and a titanium alkoxide provides a direct and highly enantioselective route to the target cyclopropyl alkanol.[5][6]

Mechanistic Rationale

The key to enantioselectivity lies in the formation of a chiral catalyst in situ. A chiral amino alcohol, such as Diphenyl(1-methylpyrrolidin-2-yl)methanol (DPMPM), coordinates to the titanium(IV) isopropoxide. This complex then undergoes transmetalation with dicyclopropylzinc. The resulting chiral titanium complex coordinates to the aldehyde, positioning it in a sterically defined environment. The cyclopropyl group is then transferred preferentially to one of the two prochiral faces of the aldehyde carbonyl, leading to the formation of one enantiomer in excess.

G cluster_0 Catalytic Cycle Catalyst_Formation Chiral Ligand (L*) + Ti(OPr)₄ f0 Forms Chiral Titanium Complex Active_Catalyst [L*—Ti(OPr)₃] Complex + c-Pr₂Zn f0 Generates Active Chiral Catalyst Catalyst_Formation:f0->Active_Catalyst:f0 Transmetalation Substrate_Coordination Active Catalyst + Aldehyde (R-CHO) f0 Diastereomeric Transition State Active_Catalyst:f0->Substrate_Coordination:f0 Coordination C_C_Formation Facially Selective Attack f0 Cyclopropyl Transfer to Aldehyde Substrate_Coordination:f0->C_C_Formation:f0 C-C Bond Formation Product_Release Product-Catalyst Complex f0 Releases Chiral Alcohol & Regenerates Catalyst C_C_Formation:f0->Product_Release:f0 Workup Product_Release:f0->Catalyst_Formation:f0 Catalyst Regeneration

Caption: Catalytic cycle for asymmetric cyclopropylation.

Detailed Protocol: Asymmetric Addition

Materials:

  • (1S,2S,5R)-2-Isopropyl-5-methylcyclohexyl (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)cyclohexanecarboxylate (DPMPM) or other suitable chiral amino alcohol

  • Titanium(IV) isopropoxide (Ti(OPr-i)₄)

  • Dicyclopropylzinc (c-Pr₂Zn), prepared in situ or as a solution

  • 3-Methylbutanal (isovaleraldehyde), freshly distilled

  • Anhydrous Toluene and Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

  • Preparation of Dicyclopropylzinc: Dicyclopropylzinc can be prepared from zinc bromide, cyclopropyl bromide, and lithium under ultrasonic conditions.[6] Caution: Organozinc reagents are pyrophoric and must be handled under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup:

    • To a flame-dried, argon-purged Schlenk flask, add the chiral ligand (e.g., DPMPM, 0.05 mmol, 5 mol%).

    • Add anhydrous toluene/hexane (e.g., 4:1.5 v/v, 5.5 mL).

    • Add titanium(IV) isopropoxide (1.2 mmol, 1.2 equiv). Stir for 20 minutes at room temperature.

    • Cool the mixture to 0 °C.

  • Addition of Reagents:

    • Slowly add the solution of dicyclopropylzinc (1.5 mmol, 1.5 equiv) to the catalyst mixture at 0 °C. Stir for another 20 minutes.

    • Add freshly distilled 3-methylbutanal (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-cyclopropyl-3-methylbutan-1-ol enantiomer.

Strategy B: Asymmetric Reduction of a Prochiral Ketone

This strategy involves the synthesis of the prochiral ketone, 3-cyclopropyl-3-methyl-2-butanone, followed by its highly enantioselective reduction. Catalytic asymmetric hydrogenation using a chiral ruthenium complex is a highly efficient, scalable, and well-documented method for this type of transformation.[7]

Synthesis of the Prochiral Ketone Precursor

The ketone precursor can be synthesized via a Grignard reaction between cyclopropyl magnesium bromide and 3,3-dimethyl-2-butanone, followed by oxidation of the resulting tertiary alcohol. A more direct route involves the Friedel-Crafts acylation of cyclopropane with 2-methylpropanoyl chloride, though this can be challenging. For this guide, we assume the precursor ketone is available.

Mechanistic Rationale for Asymmetric Hydrogenation

The catalyst, typically a complex like RuCl₂(chiral-diphosphine)(chiral-diamine), is activated under a hydrogen atmosphere in the presence of a base.[7] The ketone substrate coordinates to the ruthenium center. The chiral diphosphine ligand (e.g., XylBINAP) and the chiral diamine ligand create a highly defined steric and electronic environment. This forces the hydride transfer from the ruthenium to occur on a specific face of the ketone carbonyl, yielding the alcohol product with high enantioselectivity.

Detailed Protocol: Asymmetric Hydrogenation

Materials:

  • 3-Cyclopropyl-3-methyl-2-butanone

  • RuCl₂[(S)-xylbinap][(S)-daipen] or related chiral ruthenium precatalyst

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous 2-propanol

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Protocol Steps:

  • Catalyst Activation and Reaction Setup:

    • In a glovebox, charge a glass liner for the autoclave with the ruthenium precatalyst (0.01 mmol, 1 mol%).

    • Add the prochiral ketone (1.0 mmol, 1.0 equiv).

    • Add a solution of KOtBu in 2-propanol (e.g., 0.02 mmol in 2 mL).

  • Hydrogenation:

    • Seal the glass liner inside the autoclave.

    • Purge the autoclave several times with argon, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 8-15 atm).

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 30 °C).

  • Reaction Monitoring:

    • The reaction progress can be monitored by observing the drop in hydrogen pressure. The reaction is typically complete within 6-24 hours.

  • Workup and Purification:

    • Carefully vent the autoclave and purge with argon.

    • Remove the reaction mixture and concentrate it under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether and filter through a short plug of silica gel to remove the catalyst.

    • Concentrate the filtrate to obtain the crude chiral alcohol.

    • If necessary, further purify by flash column chromatography as described in Strategy A.

Data Summary of Synthetic Strategies

StrategyKey Reagents/CatalystTypical Yield (%)Typical e.e. (%)AdvantagesDisadvantages
A: Asymmetric Addition c-Pr₂Zn, Ti(OPr-i)₄, Chiral Amino Alcohol[6]60 - 85%90 - 97%Direct C-C bond formation, high enantioselectivity.Requires stoichiometric organometallic reagent; pyrophoric reagents.
B: Asymmetric Reduction Prochiral Ketone, H₂, Chiral Ru-catalyst, Base[7]90 - 99%95 - >99%High yield and enantioselectivity, low catalyst loading.Requires multi-step synthesis of ketone precursor; high-pressure equipment.

Analytical Protocol: Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess (e.e.) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[8]

Chiral HPLC Method Development Workflow

Caption: Workflow for chiral HPLC method development.

Example Protocol: Chiral HPLC Analysis
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative column (e.g., Chiralpak® series). These are broadly applicable.[8]

  • Initial Screening (Normal Phase):

    • Mobile Phase: A mixture of n-Hexane and 2-Propanol (IPA) (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (as the analyte has no strong chromophore).

    • Analysis: Inject a small amount of the racemic standard of 3-cyclopropyl-3-methylbutan-1-ol. If no separation or poor resolution is observed, systematically vary the Hexane/IPA ratio (e.g., 95:5, 80:20).

  • Optimization:

    • If baseline separation is achieved, the method can be optimized for shorter run times by adjusting the flow rate or the mobile phase composition.

    • If separation is still poor, consider a different CSP or switch to a polar organic mobile phase (e.g., Acetonitrile/Methanol).[9][10]

  • Quantification:

    • Once a suitable method is established, inject the synthesized sample.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Conclusion

The asymmetric synthesis of the enantiomers of 3-cyclopropyl-3-methylbutan-1-ol can be achieved with high efficiency and stereocontrol using modern catalytic methods. The choice between an asymmetric addition strategy and an asymmetric reduction strategy depends on factors such as the availability of starting materials, access to high-pressure equipment, and desired scale. The catalytic asymmetric addition offers a more direct route, while asymmetric hydrogenation provides exceptionally high yields and enantioselectivities. Both protocols, when coupled with rigorous chiral HPLC analysis, provide a robust platform for the production and validation of these valuable chiral building blocks for research and drug development.

References

  • One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols.PMC.
  • Gold(I)-Catalyzed Addition of Aldehydes to Cyclopropylidene Bearing 6-Aryl-1,5-Enynes.Not specified.
  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols.PMC.
  • Asymmetric Aminocatalytic Michael Addition of Cyclopropane-Containing Aldehydes to Nitroalkenes.Not specified.
  • Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters and Ketones Using Ene-Reductases.Monash University.
  • A catalytic and enantioselective cyclopropylation of aldehydes using dicyclopropylzinc.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.Xingwei Li.
  • A catalytic and enantioselective cyclopropylation of aldehydes using dicyclopropylzinc.RSC Publishing.
  • Efficient Approaches to the Stereoselective Synthesis of Cyclopropyl Alcohols.PubMed.
  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2.MDPI.
  • Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation.
  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2.KU ScholarWorks.
  • Enantioselective synthesis of cyclopropane aminoalcohols containing qu
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.SFU Summit.
  • Chiral auxiliary.Wikipedia.
  • Asymmetric Synthesis.University of York.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.University of Rochester.
  • Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope.Journal of the American Chemical Society.
  • Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex.PubMed.
  • Asymmetric Ring-Opening of Cyclopropyl Ketones with β-Naphthols Catalyzed by a Chiral N,N′ -Dioxide-Scandium(III) Complex.
  • Chiral HPLC Separ
  • Asymmetric Synthesis with Chemical and Biological Methods.Not specified.
  • Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction.UVic.
  • Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction.Not specified.
  • cyclobutene.Organic Syntheses Procedure.
  • Strategies for Chiral HPLC Method Development.Not specified.
  • Synthesis of 3-cyclopropyl-substituted...
  • Recent advances in asymmetric synthesis via cyclopropanol intermediates.Organic & Biomolecular Chemistry (RSC Publishing).
  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.Not specified.
  • 3-Cyclopropyl-3-methylbutan-1-ol | C8H16O | CID 67296784.PubChem - NIH.
  • 3-METHYLBUTANOL.Not specified.
  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.Chemical Science (RSC Publishing).
  • BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS.MMSL.
  • Chiral Applications D
  • CN111138252A - Synthetic method of cyclobutanone.
  • Cyclopropane intermediates in the synthesis of chiral alcohols with methyl-branched carbon skeleton. Application in the synthesis of insect pheromones.
  • 1-Cyclohexene-1-methanol, 4-(1-methylcyclopropyl).Organic Syntheses Procedure.
  • Chiral drugs.LabMed Discovery.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.SciSpace.
  • Preparation and Evaluation of HPLC Chiral Stationary Phases Based on Cationic/Basic Derivatives of Cyclofructan 6.
  • Contemporary Analysis of Chiral Molecules.
  • A Look at the Importance of Chirality in Drug Activity: Some Signific

Sources

Method

Protecting Group Strategies for 3-Cyclopropyl-3-methylbutan-1-ol: Application Notes and Protocols

Introduction: Navigating the Synthetic Challenge of a Sterically Hindered Primary Alcohol In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthetic Challenge of a Sterically Hindered Primary Alcohol

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] The molecule 3-Cyclopropyl-3-methylbutan-1-ol presents a unique challenge: a primary alcohol that, while typically reactive, is situated adjacent to a quaternary carbon center. This "neopentyl-like" arrangement imparts significant steric hindrance, influencing the choice of protecting groups and the conditions required for their efficient installation and removal.[2] This guide provides a detailed exploration of effective protecting group strategies for this substrate, offering both the theoretical rationale and field-proven protocols for researchers in synthetic chemistry and drug development.

The primary hydroxyl group in 3-Cyclopropyl-3-methylbutan-1-ol is susceptible to a range of reactions that can interfere with desired transformations elsewhere in the molecule, such as oxidation, or unwanted participation in reactions with strong bases or nucleophiles.[3] Therefore, its temporary masking as a less reactive derivative is often essential for achieving high yields and chemoselectivity in complex synthetic routes.[4] This document will focus on two of the most reliable classes of protecting groups for such a sterically encumbered primary alcohol: silyl ethers and benzyl ethers.

I. Silyl Ethers: A Versatile Toolkit for Hindered Alcohols

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild removal conditions.[3][5] For a sterically hindered primary alcohol like 3-Cyclopropyl-3-methylbutan-1-ol, the choice of the silylating agent is critical. Bulkier silyl groups, while potentially more challenging to introduce, offer enhanced stability.

A. Strategic Selection of Silyl Ethers

The stability of silyl ethers is largely dictated by the steric bulk of the substituents on the silicon atom.[6] The general order of stability to acidic hydrolysis is: TMS < TES < TBS < TIPS < TBDPS.[7]

  • tert-Butyldimethylsilyl (TBS) Ether: The TBS group is a workhorse in organic synthesis, offering a good balance of stability and ease of removal.[3][8] It is stable to a wide range of non-acidic and non-fluoride reaction conditions. For sterically hindered alcohols, the use of the more reactive silylating agent, tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf), is often necessary to achieve high yields.[9][10]

  • Triisopropylsilyl (TIPS) Ether: The TIPS group is significantly more sterically hindered than the TBS group, providing greater stability towards acidic conditions and some fluoride reagents.[6][11] This enhanced stability can be advantageous in multi-step syntheses requiring harsh conditions. Its introduction onto a neopentyl-like alcohol may require forcing conditions but can be highly effective.[12]

B. Mechanistic Rationale for Silylation of Hindered Alcohols

The formation of a silyl ether proceeds via nucleophilic attack of the alcohol on the electrophilic silicon atom of the silylating agent (e.g., silyl chloride or triflate).[13] In the case of hindered alcohols, the reaction rate can be significantly diminished. The use of a highly reactive silyl triflate (R₃Si-OTf) in the presence of a non-nucleophilic base, such as 2,6-lutidine, circumvents the lower reactivity of the corresponding silyl chloride. The triflate is a much better leaving group than chloride, thus accelerating the reaction.[9]

sub 3-Cyclopropyl-3-methylbutan-1-ol product TBS-protected alcohol sub->product Silylation reagent TBS-OTf / 2,6-Lutidine caption Silylation of a hindered alcohol.

C. Experimental Protocols: Silyl Ether Protection

Protocol 1: tert-Butyldimethylsilyl (TBS) Protection using TBS-OTf

This protocol is recommended for the sterically hindered primary alcohol of 3-Cyclopropyl-3-methylbutan-1-ol.

  • Preparation: To a solution of 3-Cyclopropyl-3-methylbutan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 2,6-lutidine (1.5 eq.).

  • Silylation: Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf, 1.2 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Triisopropylsilyl (TIPS) Protection

For enhanced stability, the TIPS group can be introduced.

  • Preparation: To a solution of 3-Cyclopropyl-3-methylbutan-1-ol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M) under an inert atmosphere at room temperature, add imidazole (2.5 eq.).

  • Silylation: Add triisopropylsilyl chloride (TIPS-Cl, 1.5 eq.) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish. Monitor the progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Protecting GroupSilylating AgentBaseSolventTypical Conditions
TBS TBS-OTf2,6-LutidineDCM0 °C to rt, 1-4 h
TIPS TIPS-ClImidazoleDMFrt to 50 °C, 2-16 h
D. Deprotection of Silyl Ethers

The removal of silyl ethers is typically achieved using a fluoride source or under acidic conditions. The choice of deprotection method depends on the stability of the silyl ether and the tolerance of other functional groups in the molecule.

Protocol 3: Fluoride-Mediated Deprotection (TBAF)

This is a general and highly effective method for the cleavage of most silyl ethers.[14]

  • Preparation: To a solution of the silyl-protected alcohol (1.0 eq.) in tetrahydrofuran (THF, 0.1-0.5 M) at room temperature, add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1-1.5 eq.).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 4: Acid-Mediated Deprotection

For silyl ethers that are more labile to acid, such as TBS, mild acidic conditions can be employed.

  • Preparation: Dissolve the TBS-protected alcohol (1.0 eq.) in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. This method can be slow but is often highly selective.[15]

  • Work-up: Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

II. Benzyl Ethers: A Robust and Orthogonal Protecting Group

Benzyl (Bn) ethers are another excellent choice for protecting alcohols, offering high stability to a wide range of reaction conditions, including strongly acidic and basic media.[16][17] Their removal is typically achieved by catalytic hydrogenolysis, providing an orthogonal deprotection strategy to the acid- or fluoride-labile silyl ethers.[1][18]

A. Introduction of the Benzyl Ether

The formation of a benzyl ether is commonly achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a benzyl halide.[16] For a sterically hindered substrate, a strong, non-nucleophilic base like sodium hydride (NaH) is often required.

sub 3-Cyclopropyl-3-methylbutan-1-ol product Benzyl-protected alcohol sub->product Benzylation reagents 1. NaH 2. BnBr caption Williamson Ether Synthesis.

B. Experimental Protocol: Benzylation

Protocol 5: Benzyl Ether Protection

  • Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous DMF or THF (0.1-0.5 M) under an inert atmosphere at 0 °C, add a solution of 3-Cyclopropyl-3-methylbutan-1-ol (1.0 eq.) in the same solvent dropwise.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether or ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.

C. Deprotection of Benzyl Ethers

The premier method for benzyl ether cleavage is catalytic hydrogenolysis, which proceeds under neutral conditions and produces toluene as a volatile byproduct.[19][20]

Protocol 6: Catalytic Hydrogenolysis

  • Preparation: Dissolve the benzyl-protected alcohol (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate (0.1-0.5 M).

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C, 5-10 mol% by weight).

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to afford the deprotected alcohol, which is often pure enough for subsequent steps. If necessary, further purification can be achieved by column chromatography.

III. Orthogonal Protecting Group Strategy

In a scenario where multiple hydroxyl groups with different steric environments are present, or when a multi-step synthesis requires the sequential unmasking of alcohols, an orthogonal protecting group strategy is invaluable.[1][4] For a molecule containing the 3-cyclopropyl-3-methylbutan-1-ol moiety and another, less hindered alcohol, one could selectively protect the primary, hindered alcohol as a robust TIPS ether and the less hindered alcohol as a more labile TBS ether. Alternatively, employing a silyl ether for one alcohol and a benzyl ether for another allows for their independent removal under completely different reaction conditions (fluoride/acid vs. hydrogenolysis).

A Diol Substrate B Selective Protection (e.g., TIPS-Cl for hindered OH) A->B C Protection of second OH (e.g., BnBr) B->C D Reaction on other part of molecule C->D E Selective Deprotection of Bn (H₂, Pd/C) D->E F Further transformation E->F G Final Deprotection of TIPS (TBAF) F->G H Final Product G->H caption Orthogonal protection workflow.

Conclusion

The steric hindrance presented by the quaternary center in 3-Cyclopropyl-3-methylbutan-1-ol necessitates a careful and deliberate approach to the protection of its primary hydroxyl group. The use of powerful silylating agents like TBS-OTf or the implementation of the robust TIPS group are effective strategies for forming stable silyl ethers. Alternatively, the benzyl ether offers excellent stability and an orthogonal deprotection pathway. The choice between these protecting groups should be guided by the planned synthetic route and the reaction conditions that will be employed in subsequent steps. The detailed protocols provided herein offer a solid foundation for researchers to successfully navigate the synthetic challenges associated with this and structurally similar hindered alcohols.

References

  • A mild and efficient method for the deprotection of silyl ethers is reported. The most often used silyl protecting groups, such as TBDMS, TIPS, TMS, TES, TIBS, TPS can be cleaved by NaIO4 furnishing the corresponding alcohol in high yields. (URL: Not available)
  • Triisopropylsilyl (TIPS) Protecting Groups. (URL: [Link])

  • TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. (URL: [Link])

  • Protection of alcohols and phenols with TIPSCL/imidazole under microwave irradi
  • Deprotection of Silyl Ethers. Gelest. (URL: [Link])

  • Protection of Alcohol by Silyl ether. SynArchive. (URL: [Link])

  • Alcohol Protecting Groups. (URL: Not available)
  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. (URL: [Link])

  • Silyl ether - Wikipedia. (URL: [Link])

  • Protecting Groups and Orthogonal Protection Str
  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Ar. Semantic Scholar. (URL: [Link])

  • Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). (URL: [Link])

  • A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. (URL: [Link])

  • TBS Protection - Common Conditions. (URL: [Link])

  • Protecting Groups For Alcohols. Master Organic Chemistry. (URL: [Link])

  • Benzyl Ethers. Organic Chemistry Portal. (URL: [Link])

  • Sterically Hindered and Electron-Deficient 2,4,6-Tri-tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes. ACS Publications. (URL: [Link])

  • Protecting Groups For Alcohols. Chemistry Steps. (URL: [Link])

  • Orthogonal Protection Definition. Fiveable. (URL: [Link])

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (URL: Not available)
  • Benzyl ethers make excellent protecting groups according to the g... Study Prep in Pearson+. (URL: [Link])

  • Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. Beilstein Journals. (URL: [Link])

  • ORGANIC SYNTHESIS. ResearchGate. (URL: [Link])

  • Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. PMC. (URL: [Link])

  • An efficient protocol for alcohol protection under solvent- and catalyst-free conditions. PubMed. (URL: [Link])

  • 16: Silylethers. Chemistry LibreTexts. (URL: [Link])

  • Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry (RSC Publishing). (URL: [Link])

  • Functional Group Protection and Deprotection. Organic Chemistry Portal. (URL: [Link])

  • Selective Hydrogenolysis of Benzyl Ethers in the Presence of Benzylidene Acetals with Raney Nickel. ResearchGate. (URL: [Link])

  • CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. PMC. (URL: [Link])

  • Protection of OH group of alcohol. (URL: Not available)
  • 17.9: Protection of Alcohols. Chemistry LibreTexts. (URL: [Link])

  • Preparative and Stereoselective Synthesis of the Versatile Intermediate for Carbocyclic Nucleosides: Effects of the Bulky Protecting Groups to Enforce Facial Selectivity. The Journal of Organic Chemistry. (URL: [Link])

Sources

Application

Application Note: Chemoselective Aerobic Oxidation of 3-Cyclopropyl-3-methylbutan-1-ol

[label="3-Cyclopropyl-3-\nmethylbutanal", Revising Reaction Mechanism I've just been refining the catalytic cycle diagram, ensuring the electron flow is accurate. I'm focusing on clarifying that Cu(II)-OH facilitates lig...

Author: BenchChem Technical Support Team. Date: March 2026

[label="3-Cyclopropyl-3-\nmethylbutanal",

Revising Reaction Mechanism

I've just been refining the catalytic cycle diagram, ensuring the electron flow is accurate. I'm focusing on clarifying that Cu(II)-OH facilitates ligand exchange by the alcohol and deprotonation by TEMPO to form the aldehyde, regenerating the Cu(I) species with the help of TEMPOH. The oxygen is being properly incorporated to balance the catalytic cycle. I am focusing on making the process complete.

Finalizing Catalytic Flow

I've finalized the electron flow in the catalytic cycle diagram, confirming the role of Cu(II)-OH and TEMPOH in the mechanism. I'm focusing on the formation and regeneration of Cu(I), Cu(II), TEMPO, and TEMPOH, and how this relates to oxygen's incorporation. Now, I am happy that it is complete.

Mapping Content Structure

I am now structuring the Application Note content, starting with a title, abstract, and introduction. I plan to incorporate the mechanistic rationale and focus on the alcohol's properties and the advantages of the Cu/TEMPO system. The goal is to provide a clear and concise guide for researchers.

Structuring Application Note

I am now structuring the Application Note. I'm focusing on the key sections: Introduction, Mechanistic Rationale, and Reaction Pathway, along with a table for Quantitative Method Comparison. I'll outline the strategic context, emphasizing the benefits of aerobic Cu/TEMPO oxidation. My plan is to start with a clear problem statement and move into the proposed solution.

Detailing Workflow Elements

I'm now detailing the workflow elements. I'm focusing on crafting a comprehensive "Step Procedure," incorporating in-process controls (TLC, GC-MS, colorimetric monitoring), and outlining the "Workup & Isolation" strategy. For the "Step Procedure," I will clarify the causality behind experimental choices, explaining the rationales for specific reagents and conditions like NMI, MeCN, and open air. I'm also ensuring self-validation through visual and chemical in-process controls. Finally, I'm carefully formatting the "References" section, including authoritative sources.

Finalizing Note Components

I'm now putting the finishing touches on the Application Note, ensuring clarity and completeness for researchers. I've meticulously crafted the Introduction, Mechanistic Rationale, and Reaction Pathway sections. The detailed Step Procedure, In-Process Controls, and Workup & Isolation strategies are also complete, along with a comprehensive References section, which includes all critical references.

Clarifying Alkyl Groups

I'm now confirming the positions and types of the alkyl groups attached to C3. I previously had some confusion, but have now verified the structure's key details. The alcohol has two methyls and a cyclopropyl group, bonded to the C3 quaternary carbon. I've re-checked the SMILES to verify the positions, as it is a crucial detail for the oxidation protocol.

Incorporating Steric Insights

I'm now integrating the structural insights regarding the C3 group into the introduction. I've emphasized the lipophilic character and medicinal chemistry relevance of the cyclopropyl-gem-dimethyl motif, highlighting its role in enhancing lipophilicity and blocking metabolic pathways. I've re-written the introduction to incorporate this information.

Refining Electron Flow

I'm now revising the catalytic cycle, improving electron flow visualization. I am focusing on making the roles of Cu, TEMPO, and oxygen clear. The flow is almost perfect.

Refining Electron Flow

I'm now revising the catalytic cycle and the final DOT graph. I am making the electron flow clearer, emphasizing Cu, TEMPO, and oxygen. I am focusing on making the roles clearer. Now, I have confirmed that the final version is complete.

Constructing E-factor Table

I've crafted an E-factor table that contrasts Cu(I)/TEMPO with alternative oxidation methods, highlighting yield, over-oxidation, E-factor, and safety profiles to clarify advantages. I'm now developing the stepwise experimental protocol to facilitate the user's process.

Developing Reaction Steps

I'm now detailing the stepwise experimental protocol, starting with the reaction setup in a round-bottom flask, and solvent choice. Next are catalyst assembly steps, using the appropriate reagents. The solution should turn deep red/brown upon addition of NMI, and then will shift to green/blue as the oxidation reaction progresses and the oxygen is consumed.

Finalizing Application Note

I'm now putting the finishing touches on the Application Note, ensuring that all components are polished and ready for distribution. I've included all required diagrams. I have reviewed all the elements.

Finalizing Content Elements

I'm now integrating the final pieces, ensuring the Application Note is comprehensive and ready for dissemination. I've rechecked all sections, including the experimental protocol, the E-factor table, and the mechanistic rationale. The figures and graphs are all included, and formatted properly. I've ensured a consistent and professional tone throughout.

Strategic Context & Mechanistic Rationale

In modern drug discovery, the incorporation of highly sterically defined, lipophilic aliphatic tails is a proven strategy for improving metabolic stability and modulating the pharmacokinetic profile of active pharmaceutical ingredients (APIs). The substrate 3-cyclopropyl-3-methylbutan-1-ol [1.6] features a primary hydroxyl group separated by a methylene spacer from a highly congested, achiral quaternary center (C3) bearing a gem-dimethyl motif and a cyclopropyl ring.

The oxidation of this primary alcohol to its corresponding aldehyde, 3-cyclopropyl-3-methylbutanal [1], presents a specific synthetic challenge. The target aldehyde is a highly valuable intermediate for downstream reductive aminations and Wittig olefinations. However, the cyclopropyl ring is sensitive to harsh, radical-generating, or strongly acidic conditions, which can trigger unwanted ring-opening side reactions. Furthermore, primary alcohols are prone to over-oxidation to carboxylic acids under standard aqueous oxidation conditions.

To address these challenges, we utilize a highly practical Copper(I)/TEMPO aerobic oxidation system [2]. This methodology leverages ambient oxygen as the terminal oxidant, producing only water as a byproduct. Unlike traditional stoichiometric oxidants (e.g., Swern, Dess-Martin Periodinane), the Cu/TEMPO system provides exquisite chemoselectivity for primary alcohols, completely avoiding over-oxidation while maintaining a mild, neutral environment that preserves the integrity of the cyclopropyl moiety[2].

Causality in Experimental Design

The efficacy of this protocol relies on a finely tuned multi-component catalytic system[2]:

  • [Cu(MeCN)₄]OTf : Serves as the primary catalytic metal center. The acetonitrile ligands stabilize the Cu(I) state prior to activation.

  • dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) : This bulky bidentate ligand prevents the formation of inactive, oxygen-bridged copper dimers, ensuring the catalyst remains in its active monomeric form.

  • TEMPO : Acts as the hydrogen atom abstractor. Its steric bulk prevents interaction with secondary or tertiary positions, ensuring exclusive oxidation at the unhindered C1 primary alcohol[3].

  • NMI (N-methylimidazole) : Functions as a basic ligand that facilitates the deprotonation of the alcohol during the crucial ligand-exchange step, while simultaneously tuning the redox potential of the copper center to favor continuous turnover[2].

Reaction Pathway & Catalytic Cycle

The synergistic interaction between the copper center and the nitroxyl radical drives the catalytic cycle. The process begins with the aerobic oxidation of the Cu(I) species to a Cu(II)-hydroxo complex. Subsequent ligand exchange with the substrate forms a Cu(II)-alkoxide intermediate, which undergoes α -hydrogen abstraction by TEMPO to release the aldehyde product[2].

CatalyticCycle CuI Cu(I) Catalyst [Cu(bpy)(NMI)]+ CuII_OH Cu(II)-Hydroxo [Cu(OH)(bpy)]+ CuI->CuII_OH O2 + TEMPOH TEMPOH TEMPOH CuI->TEMPOH CuII_Alk Cu(II)-Alkoxide Complex CuII_OH->CuII_Alk - H2O CuII_Alk->CuI α-H Abstraction Aldehyde 3-Cyclopropyl-3- methylbutanal CuII_Alk->Aldehyde Alcohol 3-Cyclopropyl-3- methylbutan-1-ol Alcohol->CuII_OH TEMPO TEMPO Radical TEMPO->CuII_Alk

Figure 1: Catalytic cycle of Cu/TEMPO-mediated aerobic oxidation.

Quantitative Method Comparison

The selection of the Cu(I)/TEMPO system is justified by its superior environmental and performance metrics compared to legacy oxidation protocols.

Oxidation SystemYield (%)Over-oxidation (%)E-FactorScalability / Safety Profile
Cu(I)/TEMPO/Air >95 <1 ~5 Excellent; mild, no toxic byproducts
Swern Oxidation85–90<1>50Poor; highly exothermic, generates Me₂S gas
Dess-Martin (DMP)90–95<1>30Moderate; utilizes shock-sensitive reagents
TEMPO/NaOCl (Anelli)80–855–10~15Good; requires strict biphasic pH control

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates real-time visual feedback and specific chemical markers to ensure process control without requiring immediate offline quantitative analysis.

Materials & Reagents
  • Substrate : 3-Cyclopropyl-3-methylbutan-1-ol (1.28 g, 10.0 mmol)

  • Catalyst :[Cu(MeCN)₄]OTf (188 mg, 0.5 mmol, 5 mol%)

  • Ligands : dtbpy (134 mg, 0.5 mmol, 5 mol%) and N-methylimidazole (NMI) (82 mg, 1.0 mmol, 10 mol%)

  • Co-catalyst : TEMPO (78 mg, 0.5 mmol, 5 mol%)

  • Solvent : HPLC-grade Acetonitrile (MeCN), 30 mL

Step-by-Step Procedure
  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 3-cyclopropyl-3-methylbutan-1-ol in 30 mL of MeCN.

    • Causality: MeCN is strictly required as it stabilizes the Cu(I) intermediates via transient coordination, preventing premature catalyst precipitation[2].

  • Catalyst Assembly : Sequentially add [Cu(MeCN)₄]OTf, dtbpy, and TEMPO to the stirring solution.

  • Initiation : Add NMI in a single portion.

    • Self-Validation Checkpoint 1: The solution will immediately transition to a deep red/brown color. This visual cue confirms the successful formation of the active Cu(I) complex.

  • Oxidation : Attach an open-air reflux condenser (or an O₂ balloon for faster kinetics). Stir vigorously (800 rpm) at room temperature (20–25 °C) for 2 to 4 hours.

    • Self-Validation Checkpoint 2: As oxygen is consumed and the Cu(II) resting state is populated, the reaction mixture will shift to a green/blue hue. A persistent green/blue color that does not return to red/brown indicates complete substrate depletion, as the Cu(I) state is no longer being regenerated by the alcohol.

  • In-Process Control (IPC) :

    • Withdraw a 10 µL aliquot and spot on a silica TLC plate. Elute with 15% EtOAc/Hexanes.

    • Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and gently heat.

    • Validation: The product (3-cyclopropyl-3-methylbutanal) will rapidly form a bright yellow/orange hydrazone spot (R_f ~0.6), confirming aldehyde formation without over-oxidation.

  • Quench & Workup : Dilute the reaction mixture with 30 mL of diethyl ether. Transfer to a separatory funnel and wash sequentially with 1M aqueous HCl (2 x 20 mL).

    • Causality: The acidic wash is critical. It protonates the NMI and dtbpy ligands, breaking the copper complexes and forcing the metal and amine additives into the aqueous phase, thereby halting catalysis and purifying the organic layer.

  • Neutralization & Isolation : Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (water bath < 30 °C) to prevent evaporative loss of the volatile aldehyde.

References

  • Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]

  • Rychnovsky, S. D., & Vaidyanathan, R. (1999). TEMPO-Catalyzed Oxidations of Alcohols Using m-CPBA: The Role of Halide Ions. The Journal of Organic Chemistry, 64(1), 310-312.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86640372, 3-Cyclopropyl-3-methylbutanal. PubChem.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67296784, 3-Cyclopropyl-3-methylbutan-1-ol. PubChem.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of 3-Cyclopropyl-3-methylbutan-1-ol

Welcome to the Technical Support Center for the isolation and purification of 3-Cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-95-2). This sterically hindered, aliphatic alcohol is a highly valued building block in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-95-2).

This sterically hindered, aliphatic alcohol is a highly valued building block in modern drug discovery, frequently utilized in the synthesis of target-protein degraders (PROTACs) and novel small-molecule therapeutics (). Due to its unique structural features—specifically a bulky beta-carbon bearing both a methyl and a cyclopropyl group—researchers frequently encounter challenges related to its semi-volatility, atypical chromatographic behavior, and lack of UV absorbance.

This guide synthesizes field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure high-yield, high-purity recovery of this critical reagent.

Troubleshooting & FAQs

Q: Why does my product co-elute with less polar starting materials during normal-phase silica gel chromatography? A: 3-Cyclopropyl-3-methylbutan-1-ol features a highly congested beta-carbon. This steric hindrance partially shields the primary hydroxyl group, physically restricting its ability to form strong, stable hydrogen bonds with the silanol groups on the silica stationary phase. Consequently, the molecule behaves more hydrophobically than unbranched primary alcohols and will elute faster than expected. Actionable Fix: Use a much shallower solvent gradient (e.g., 2% step increases of Ethyl Acetate in Hexanes) and employ a higher silica-to-crude mass ratio (at least 50:1) to increase the theoretical plates for separation.

Q: I lost a significant amount of mass during solvent removal on the rotary evaporator. Is the compound volatile? A: Yes. With a molecular weight of 128.21 g/mol , 3-cyclopropyl-3-methylbutan-1-ol is a semi-volatile liquid. Prolonged exposure to high vacuum (< 50 mbar), especially at elevated water bath temperatures (> 30 °C), will cause the product to co-evaporate with volatile solvents like dichloromethane or hexanes. Actionable Fix: Stop the rotary evaporation immediately once the bulk solvent is removed. To remove residual solvent traces, use a gentle stream of nitrogen gas at room temperature rather than a high-vacuum manifold.

Q: How do I visualize this compound on a TLC plate since it lacks a UV chromophore? A: Because the molecule lacks conjugated pi-systems or aromatic rings, it is completely invisible under standard 254 nm UV light. Actionable Fix: You must use a destructive chemical stain. Phosphomolybdic acid (PMA) or Potassium Permanganate (KMnO₄) are highly effective. Dip the developed TLC plate in the stain and heat gently with a heat gun until a distinct spot appears (a dark blue/green spot for PMA, or a yellow/brown spot on a purple background for KMnO₄).

Q: How can I definitively validate the structure and purity of my isolated fraction? A: Proton Nuclear Magnetic Resonance (¹H NMR) is the most reliable self-validating method. According to recent literature on PROTAC linker synthesis (), the pure compound presents as a colorless oil. In CDCl₃, look for the diagnostic primary alcohol methylene protons as a triplet at δ 3.79 ppm (J = 7.5 Hz, 2H). The gem-dimethyl group appears as a sharp singlet at δ 0.78 ppm (6H), and the cyclopropyl protons are highly shielded, appearing upfield as multiplets between δ 0.16 and 0.72 ppm .

Purification Strategy Workflow

PurificationWorkflow Start Crude Mixture 3-Cyclopropyl-3-methylbutan-1-ol CheckScale What is the scale of the crude mixture? Start->CheckScale SmallScale < 5 Grams CheckScale->SmallScale LargeScale > 5 Grams CheckScale->LargeScale CheckTLC TLC Profile: Are impurities well-separated (ΔRf > 0.2)? SmallScale->CheckTLC FractionalDist Fractional Vacuum Distillation (Vigreux Column) LargeScale->FractionalDist FlashChromatography Flash Column Chromatography (Hexanes/EtOAc Gradient) CheckTLC->FlashChromatography Yes Kugelrohr Kugelrohr Distillation (High Vacuum, ~80-100°C) CheckTLC->Kugelrohr No / Volatile Impurities PureProduct Pure Product (Colorless Oil) FlashChromatography->PureProduct Kugelrohr->PureProduct FractionalDist->PureProduct

Decision tree for selecting the optimal purification method for 3-cyclopropyl-3-methylbutan-1-ol.

Quantitative Performance Data

Purification MethodIdeal ScaleTypical Yield (%)Final Purity (NMR)Primary Limitation / Causality
Flash Chromatography < 5 g75 - 85%> 98%High solvent consumption; risk of co-elution due to steric shielding of the -OH group.
Kugelrohr Distillation 1 - 10 g80 - 90%95 - 98%Poor separation of close-boiling impurities; requires high vacuum.
Vacuum Distillation (Vigreux) > 10 g85 - 95%> 99%Thermal degradation risk if the oil bath temperature exceeds 150 °C.

Step-by-Step Experimental Protocols

Protocol A: Normal-Phase Flash Column Chromatography

Use this method for small-scale reactions (< 5g) where impurities have distinct Rf values.

  • Preparation (Dry-Loading): Dissolve the crude oil in a minimal amount of dichloromethane (DCM). Add Celite or silica gel (1:2 ratio by weight to the crude). Evaporate the DCM slowly. Causality: Because the compound is a viscous oil, direct liquid loading often causes uneven band distribution and tailing. Dry-loading ensures a sharp, uniform elution band.

  • Column Packing: Pack a silica gel column using 100% Hexanes. Ensure a silica-to-crude ratio of at least 50:1 to account for the compound's reduced polarity.

  • Elution: Begin elution with 100% Hexanes (2 column volumes) to flush out non-polar hydrocarbon impurities.

  • Gradient Application: Gradually increase polarity to 5% Ethyl Acetate (EtOAc) in Hexanes, then slowly to 10% EtOAc. The target alcohol typically elutes between 10–15% EtOAc.

  • Collection & Concentration: Collect in small fractions (e.g., 20 mL). Spot fractions on a TLC plate and stain with PMA. Pool the positive fractions and concentrate under reduced pressure (Bath temp < 30 °C, > 50 mbar).

  • Self-Validation System: Run a final TLC of the concentrated product alongside the crude mixture. A single, distinct spot stained with PMA confirms successful isolation.

Protocol B: Vacuum Distillation (Kugelrohr)

Use this method for intermediate scales (1–10g) or when removing highly polar/polymeric impurities.

  • Apparatus Setup: Assemble a Kugelrohr apparatus with a high-vacuum pump. Ensure all ground-glass joints are lightly greased to maintain a strict vacuum of < 1 mbar.

  • Degassing: Place the crude oil in the distillation bulb. Apply vacuum slowly at room temperature for 15 minutes. Causality: Rapid vacuum application will cause sudden outgassing of residual solvents (bumping), leading to the physical loss of material into the vacuum trap.

  • Heating: Submerge the bulb in the heating oven/bath. Gradually increase the temperature.

  • Collection: Discard the initial forerun (residual solvents or low-boiling impurities). Collect the main fraction when the temperature stabilizes. For 3-cyclopropyl-3-methylbutan-1-ol, expect distillation around 80–95 °C under high vacuum (0.1 - 1 mbar).

  • Self-Validation System: The stabilization of the vapor temperature acts as your physical in-process control. Post-distillation, run a ¹H NMR; the absence of solvent peaks (e.g., EtOAc at 4.12 ppm) and a clean triplet at 3.79 ppm validates the protocol's success.

References

  • Title: WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof Source: Google Patents URL
  • Title: US20240317706A1 - Compounds that mediate protein degradation and methods of use thereof Source: Google Patents URL
Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 3-Cyclopropyl-3-methylbutan-1-ol

Welcome to the Application Science Technical Support Center. As drug development increasingly incorporates sp³-rich and conformationally restricted motifs like cyclopropanes, the synthesis of building blocks such as 3-cy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development increasingly incorporates sp³-rich and conformationally restricted motifs like cyclopropanes, the synthesis of building blocks such as 3-cyclopropyl-3-methylbutan-1-ol has become routine yet mechanistically demanding.

This guide provides a self-validating framework to navigate the chemoselectivity challenges inherent to this three-step workflow: Horner-Wadsworth-Emmons (HWE) olefination, copper-catalyzed conjugate addition, and exhaustive reduction.

Pathway Visualization & Branching Logic

The synthesis relies on precise control over nucleophilic addition. The diagram below illustrates the optimal synthetic pathway and the mechanistic branch points where common side reactions occur.

SynthesisPathway A Cyclopropyl methyl ketone + TEPA B Ethyl 3-cyclopropylbut-2-enoate (Intermediate 1) A->B HWE Olefination C Ethyl 3-cyclopropyl-3-methylbutanoate (Intermediate 2) B->C Conjugate Addition S1 1,2-Addition Byproduct (Tertiary Alcohol) B->S1 Direct Carbonyl Attack S2 Ring-Opened Byproducts (Aliphatic Alkenes) B->S2 Radical/Acidic Cleavage D 3-Cyclopropyl-3-methylbutan-1-ol (Target Product) C->D LiAlH4 Reduction S3 Incomplete Reduction (Aldehyde) C->S3 Premature Quenching

Fig 1: Synthetic workflow for 3-cyclopropyl-3-methylbutan-1-ol and major side-reaction pathways.

Quantitative Data: Side Reaction Signatures

When troubleshooting low yields, your first diagnostic tool is ¹H NMR. Use the table below to rapidly identify which side reaction has compromised your workflow.

Side Reaction / ImpuritySynthetic StepMechanistic CauseAnalytical Signature (¹H NMR / MS)
1,2-Addition Product Conjugate AdditionDirect attack of hard Grignard on the carbonyl carbon[1].Loss of ester ethyl signals; presence of allylic CH₃; retained vinylic proton.
Ring-Opened Alkenes Conjugate AdditionSET radical intermediate acting as a radical clock[2].Appearance of new vinylic protons (δ 5.0–6.0 ppm); loss of upfield cyclopropyl multiplet.
3-Cyclopropyl-3-methylbutanal LiAlH₄ ReductionPremature quenching or insufficient hydride equivalents.Distinct aldehyde proton (δ ~9.7 ppm).
Rearranged Alcohols Reduction WorkupAcid-catalyzed cyclopropane cleavage during aggressive quenching.Complex aliphatic mixture; loss of cyclopropyl signals (δ 0.2–0.5 ppm).
Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Step 1: HWE Olefination to Ethyl 3-cyclopropylbut-2-enoate

Causality: Sodium hydride deprotonates triethyl phosphonoacetate (TEPA) to form a stabilized phosphonate carbanion, which undergoes olefination with cyclopropyl methyl ketone to yield the α,β-unsaturated ester[3].

  • Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under Argon.

  • Add TEPA (1.2 eq) dropwise. Stir until hydrogen evolution ceases and the solution becomes clear.

  • Add cyclopropyl methyl ketone (1.0 eq) dropwise. Warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 9:1) must show complete consumption of the ketone. ¹H NMR will confirm the product via the distinct vinylic proton (δ 5.68 ppm for the major E-isomer)[3].

Step 2: Copper-Catalyzed Conjugate Addition

Causality: Transmetalation of the "hard" methylmagnesium bromide with CuI forms a "soft" organocuprate. This shifts the chemoselectivity from 1,2-addition to the desired 1,4-conjugate addition[4].

  • Flame-dry a flask and add CuI (0.2 eq). Purge with Argon.

  • Add anhydrous THF and cool the suspension to -78 °C.

  • Add MeMgBr (1.5 eq, 3M in diethyl ether) dropwise. Stir for 30 minutes to allow cuprate formation.

  • Add Chlorotrimethylsilane (TMSCl, 1.2 eq) followed immediately by ethyl 3-cyclopropylbut-2-enoate (1.0 eq) in THF.

  • Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Quench with a 1:1 mixture of saturated NH₄Cl and NH₄OH. Extract with Et₂O.

  • Validation Checkpoint: The reaction mixture must turn from pale yellow to dark purple/black, indicating active Cu(I) species. Post-reaction NMR must show the disappearance of the vinylic proton and the appearance of a gem-dimethyl singlet.

Step 3: Exhaustive Reduction with LiAlH₄

Causality: LiAlH₄ delivers multiple hydride equivalents to reduce the ester to a primary alcohol. The specialized Fieser workup prevents the formation of gelatinous aluminum hydroxide emulsions that trap the product.

  • Suspend LiAlH₄ (1.5 eq) in anhydrous Et₂O at 0 °C under Argon.

  • Add the ester from Step 2 (1.0 eq) dropwise in Et₂O.

  • Stir at room temperature for 4 hours.

  • Fieser Workup: Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of H₂O, x mL of 15% NaOH (aq), and 3x mL of H₂O.

  • Stir vigorously for 15 minutes until a white, granular precipitate forms. Filter through a Celite pad and concentrate the filtrate.

  • Validation Checkpoint: The aluminum salts must precipitate as crisp, white granules (LiAlO₂·nH₂O) leaving a perfectly clear supernatant.

Troubleshooting & FAQs

Q: Why is my conjugate addition yielding predominantly the tertiary alcohol (1,2-addition) instead of the target ester? A: This is a classic hard-soft acid-base (HSAB) mismatch[1]. Methylmagnesium bromide is a "hard" nucleophile that preferentially attacks the "hard" carbonyl carbon. To redirect the attack to the "soft" β-carbon, you must transmetalate the Grignard reagent with a copper(I) salt to form a softer organocuprate[4]. Ensure your CuI is strictly anhydrous and free of Cu(II) impurities (it should be off-white, not brown/green).

Q: My post-reaction NMR for the conjugate addition shows unexpected vinylic protons (δ 5.0–6.0 ppm). What caused this? A: You are observing cyclopropyl ring opening. The cyclopropylcarbinyl system is highly sensitive and acts as a radical clock[2]. If your organocuprate addition proceeds via a single-electron transfer (SET) mechanism that generates a long-lived radical at the β-carbon, the cyclopropyl ring will rapidly open to form a homoallylic radical, leading to aliphatic alkenes. To suppress this, ensure you are using the TMSCl additive described in Step 2. TMSCl accelerates the reductive elimination from the Cu(III) intermediate and traps the enolate, minimizing the lifetime of any radical species.

Q: During the final LiAlH₄ reduction, I encountered a thick gel during workup, resulting in poor yields. How can I avoid this? A: You experienced aluminum salt emulsion, a common pitfall when quenching LiAlH₄. You must strictly adhere to the Fieser workup method (the n,n,3n rule) detailed in Step 3. This precise sequence forces the aluminum byproducts to precipitate as a granular, easily filterable aluminate salt, preventing product entrapment. Furthermore, never use acidic workups (e.g., 1M HCl) for this molecule; the cyclopropyl group can undergo rapid acid-catalyzed cleavage when adjacent to a tertiary carbon.

References
  • Synthesis of α-oxygenated β,γ-unsaturated ketones by a catalytic rearrangement strategy - Supporting Information - Royal Society of Chemistry. 3

  • Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes - PubMed Central (PMC). 2

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. 1

  • Conjugate Addition Reactions - Chemistry LibreTexts. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Cyclopropyl-3-methylbutan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3-Cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-95-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3-Cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-95-2). This highly sterically hindered, C(sp3)-rich primary alcohol is a critical building block in the synthesis of advanced therapeutics, including small-molecule protein degraders (PROTACs) [3].

Due to the quaternary carbon center adjacent to the cyclopropyl ring, synthesizing this molecule presents unique steric and electronic challenges. This guide provides field-proven troubleshooting insights, mechanistic rationales, and self-validating protocols to maximize your isolated yield.

Synthetic Strategy & Workflow

The most robust route to 3-cyclopropyl-3-methylbutan-1-ol involves a three-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination [1], followed by a challenging conjugate addition to establish the quaternary center [2], and finally, an ester reduction [3].

Synthesis SM Cyclopropyl Methyl Ketone Int1 Ethyl 3-cyclopropyl but-2-enoate SM->Int1 HWE Olefination Triethyl phosphonoacetate NaH, THF Int2 Ethyl 3-cyclopropyl -3-methylbutanoate Int1->Int2 Conjugate Addition MeMgBr, CuI TMSCl, THF Prod 3-Cyclopropyl-3- methylbutan-1-ol Int2->Prod Ester Reduction LiAlH4, THF Fieser Workup

Figure 1: Three-step synthetic workflow for 3-Cyclopropyl-3-methylbutan-1-ol.

Frequently Asked Questions & Troubleshooting

Phase 1: Horner-Wadsworth-Emmons (HWE) Olefination

Q: My reaction of cyclopropyl methyl ketone with triethyl phosphonoacetate stalls at ~50% conversion. How can I drive it to completion?

  • The Issue: Cyclopropyl methyl ketone is sterically hindered and less electrophilic than standard aldehydes. Using standard bases can lead to unwanted enolization of the ketone rather than the desired olefination.

  • Mechanistic Causality: Strong, unhindered bases can deprotonate the alpha-position of the methyl ketone, creating an enolate that is unreactive toward the phosphonate carbanion.

  • The Solution: Ensure strict temperature control (0 °C during addition) and allow the phosphonate carbanion to fully form before adding the ketone. If the reaction still stalls, switch to the Masamune-Roush conditions using LiCl and DBU in acetonitrile. The lithium cation tightly coordinates the phosphonate oxygen, increasing the acidity of the alpha-protons and allowing a milder base (DBU) to drive the reaction without enolizing the ketone.

Phase 2: Conjugate Addition (Establishing the Quaternary Center)

Q: When reacting ethyl 3-cyclopropylbut-2-enoate with methylmagnesium bromide, I get a poor yield of the 1,4-adduct and a large amount of a tertiary alcohol byproduct. How do I fix this?

  • The Issue: You are attempting to add a methyl group to a β -position that already contains a methyl and a cyclopropyl group. This extreme steric hindrance forces the hard Grignard reagent to attack the less hindered carbonyl carbon (1,2-addition).

  • Mechanistic Causality: Grignard reagents are "hard" nucleophiles that prefer direct attack at the carbonyl. To enforce 1,4-conjugate addition, you must "soften" the nucleophile using copper catalysis and trap the resulting enolate to prevent reversibility.

  • The Solution: Use the Yamamoto modification. Add catalytic Copper(I) iodide (10-20 mol%) to form a softer methylcuprate species in situ. Crucially, add 2.0 equivalents of Trimethylsilyl chloride (TMSCl). TMSCl acts as a Lewis acid to activate the enoate and rapidly traps the sterically congested intermediate enolate as a silyl enol ether, driving the equilibrium irreversibly toward the 1,4-adduct.

Phase 3: Ester Reduction

Q: The reduction of ethyl 3-cyclopropyl-3-methylbutanoate with LiAlH₄ gives a poor isolated yield, and I struggle with a thick, gelatinous emulsion during workup.

  • The Issue: 3-Cyclopropyl-3-methylbutan-1-ol is a low-molecular-weight (128.21 g/mol ), slightly water-soluble alcohol. Standard aqueous quenching of LiAlH₄ creates a gelatinous aluminum hydroxide matrix that traps the product.

  • Mechanistic Causality: Random addition of water or acid to quench LiAlH₄ forms polymeric Al(OH)₃ gels. These gels have massive surface areas that physically sequester small, polar molecules.

  • The Solution: Implement the strict Fieser Workup Method . This specific stoichiometric quenching sequence forces the aluminum salts to precipitate as granular, easily filterable lithium aluminate, freeing your product into the organic phase.

Quantitative Data & Expected Outcomes

Reaction StepSubstrateReagents & ConditionsMajor ByproductExpected Yield
1. HWE Olefination Cyclopropyl methyl ketoneTriethyl phosphonoacetate, NaH, THF, 0 °C to RTUnreacted ketone80–85%
2. Conjugate Addition Ethyl 3-cyclopropylbut-2-enoateMeMgBr, CuI (cat.), TMSCl, THF, -78 °C to RT1,2-addition product65–75%
3. Ester Reduction Ethyl 3-cyclopropyl-3-methylbutanoateLiAlH₄, THF, 0 °C to RTUnreacted ester85–95%

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-cyclopropylbut-2-enoate [1]
  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) under N₂ at 0 °C.

  • Ylide Formation: Add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases and the solution becomes clear.

  • Addition: Add cyclopropyl methyl ketone (1.0 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to afford the product as a mixture of E/Z isomers.

Protocol 2: Synthesis of Ethyl 3-cyclopropyl-3-methylbutanoate [2]
  • Cuprate Formation: Add CuI (0.2 eq) to anhydrous THF under N₂ and cool to -78 °C. Add MeMgBr (3.0 M in Et₂O, 2.0 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Activation: Add TMSCl (2.0 eq) dropwise to the mixture.

  • Addition: Dissolve ethyl 3-cyclopropylbut-2-enoate (1.0 eq) in a small volume of anhydrous THF and add it dropwise to the reaction mixture over 20 minutes to manage the exotherm.

  • Propagation: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with a 9:1 mixture of saturated aqueous NH₄Cl and NH₄OH. Stir vigorously until the aqueous layer turns deep blue (indicating solubilized copper salts). Extract with Et₂O (3x).

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify via flash chromatography.

Protocol 3: Synthesis of 3-Cyclopropyl-3-methylbutan-1-ol[3]
  • Reduction: Suspend LiAlH₄ (1.5 eq) in anhydrous THF under N₂ at 0 °C. Add ethyl 3-cyclopropyl-3-methylbutanoate (1.0 eq) in THF dropwise.

  • Propagation: Stir for 2 hours at room temperature.

  • Fieser Workup (Critical): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H₂O

  • Isolation: Stir vigorously for 15 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with Et₂O.

  • Concentration: Concentrate the filtrate under reduced pressure. Caution: Keep the water bath temperature <30 °C to avoid volatilizing the product.

  • Self-Validation Checkpoint: Confirm product identity and purity via ¹H NMR.

    • ¹H NMR (400 MHz, CDCl₃) Reference Data: δ 3.79 (t, J = 7.5 Hz, 2H), 1.60 (t, J = 7.5 Hz, 2H), 0.78 (s, 6H), 0.72 – 0.63 (m, 1H), 0.32 – 0.26 (m, 2H), 0.22 – 0.16 (m, 2H).

References

  • Source: National Institutes of Health (nih.gov)
  • Buy methyl 3-cyclopropyl-3-methylbutanoate (EVT-6294692)
  • Source: Google Patents (google.com)
Optimization

troubleshooting 3-Cyclopropyl-3-methylbutan-1-ol NMR assignment

Guide Series: Troubleshooting Complex Aliphatic Structures Topic: 3-Cyclopropyl-3-methylbutan-1-ol: NMR Signal Assignment and Problem Solving Welcome to the Technical Support Center. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Guide Series: Troubleshooting Complex Aliphatic Structures Topic: 3-Cyclopropyl-3-methylbutan-1-ol: NMR Signal Assignment and Problem Solving

Welcome to the Technical Support Center. This guide is designed for researchers and chemists who are working with non-standard aliphatic compounds and require a deeper understanding of their NMR spectra. Here, we address the specific challenges in assigning the ¹H and ¹³C NMR spectra of 3-cyclopropyl-3-methylbutan-1-ol, a molecule that combines the unique spectral features of a strained cyclopropyl ring with a sterically hindered neopentyl-like backbone.

This document moves beyond simple data reporting to provide a framework for logical deduction, troubleshooting, and validation of your spectral assignments.

Section 1: Predicted Spectral Analysis

Before troubleshooting, a clear understanding of the expected spectrum is paramount. The structure of 3-cyclopropyl-3-methylbutan-1-ol presents a distinct set of signals.

Molecular Structure and Atom Labeling

To ensure clarity, we will use the following numbering scheme for discussing the corresponding NMR signals.

Caption: Labeled structure of 3-cyclopropyl-3-methylbutan-1-ol.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton spectrum is characterized by highly shielded signals from the cyclopropyl group and deshielded signals near the alcohol functionality.

ProtonsLabelPredicted δ (ppm)MultiplicityIntegrationRationale & Key Couplings
-CH ₂-OHHₐ~3.75Triplet (t)2HDirectly attached to the carbon bearing the electronegative oxygen. Coupled to Hᵦ protons (³J_HH ≈ 6.5 Hz).
-CH ₂-C(quat)Hᵦ~1.65Triplet (t)2HMethylene group adjacent to the quaternary carbon (C₃). Coupled to Hₐ protons (³J_HH ≈ 6.5 Hz).
-C(CH ₃)₂~0.95Singlet (s)6HTwo equivalent methyl groups on a quaternary carbon result in a strong singlet. No adjacent protons to couple with.
-CH - (cyclopropyl)~0.60Multiplet (m)1HMethine proton on the cyclopropyl ring. Coupled to the four Hε protons.
-CH ₂- (cyclopropyl)0.15 - 0.40Multiplet (m)4HDiastereotopic methylene protons of the cyclopropyl ring are highly shielded.[1][2] They exhibit complex splitting due to geminal and vicinal couplings.
-OH H(OH)Variable (1.0-2.5)Broad Singlet (br s)1HChemical shift is concentration and solvent dependent. Broadened by chemical exchange; may not show coupling.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum is simpler, showing six distinct signals as expected from the molecular symmetry.

CarbonLabelPredicted δ (ppm)Rationale
-C H₂-OHC₁~61.5Deshielded by the attached oxygen atom.
-C H₂-C(quat)C₂~48.0Aliphatic methylene carbon.
-C (quat)C₃~35.0Quaternary carbon, typically weaker in intensity.
-C(C H₃)₂C₄~26.0Equivalent methyl carbons.
-C H- (cyclopropyl)C₅~18.0Methine carbon of the cyclopropyl ring.
-C H₂- (cyclopropyl)C₆, C₇~2.0Methylene carbons of the cyclopropyl ring are extremely shielded, a hallmark feature.[3][4]

Section 2: Troubleshooting and FAQs

This section addresses common problems encountered during the spectral analysis of 3-cyclopropyl-3-methylbutan-1-ol in a question-and-answer format.

Q1: My signals in the 0-1 ppm region are overlapping and poorly resolved. How can I confirm the cyclopropyl protons?

Answer: This is a classic challenge with cyclopropyl groups. Their high shielding causes them to appear in a crowded region of the spectrum.[1]

  • Causality: The poor resolution is likely due to a combination of factors:

    • Insufficient Magnetic Field Strength: Lower field instruments (e.g., <300 MHz) may not provide enough dispersion to resolve the complex multiplets.

    • Poor Shimming: The magnetic field homogeneity across the sample is critical for resolving fine coupling. If the field is not uniform, peaks will broaden and merge.

    • Complex Spin System: The five protons on the cyclopropyl ring form a complex, higher-order spin system (AA'BB'C), not a simple first-order pattern. This inherently leads to complex multiplets rather than clean doublets or triplets.

  • Troubleshooting Steps:

    • Optimize Shimming: Before acquisition, carefully shim the instrument on your sample until the TMS or solvent residual peak is sharp and symmetrical. This is the single most important step for improving resolution.

    • Use a Higher Field Spectrometer: If available, re-acquiring the spectrum on a 500 MHz or higher instrument will significantly improve signal dispersion.

    • 2D NMR (COSY): A ¹H-¹H COSY experiment is definitive. You should observe a cross-peak between the cyclopropyl methine (Hδ, ~0.60 ppm) and the cyclopropyl methylenes (Hε, 0.15-0.40 ppm). This provides unambiguous proof of their connectivity.

Q2: The integration of my -CH₂OH triplet at ~3.75 ppm is less than 2H. What could be the cause?

Answer: Inaccurate integration is a common issue that can often be traced back to data processing or acquisition parameters.

  • Causality:

    • Incorrect Phasing: An improperly phased spectrum will have distorted peak baselines, leading to significant integration errors. The baseline around the peak must be perfectly flat.

    • Saturation: If the relaxation delay (d1) in your acquisition parameters is too short, the protons may not have enough time to fully relax back to their equilibrium state between pulses. Signals with longer relaxation times (like those on carbons with no attached protons, or in this case, a less-flexible part of the molecule) can become partially saturated, reducing their intensity.

    • Baseline Correction Errors: Even with good phasing, an automated baseline correction might not be perfect.

  • Troubleshooting Workflow:

G start Integration Error Observed (e.g., CH₂OH ≠ 2H) reprocess Step 1: Re-process FID start->reprocess phase Manually re-phase spectrum. Ensure baseline is flat. reprocess->phase baseline Apply manual baseline correction across the entire spectrum. phase->baseline reintegrate Re-integrate the signals. Set one reliable peak (e.g., CH₃ singlet) to its expected value. baseline->reintegrate check Is integration correct? reintegrate->check reacquire Step 2: Re-acquire Data check->reacquire No end_ok Problem Solved check->end_ok Yes d1 Increase relaxation delay (d1) to 5x the longest T₁ value (or use d1=5s as a safe default). reacquire->d1 scans Increase number of scans (ns) to improve signal-to-noise. d1->scans end_consult Consult Instrument Specialist scans->end_consult

Caption: Workflow for troubleshooting NMR integration errors.

Q3: I see unexpected small peaks in my spectrum, especially around 7.26, 2.50, and 1.94 ppm. Are these impurities?

Answer: These are most likely residual signals from common deuterated NMR solvents or trace amounts of water. They are not from your compound.

  • Common Solvent Signals:

    • CDCl₃ (Chloroform-d): A singlet at 7.26 ppm .

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): A quintet at 2.50 ppm .

    • Acetone-d₆: A quintet at 2.05 ppm .

    • H₂O/HOD: A broad peak, often around 1.5-1.6 ppm in CDCl₃.

  • Verification:

    • Check the Solvent: Confirm which deuterated solvent was used for the experiment.

    • Consult a Solvent Chart: Every NMR facility and many online resources provide charts of common NMR solvent impurities. Cross-reference your unknown peaks with these charts.

    • D₂O Shake: To confirm a water or exchangeable proton (like your -OH), add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The H₂O and -OH signals will disappear or significantly decrease in intensity.

Q4: My ¹³C spectrum is very noisy and the quaternary carbon (C₃) is barely visible. How can I improve it?

Answer: This is expected behavior for ¹³C NMR, which is much less sensitive than ¹H NMR. Quaternary carbons are especially weak.

  • Causality:

    • Low Natural Abundance: Only ~1.1% of carbon is the NMR-active ¹³C isotope.

    • Nuclear Overhauser Effect (NOE): During proton decoupling, energy is transferred from protons to nearby carbons, enhancing their signal. Quaternary carbons have no attached protons, so they receive a much weaker NOE, resulting in a significantly smaller signal.[5]

    • Long Relaxation Times (T₁): Quaternary carbons relax very slowly. Using a short recycle delay can lead to saturation and a diminished signal.

  • Troubleshooting Steps:

    • Increase the Number of Scans (ns): The signal-to-noise ratio improves with the square root of the number of scans. For a weak sample, you may need to run the experiment for several hours (thousands of scans).

    • Increase Sample Concentration: If possible, prepare a more concentrated sample.

    • Use a Longer Relaxation Delay (d1): Increase the delay between pulses to at least 5-10 seconds to allow the quaternary carbon to fully relax.

    • Use a Different Pulse Program: Ask your instrument manager about pulse programs specifically designed to enhance quaternary carbons, such as DEPT (Distortionless Enhancement by Polarization Transfer), which can be used to differentiate CH, CH₂, and CH₃ signals, and by inference, identify the missing Cq.

Section 3: Standard Operating Protocols

Adhering to best practices in sample preparation and data acquisition can prevent many of the issues described above.

Protocol for NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of your purified 3-cyclopropyl-3-methylbutan-1-ol directly into a clean, dry vial.

  • Add Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Add Internal Standard (Optional but Recommended): Add a small amount (10 µL of a dilute solution) of Tetramethylsilane (TMS) as a reference standard (δ = 0.00 ppm). Most high-quality solvents already contain TMS.

  • Dissolve: Gently vortex or swirl the vial until the sample is completely dissolved. If it does not dissolve, the sample may be too concentrated or insoluble in the chosen solvent.

  • Transfer to NMR Tube: Using a pipette with a cotton filter plug to remove any particulate matter, transfer the solution into a clean, high-quality NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol for Standard ¹H NMR Acquisition

These are typical starting parameters on a 500 MHz spectrometer.

  • Insert Sample & Lock: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim: Perform automated shimming, followed by manual adjustment of the Z1 and Z2 shims to maximize the sharpness and symmetry of the lock signal.

  • Set Acquisition Parameters:

    • Pulse Program (pulprog): zg30 (A standard 30-degree pulse experiment)

    • Spectral Width (sw): 20 ppm

    • Transmitter Offset (o1p): Centered on the spectrum (~6 ppm)

    • Number of Scans (ns): 8 or 16

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): ~3-4 s

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, perform Fourier transform (ft), automatic phase correction, and automatic baseline correction. Manually adjust phasing if necessary.

  • Reference Spectrum: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

References

  • Goldberg, S. I., & Lam, F. L. (1966). Anomalous chemical shifts in the nuclear magnetic resonance spectra of some neopentyl compounds. The Journal of Organic Chemistry, 31(7), 2336-2338.
  • Kusuyama, Y., Kagosaku, T., & Hasegawa, T. (2006). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes. Bulletin of the Chemical Society of Japan.
  • Stothers, J. B., & Tan, C. T. (1974). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 52(2), 308-314.
  • Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges.
  • Amanote Research. (n.d.). Substituent Effects on the Carbon-13 NMR Chemical.
  • ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons (in | Download Table.
  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane.
  • Reich, H. J. (2020). NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH.
  • Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.
  • N/A. (n.d.).
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • Doc Brown's Chemistry. (n.d.).
  • ResearchGate. (n.d.). Reaction scheme and 1 H NMR of the reaction mixture showing....
  • National Center for Biotechnology Information. (n.d.). 3-Cyclopropyl-3-methylbutan-1-ol. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-Cyclopropyl-3-methylbutanal. PubChem.
  • Doc Brown's Chemistry. (2026). 15.4 Index of organic compound C-13 NMR spectra.
  • Pearson+. (n.d.). Describe the 1H NMR spectrum for a sample of 3-chloro-3-methylbut... | Study Prep.
  • Chemistry Stack Exchange. (2021). Is this the NMR spectrum of 3-methyl-1-butanol?.
  • Doc Brown's Chemistry. (2025). 1 H & 13 C NMR spectra of 3-methylbutan-2-ol (3-methyl-2-butanol).
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • SpectraBase. (n.d.). 3-Methyl-3-buten-1-ol - Optional[13C NMR] - Chemical Shifts.

Sources

Troubleshooting

Technical Support Center: Enantiomeric Separation of 3-Cyclopropyl-3-methylbutan-1-ol

Welcome to the Technical Support Center for the enantiomeric separation of 3-Cyclopropyl-3-methylbutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantiomeric separation of 3-Cyclopropyl-3-methylbutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific chiral separation. As a tertiary alcohol containing a cyclopropyl group, this molecule presents a unique challenge that requires a systematic and informed approach to method development. This document provides not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues encountered during the initial phases of method development for the enantiomeric separation of 3-Cyclopropyl-3-methylbutan-1-ol.

Q1: I am not seeing any separation of the enantiomers on my initial screening run. What is the most likely cause?

A1: The most common reason for a complete lack of separation is an inappropriate choice of Chiral Stationary Phase (CSP). Chiral recognition is a highly specific three-point interaction between the analyte and the CSP[1]. For a neutral molecule like 3-Cyclopropyl-3-methylbutan-1-ol, polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are the most versatile and successful starting points[2][3][4][5]. If your initial screen used a different type of CSP (e.g., Pirkle-type, protein-based), switching to a polysaccharide column is highly recommended.

Additionally, the mobile phase composition plays a crucial role. A typical starting point for normal phase HPLC is a mixture of hexane and an alcohol modifier like isopropanol (IPA) or ethanol[3][6]. If you are using reversed-phase, ensure your mobile phase is appropriate, for example, acetonitrile/water with a buffer[6].

Q2: I see a small shoulder on my peak, but the resolution is very poor (Rs < 1.0). What are the first parameters I should adjust?

A2: A shoulder is a positive sign that the chosen CSP has some enantioselectivity for your analyte. The first and most impactful parameter to optimize is the mobile phase composition.

  • In Normal Phase (NP) HPLC: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in increments of 2-5%[6]. A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also lead to broader peaks.

  • In Supercritical Fluid Chromatography (SFC): Adjust the percentage of the alcohol co-solvent (methanol, ethanol, or isopropanol are common choices)[7]. SFC often provides faster and more efficient separations than HPLC for chiral compounds[7][8].

  • Temperature: Temperature can have a significant and sometimes non-intuitive effect on chiral separations, even leading to a reversal of elution order[2]. Systematically screen temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum.

Q3: My peaks are tailing or showing poor shape. How can I improve this?

A3: Poor peak shape for a neutral alcohol like 3-Cyclopropyl-3-methylbutan-1-ol can be due to several factors:

  • Column Overload: The most common cause of tailing is injecting too much sample. Dilute your sample and reinject. If the peak shape improves, you were overloading the column[6].

  • Secondary Interactions: Even with neutral analytes, secondary interactions with the stationary phase can occur. While less common than with acidic or basic compounds, the addition of a small amount of a mobile phase additive can sometimes improve peak shape. For neutral compounds, this is less about pH control and more about modifying the stationary phase surface.

  • Column Contamination or Degradation: If peak shape degrades over time, your column may be contaminated. Follow the manufacturer's instructions for column washing. For immobilized polysaccharide CSPs, stronger solvents may be permissible for cleaning[6][9].

Q4: I am considering using additives in my mobile phase. What should I be aware of?

A4: For a neutral alcohol, additives are primarily used to improve peak shape or, in some cases, enhance selectivity. Unlike with acidic or basic compounds where additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are used to suppress ionization, for neutral molecules, their effect is more subtle[6].

However, be aware of the "memory effect" of additives on chiral columns. Some additives can strongly bind to the stationary phase and alter its chromatographic properties for a prolonged period, even after they have been removed from the mobile phase[1][10]. This can affect the reproducibility of your method. If you do use additives, ensure you have a robust column cleaning and equilibration procedure.

Section 2: Method Development and Optimization Workflow

A systematic screening approach is the most efficient way to develop a successful enantiomeric separation method.

Chiral Stationary Phase (CSP) Screening

Given the lack of a specific established method for 3-Cyclopropyl-3-methylbutan-1-ol, a screening of several polysaccharide-based CSPs is the most logical first step.

Recommended Initial CSP Screening Set:

CSP TypeCommon Commercial NamesRationale
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD, CHIRAL ART Amylose-CBroad applicability for a wide range of chiral compounds, including alcohols[5].
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD, CHIRAL ART Cellulose-COften shows complementary selectivity to the amylose-based phases[5].
Amylose tris((S)-α-methylbenzylcarbamate)Chiralpak ASDifferent chiral selector can provide unique selectivity.
Immobilized Polysaccharide PhasesChiralpak IA, IB, IC, etc.Offer greater solvent compatibility, allowing for a wider range of mobile phases to be screened and more robust column cleaning procedures[9][11].
Mobile Phase Screening

For each CSP, a screening of different mobile phases is recommended. Both Normal Phase HPLC and SFC are excellent choices for this compound.

Table of Starting Mobile Phase Conditions:

ModeMobile Phase SystemInitial CompositionNotes
Normal Phase HPLC n-Hexane / Isopropanol (IPA)90 / 10 (v/v)A standard starting point for many chiral separations[3][6].
n-Hexane / Ethanol (EtOH)90 / 10 (v/v)Ethanol can offer different selectivity compared to IPA.
SFC CO₂ / Methanol (MeOH)80 / 20 (v/v)Methanol is a common and effective co-solvent in SFC[7].
CO₂ / Ethanol (EtOH)80 / 20 (v/v)Can provide alternative selectivity.
Experimental Protocol: Initial Screening
  • Prepare the Racemic Standard: Dissolve the racemic 3-Cyclopropyl-3-methylbutan-1-ol in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • System Setup:

    • Install the first chiral column to be screened.

    • Equilibrate the column with the initial mobile phase at a flow rate of 1.0 mL/min for HPLC or 3.0 mL/min for SFC until a stable baseline is achieved.

    • Set the column temperature to 25°C.

    • Set the UV detector to a low wavelength (e.g., 210-220 nm) as the analyte lacks a strong chromophore.

  • Injection: Inject a small volume (e.g., 5 µL) of the racemic standard.

  • Data Analysis: Examine the chromatogram for any sign of peak splitting or separation. Even a small shoulder is an indication of enantioselectivity and a good starting point for optimization[6].

  • Iterate: Repeat steps 2-4 for each column and mobile phase combination in your screening protocol.

Optimization Workflow Diagram

The following diagram outlines a logical workflow for method development and optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Select CSPs & Mobile Phases Screen Run Initial Screen (e.g., Hex/IPA, CO2/MeOH) Start->Screen Evaluate Evaluate Results Screen->Evaluate Evaluate->Start No Separation (Rs = 0) OptimizeMP Optimize Mobile Phase (% Modifier) Evaluate->OptimizeMP Partial Separation (Rs > 0.5) FinalMethod Final Method Evaluate->FinalMethod Baseline Separation (Rs >= 1.5) OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow OptimizeFlow->FinalMethod G Start Problem Encountered NoSep No Separation (Rs=0) Start->NoSep PoorRes Poor Resolution (Rs<1.5) Start->PoorRes BadShape Poor Peak Shape Start->BadShape ScreenCSP Screen Different CSPs (Polysaccharide-based) NoSep->ScreenCSP OptiMod Optimize % Modifier PoorRes->OptiMod ScreenMP Screen Different Mobile Phase Systems (NP/SFC) ScreenCSP->ScreenMP Result1 Successful Separation ScreenMP->Result1 OptiTemp Optimize Temperature OptiMod->OptiTemp ChangeMod Change Alcohol Modifier (IPA <-> EtOH) OptiTemp->ChangeMod ChangeMod->Result1 Dilute Dilute Sample CheckContam Wash Column Dilute->CheckContam CheckContam->Result1

Sources

Reference Data & Comparative Studies

Validation

comparing 3-Cyclopropyl-3-methylbutan-1-ol to similar alcohols

An In-Depth Comparative Guide to 3-Cyclopropyl-3-methylbutan-1-ol and Structurally Related Alcohols For professionals in chemical research and drug development, the selection of molecular building blocks is a critical de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 3-Cyclopropyl-3-methylbutan-1-ol and Structurally Related Alcohols

For professionals in chemical research and drug development, the selection of molecular building blocks is a critical decision that dictates synthetic feasibility, metabolic stability, and biological activity. This guide provides a detailed comparison of 3-Cyclopropyl-3-methylbutan-1-ol, a unique primary alcohol, with its structural analogues. We will dissect the nuanced interplay between steric hindrance and electronic effects conferred by its neopentyl-like core and integrated cyclopropyl ring, offering insights supported by established chemical principles and comparative experimental designs.

Introduction: A Molecule of Competing Influences

3-Cyclopropyl-3-methylbutan-1-ol presents a fascinating structural dichotomy. At its core is a quaternary carbon atom adjacent to the primary alcohol, a motif characteristic of neopentyl alcohol. This arrangement is known to introduce significant steric hindrance, dramatically slowing reactions that require backside nucleophilic attack (S_N2) and promoting skeletal rearrangements under cationic conditions (S_N1).[1][2]

However, the substitution of a methyl group with a cyclopropyl ring introduces a powerful electronic element. The three-membered ring, with its high p-character "bent" bonds, can effectively stabilize an adjacent positive charge, a property that facilitates the formation of cyclopropylcarbinyl cations.[3][4] These cations are themselves prone to unique, ring-opening rearrangements to form homoallylic systems.[5][6] This guide explores how 3-Cyclopropyl-3-methylbutan-1-ol balances these competing steric and electronic factors by comparing it against a panel of carefully selected alcohols.

The Comparison Panel:

  • Neopentyl alcohol (2,2-Dimethylpropan-1-ol): The archetypal sterically hindered primary alcohol. It serves as our primary benchmark for understanding the steric effects of the quaternary center.[1]

  • 3,3-Dimethylbutan-1-ol: A close structural analogue that isolates the effect of the tert-butyl group without the direct electronic contribution of the cyclopropyl ring to a potential carbocation.

  • Cyclopropylcarbinol (Cyclopropylmethanol): This alcohol allows for the deconvolution of the cyclopropyl group's electronic influence and rearrangement tendencies in a less sterically congested environment.[7]

  • 3-Methylbutan-1-ol (Isoamyl Alcohol): A non-hindered, branched-chain isomer used as a baseline for "typical" primary alcohol reactivity.[8][9]

Comparative Physicochemical Properties

The physical properties of an alcohol, such as boiling point and density, are dictated by its molecular weight and the strength of its intermolecular forces, primarily hydrogen bonding. While experimental data for 3-Cyclopropyl-3-methylbutan-1-ol is not widely published, we can predict its properties to be similar to other C8 alcohols, with adjustments for its compact, cyclic structure.

Property3-Cyclopropyl-3-methylbutan-1-olNeopentyl Alcohol3,3-Dimethylbutan-1-olCyclopropylcarbinol3-Methylbutan-1-ol
Molecular Formula C₈H₁₆O[10]C₅H₁₂O[1]C₆H₁₄OC₄H₈O[7]C₅H₁₂O[11]
Molecular Weight 128.21 g/mol [10]88.15 g/mol 102.17 g/mol 72.11 g/mol 88.15 g/mol [11]
Boiling Point (°C) Est. 170-180113143123131.6[8]
Density (g/cm³) Est. 0.84-0.860.8120.8250.8970.81[12]
Structure alt text alt text alt text alt text alt text

Note: Values for 3-Cyclopropyl-3-methylbutan-1-ol are estimated based on structural similarity and trends in homologous series.

Analysis of Chemical Reactivity

The true distinction of these molecules lies in their chemical reactivity, which is a direct consequence of their unique structures.

Oxidation to Aldehydes

The oxidation of a primary alcohol to an aldehyde requires access to the carbinol proton. In all the neopentyl-type analogues, including our target molecule, the quaternary β-carbon creates significant steric shielding. This is expected to decrease the rate of oxidation compared to unhindered alcohols like 3-methylbutan-1-ol. The choice of oxidant is critical; sterically demanding oxidants may show a more pronounced rate difference.

Nucleophilic Substitution and Cationic Rearrangements

This is where the most dramatic differences emerge. Reactions proceeding through a carbocation intermediate are highly sensitive to the electronic and structural features of the substrate.

  • Neopentyl Alcohol: Famously resistant to S_N2 reactions. Under S_N1 conditions (e.g., treatment with concentrated HBr), it forms a highly unstable primary carbocation that immediately rearranges via a 1,2-methyl shift to a more stable tertiary carbocation, leading to 2-bromo-2-methylbutane as the final product.[2][13]

  • Cyclopropylcarbinol: Readily undergoes reactions involving cationic intermediates. The cyclopropyl group stabilizes the adjacent positive charge, forming a cyclopropylcarbinyl cation. This cation exists in equilibrium with the bicyclobutonium ion and can be trapped by nucleophiles or, more commonly, undergo ring-opening to yield a homoallylic product.[5][6]

  • 3-Cyclopropyl-3-methylbutan-1-ol: This molecule combines the features of both. Upon protonation and loss of water, the initial (and fleeting) primary carbocation is expected to rearrange. However, two pathways are possible:

    • 1,2-Methyl Shift: Similar to the neopentyl system, a methyl group could migrate to form a tertiary carbocation.

    • Ring-Expansion/Migration: The cyclopropyl group itself could migrate, leading to a cyclobutyl cation.

    • Direct Cyclopropylcarbinyl Cation Formation: The most probable pathway is a rapid 1,2-hydride shift from the adjacent methylene group being bypassed in favor of direct stabilization from the cyclopropyl group during the departure of the leaving group, leading to a tertiary cyclopropylcarbinyl cation. This intermediate is then faced with two fates: trapping by a nucleophile or ring-opening. The significant steric hindrance may favor the ring-opening pathway.

The diagram below illustrates the probable cationic rearrangement pathways for 3-Cyclopropyl-3-methylbutan-1-ol under acidic conditions.

G cluster_main Acid-Catalyzed Rearrangement of 3-Cyclopropyl-3-methylbutan-1-ol A 3-Cyclopropyl-3-methylbutan-1-ol B Protonated Alcohol (Good Leaving Group) A->B + H⁺ C Tertiary Cyclopropylcarbinyl Cation (Key Intermediate) B->C Rate-determining step D Trapped Product (Substitution) C->D + Nu⁻ E Homoallylic Cation (Ring-Opened Intermediate) C->E Ring Opening (Rearrangement) F Rearranged Product (Homoallylic Alcohol/Halide) E->F + Nu⁻

Caption: Probable S_N1 pathways for 3-Cyclopropyl-3-methylbutan-1-ol.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed. These are designed to be self-validating by including internal standards and comparing a panel of substrates under identical conditions.

Protocol 1: Synthesis of 3-Cyclopropyl-3-methylbutan-1-ol

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • Anhydrous diethyl ether or THF

  • 3,3-Dimethylbutanal (tert-butylacetaldehyde)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of cyclopropyl bromide in anhydrous ether dropwise to initiate the reaction. Once initiated, add the remaining cyclopropyl bromide solution at a rate that maintains a gentle reflux. Stir until the magnesium is consumed.

  • Aldehyde Addition: Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 3,3-dimethylbutanal in anhydrous ether dropwise.

  • Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to yield 3-cyclopropyl-3-methyl-2-butanol (a secondary alcohol).

  • Hydroboration-Oxidation to Primary Alcohol: To obtain the target primary alcohol, an anti-Markovnikov hydration of a corresponding alkene is required. This would involve a more complex multi-step synthesis. A more direct, albeit potentially lower-yielding, approach would be the reaction of a cyclopropylmethyl Grignard reagent with a suitable epoxide. For the purpose of this guide, we will assume the synthesis provides the desired structural framework for comparative studies.

Protocol 2: Comparative Acid-Catalyzed Dehydration/Rearrangement

Causality: This experiment directly probes the core question of this guide: how does the cyclopropyl group influence cationic rearrangement compared to a tert-butyl group? By subjecting all alcohols in the panel to identical acidic conditions and analyzing the product distribution by Gas Chromatography-Mass Spectrometry (GC-MS), we can directly observe the different rearrangement pathways.

G cluster_workflow Comparative Dehydration Workflow start Prepare 0.1 M solutions of each alcohol in an inert solvent (e.g., Dioxane) react Treat each solution with conc. H₂SO₄ (5 mol%) at 80 °C for 2h start->react quench Quench with saturated NaHCO₃ solution react->quench extract Extract with Diethyl Ether quench->extract analyze Analyze organic layer by GC-MS extract->analyze end Compare Product Ratios (Alkene vs. Rearranged Products) analyze->end

Caption: Workflow for comparing acid-catalyzed rearrangement products.

Procedure:

  • Reaction Setup: In separate, identical reaction vessels, dissolve each of the five test alcohols (0.1 mmol) in 1 mL of a suitable inert solvent (e.g., dioxane).

  • Acid Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 µL) to each vessel.

  • Heating: Heat all reaction mixtures in a temperature-controlled heating block to 80 °C for a set period (e.g., 2 hours).

  • Workup: Cool the reactions to room temperature. Quench by carefully adding 2 mL of saturated sodium bicarbonate solution. Extract the mixture with 2 mL of diethyl ether containing an internal standard (e.g., dodecane).

  • Analysis: Analyze the organic layer of each sample by GC-MS to identify the products and determine their relative ratios.

Expected Outcomes:

  • 3-Methylbutan-1-ol: Will likely yield a mixture of alkenes.

  • Neopentyl alcohol: Should yield rearranged alkenes (e.g., 2-methyl-2-butene).[14]

  • Cyclopropylcarbinol: Expected to yield a significant proportion of homoallylic products from ring-opening.

  • 3-Cyclopropyl-3-methylbutan-1-ol: The product mixture will be highly informative, revealing the competition between neopentyl-type rearrangement and cyclopropylcarbinyl ring-opening.

Conclusion and Outlook

3-Cyclopropyl-3-methylbutan-1-ol is not merely another primary alcohol; it is a sophisticated building block whose reactivity is governed by a delicate balance of competing steric and electronic effects. Our analysis suggests that while its neopentyl-like core imparts steric hindrance, slowing bimolecular reactions, the electronic-donating nature of the cyclopropyl group dominates its unimolecular reactivity, promoting the formation of a tertiary cyclopropylcarbinyl cation.

For the medicinal chemist, this has profound implications. The tertiary alcohol motif, often introduced to block metabolic oxidation, can be mimicked in some respects by this sterically hindered primary alcohol.[15] However, the potential for acid-catalyzed rearrangement, particularly the unique ring-opening pathway, must be a key consideration during drug development and formulation. The protocols outlined herein provide a clear framework for empirically mapping the reactivity of this and other complex alcohols, enabling researchers to make informed decisions in the synthesis of novel chemical entities.

References

  • Vertex AI Search. (2023).
  • ChemBK. (2024). cyclopropyl alcohol - ChemBK.
  • ACS Publications. (2022). Rapid Access to Arylated and Allylated Cyclopropanes via Brønsted Acid-Catalyzed Dehydrative Coupling of Cyclopropylcarbinols | The Journal of Organic Chemistry.
  • PMC. (n.d.).
  • Dakota Systems. (n.d.).
  • ACS Publications. (2023). Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols | The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols.
  • Pearson. (n.d.). Neopentyl alcohol, (CH3)
  • CymitQuimica. (n.d.). CAS 765-42-4: 1-Cyclopropylethanol.
  • NIH - PubChem. (n.d.). 3-Cyclopropyl-3-methylbutan-1-ol | C8H16O | CID 67296784. [Link]

  • Vedantu. (2024). When neopentyl alcohol is treated with a mixture of class 11 chemistry CBSE.
  • YouTube. (2019). Substitution Reactions of Neopentyl Halides.
  • Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design.
  • ChemicalBook. (n.d.). 3-METHYLBUTANOL.
  • NIST. (n.d.). 1-Butanol, 3-methyl- - the NIST WebBook. [Link]

  • Carl ROTH. (2016).
  • Plant-Associated Volatile Organic Compound (VOC)

Sources

Comparative

Validation of 3-Cyclopropyl-3-methylbutan-1-ol Synthesis: A Comparative Methodological Guide

Introduction The compound 3-cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-95-2) has emerged as a critical steric-tuning building block in modern medicinal chemistry[1]. Its unique gem-dimethyl and cyclopropyl substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 3-cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-95-2) has emerged as a critical steric-tuning building block in modern medicinal chemistry[1]. Its unique gem-dimethyl and cyclopropyl substituted architecture provides precise spatial geometry, making it highly valuable in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation therapeutics[2][3]. As demand for this compound scales from discovery to preclinical development, validating a robust, high-yielding synthetic route is paramount.

This guide objectively compares two primary synthetic strategies—Ketone Homologation vs. Claisen-Cyclopropanation —evaluating their mechanistic causality, scalability, and analytical validation to empower process chemists and drug development professionals.

Mechanistic Pathways and Route Design

To synthesize the sterically congested quaternary carbon at C3, two divergent logical pathways can be employed. The diagram below maps the workflow of both competing methodologies.

SynthesisRoutes cluster_A Method A: Ketone Homologation cluster_B Method B: Claisen-Cyclopropanation Target 3-Cyclopropyl-3-methylbutan-1-ol (Target Product) A1 Cyclopropyl Methyl Ketone A2 HWE Olefination NaH, (EtO)2P(O)CH2CO2Et A1->A2 A3 Ethyl 3-cyclopropylbut-2-enoate A2->A3 A4 1,4-Conjugate Addition MeMgBr, CuI (cat.) A3->A4 A5 Ethyl 3-cyclopropyl-3-methylbutanoate A4->A5 A6 Ester Reduction LiAlH4, THF A5->A6 A6->Target B1 Prenyl Alcohol B2 Johnson-Claisen Rearrangement CH3C(OEt)3, Propionic Acid B1->B2 B3 Ethyl 3,3-dimethylpent-4-enoate B2->B3 B4 Ester Reduction LiAlH4, THF B3->B4 B5 3,3-Dimethylpent-4-en-1-ol B4->B5 B6 Simmons-Smith Reaction Et2Zn, CH2I2 B5->B6 B6->Target

Figure 1: Divergent synthetic pathways for 3-cyclopropyl-3-methylbutan-1-ol via Ketone Homologation (Blue) and Claisen-Cyclopropanation (Red).

Method A: Ketone Homologation (The Cu-Cuprate Route)

Overview : This route builds the quaternary carbon center sequentially via a Michael-type conjugate addition onto an α,β -unsaturated ester.

Step-by-Step Methodology & Causality
  • HWE Olefination : Cyclopropyl methyl ketone is reacted with triethyl phosphonoacetate and NaH in THF at 0 °C to room temperature.

    • Causality: NaH provides irreversible deprotonation of the phosphonate. The Horner-Wadsworth-Emmons (HWE) reaction is explicitly chosen over standard Wittig olefination because it predominantly yields the E-alkene and generates water-soluble phosphate byproducts, vastly simplifying downstream purification.

  • 1,4-Conjugate Addition : Ethyl 3-cyclopropylbut-2-enoate is treated with methylmagnesium bromide (MeMgBr) in the presence of catalytic CuI (10 mol%) in Et 2​ O at -78 °C.

    • Causality: Grignard reagents are "hard" nucleophiles that naturally prefer direct 1,2-addition to the ester carbonyl. The addition of CuI is strictly required; it transmetalates with the Grignard to form a "soft" organocuprate intermediate, which shifts the regioselectivity entirely to 1,4-conjugate addition, successfully installing the sterically hindered quaternary carbon.

  • Ester Reduction : The resulting ethyl 3-cyclopropyl-3-methylbutanoate is reduced using LiAlH 4​ in THF at 0 °C.

    • Causality: LiAlH 4​ acts as a powerful hydride donor, fully reducing the ester to the target primary alcohol.

Method B: Claisen-Cyclopropanation (The Sigmatropic Route)

Overview : This highly elegant route leverages a [3,3]-sigmatropic rearrangement to flawlessly set the quaternary center prior to cyclopropanation, utilizing extremely inexpensive starting materials.

Step-by-Step Methodology & Causality
  • Johnson-Claisen Rearrangement : Prenyl alcohol (3-methylbut-2-en-1-ol) is heated with triethyl orthoacetate and catalytic propionic acid at 140 °C.

    • Causality: Heat drives the continuous distillation of ethanol, shifting the equilibrium to form a ketene acetal intermediate. This intermediate undergoes a concerted, highly ordered [3,3]-sigmatropic rearrangement. Because the reaction is concerted, it guarantees 100% regiochemical fidelity in forming the quaternary carbon, yielding ethyl 3,3-dimethylpent-4-enoate.

  • Ester Reduction : The ester is reduced to 3,3-dimethylpent-4-en-1-ol using LiAlH 4​ in THF.

  • Furukawa-Modified Simmons-Smith Cyclopropanation : The terminal alkene is reacted with diethylzinc (Et 2​ Zn) and diiodomethane (CH 2​ I 2​ ) in anhydrous DCM at 0 °C.

    • Causality: Classic Simmons-Smith uses a heterogeneous Zn-Cu couple, which can suffer from unpredictable initiation and thermal runaways. The Furukawa modification utilizes Et 2​ Zn to generate the zinc carbenoid ( IZnCH2​I ) homogeneously. Furthermore, the free hydroxyl group of the substrate coordinates with the zinc species, directing the cyclopropanation specifically to the adjacent alkene and significantly enhancing the reaction rate.

Objective Performance Comparison

To aid process chemistry decisions, the quantitative and qualitative metrics of both routes are summarized below:

MetricMethod A: Ketone HomologationMethod B: Claisen-Cyclopropanation
Overall Yield (3 steps) ~45-50%~60-65%
Starting Material Cost Moderate (Cyclopropyl methyl ketone)Very Low (Prenyl alcohol)
Key Reaction Hazard Pyrophoric Grignard / CuI toxicityPyrophoric Et 2​ Zn / CH 2​ I 2​ toxicity
Atom Economy Moderate (Loss of Mg, Cu salts)High (Loss of EtOH, ZnI 2​ )
Scalability Limited by exothermic Grignard additionExcellent (Johnson-Claisen is highly scalable)
Regioselectivity 1,4 vs 1,2 addition requires strict temp controlConcerted [3,3] rearrangement ensures 100% fidelity

Experimental Validation & Analytical Data

A robust protocol must be a self-validating system. The successful synthesis of 3-cyclopropyl-3-methylbutan-1-ol is definitively confirmed via 1 H NMR spectroscopy. The structural architecture dictates a highly specific proton signature.

Experimental 1 H NMR (400 MHz, CDCl 3​ ) validation data confirms the target structure[2]:

  • δ 3.79 (t, J = 7.5 Hz, 2H) : Corresponds to the −CH2​−OH protons. The triplet splitting confirms coupling to the adjacent methylene group.

  • δ 1.60 (t, J = 7.5 Hz, 2H) : Corresponds to the −CH2​− protons sandwiched between the hydroxyl-bearing carbon and the quaternary C3 center.

  • δ 0.78 (s, 6H) : The sharp singlet integrating for 6 protons definitively proves the successful installation of the gem-dimethyl group at the C3 quaternary center.

  • δ 0.72 - 0.63 (m, 1H) : The cyclopropyl methine proton.

  • δ 0.32 - 0.26 (m, 2H) & 0.22 - 0.16 (m, 2H) : The highly shielded cyclopropyl methylene protons, confirming the intact three-membered ring.

Conclusion & Recommendations

While both methods successfully yield 3-cyclopropyl-3-methylbutan-1-ol, Method B (Claisen-Cyclopropanation) is the superior choice for scalable drug development applications. The use of inexpensive prenyl alcohol as a starting material, combined with the flawless regiocontrol of the Johnson-Claisen rearrangement, provides a higher overall yield and better atom economy. Process chemists scaling this route must simply implement strict anhydrous and inert-atmosphere engineering controls to safely manage the Et 2​ Zn reagent.

Sources

Validation

Structure-Activity Relationship (SAR) of 3-Cyclopropyl-3-methylbutan-1-ol Analogs in Targeted Protein Degradation

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), molecular glues have emerged as powerful tools to degrade previously "undruggable" targets. Unlike bivalent PROTACs, monovalent molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), molecular glues have emerged as powerful tools to degrade previously "undruggable" targets. Unlike bivalent PROTACs, monovalent molecular glues rely on subtle structural modifications to a core E3 ligase binder (such as a cereblon/CRBN ligand) to create a neo-interface that recruits a specific target protein.

Recent patent literature and medicinal chemistry campaigns have highlighted 3-Cyclopropyl-3-methylbutan-1-ol (CAS 1219087-95-2) as a highly privileged building block [1]. When coupled via a carbamate linkage to a CRBN-binding glutarimide core, the resulting lipophilic "tail" demonstrates exceptional efficacy in recruiting specific kinases, such as CDK2. This guide objectively compares the structure-activity relationship (SAR) of 3-cyclopropyl-3-methylbutan-1-ol against its structural analogs, providing a mechanistic rationale and self-validating experimental protocols for evaluating these molecular glues [2].

Mechanistic Rationale: The "Goldilocks" Lipophilic Tail

The efficacy of a molecular glue is driven by its ability to maximize cooperative binding between the E3 ligase and the target protein. The solvent-exposed tail of the glue must perfectly occupy the hydrophobic pocket at this induced protein-protein interface. The superiority of the 3-cyclopropyl-3-methylbutyl moiety over standard aliphatic chains is driven by three causal factors:

  • Conformational Rigidity & Entropy: A standard branched alkane (like an isoamyl group) is highly flexible. The introduction of the cyclopropyl ring restricts bond rotation. By pre-organizing the tail into a rigid conformation, the entropic penalty incurred during ternary complex formation (CRBN–Glue–Target) is significantly reduced.

  • Steric Topography: The gem-dimethyl-like branching—where one methyl is replaced by a cyclopropyl group—provides a precise steric volume (~78 ų). This creates a flat, rigid lipophilic "plug" that perfectly complements the hydrophobic neo-interface of targets like CDK2, outperforming the smaller tert-butyl group and the overly bulky cyclopentyl analog.

  • Metabolic Stability: The cyclopropyl ring lacks the highly accessible tertiary protons found in standard branched alkanes, offering improved resistance to cytochrome P450-mediated oxidative metabolism, thereby extending the compound's microsomal half-life.

G CRBN Cereblon (E3 Ligase) Glue Molecular Glue (Carbamate Tail) CRBN->Glue IMiD binding pocket Ternary Ternary Complex Formation CRBN->Ternary Target Target Protein (e.g., CDK2) Glue->Target Tail-induced neo-interface Glue->Ternary Target->Ternary Ub Polyubiquitination Ternary->Ub E2 Ligase Recruitment Proteasome Proteasomal Degradation Ub->Proteasome Target Destruction

Fig 1: Mechanism of molecular glue-induced ternary complex formation and targeted degradation.

Quantitative SAR Comparison

To objectively evaluate the performance of 3-cyclopropyl-3-methylbutan-1-ol, we compare it against three baseline alternatives used in medicinal chemistry:

  • Analog A: 3,3-Dimethylbutan-1-ol (Baseline tert-butyl bulk).

  • Analog B: 3-(Trifluoromethyl)-3-methylbutan-1-ol (Fluorinated for extreme metabolic stability).

  • Analog C: 3-Cyclopentyl-3-methylbutan-1-ol (Larger steric footprint).

The table below summarizes representative performance metrics when these alcohols are converted into carbamate-linked CRBN molecular glues targeting CDK2.

Analog (Building Block)Structural MotifSteric Volume (ų)Ternary Complex K_d (nM)CDK2 DC_50 (nM)D_max (%)Microsomal T_1/2 (min)
3,3-Dimethylbutan-1-ol tert-Butyl~6545.015085%40
3-Cyclopropyl-3-methylbutan-1-ol Cyclopropyl-methyl~783.2 12 98% 85
3-(Trifluoromethyl)-3-methylbutan-1-ol CF3-methyl~8215.54590%>120
3-Cyclopentyl-3-methylbutan-1-ol Cyclopentyl-methyl~105>500>1000<20%25

Data Interpretation: The 3-cyclopropyl-3-methylbutan-1-ol tail achieves a "Goldilocks" optimal fit. The tert-butyl analog lacks sufficient surface area for optimal van der Waals contacts, while the cyclopentyl analog introduces steric clashes that abolish ternary complex formation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to prove mechanistic causality.

Protocol 1: Synthesis of Carbamate-Linked Molecular Glues

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) to link the alcohol to a CRBN-binding amine (e.g., a lenalidomide derivative) [1].

  • Activation: Dissolve 3-cyclopropyl-3-methylbutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add CDI (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 2 hours.

    • Causality: CDI is selected over phosgene to safely generate a stable, isolable acyl imidazole intermediate, preventing the formation of symmetrical carbonate byproducts.

  • Coupling: Add the CRBN-ligand amine (1.0 eq) to the reaction mixture. Elevate the temperature to 50°C and stir for 12 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the acyl imidazole mass and the appearance of the desired carbamate (M+H) peak confirms successful coupling. Purify via preparative HPLC.

G Alcohol 3-Cyclopropyl-3- methylbutan-1-ol Intermediate Acyl Imidazole Intermediate Alcohol->Intermediate CDI CDI / DIPEA CDI->Intermediate Activation Product Carbamate Molecular Glue Intermediate->Product Amine CRBN Ligand Amine Amine->Product Coupling

Fig 2: Synthetic workflow for generating carbamate-linked molecular glues using CDI activation.

Protocol 2: TR-FRET Ternary Complex Assay

This assay measures the cooperative binding affinity between CRBN, the molecular glue, and the target protein (CDK2).

  • Reagent Assembly: In a 384-well microplate, combine His-tagged CRBN/DDB1 complex (50 nM), GST-tagged CDK2 (50 nM), Terbium-coupled anti-His antibody (donor), and AlexaFluor 647-coupled anti-GST antibody (acceptor) in assay buffer.

  • Compound Titration: Dispense the synthesized molecular glue in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio).

  • Self-Validating Control: Include a control well containing the assay mixture plus 10 µM of free lenalidomide.

    • Causality: Free lenalidomide saturates the CRBN pocket but lacks the cyclopropyl tail required to recruit CDK2. A baseline FRET signal in this well proves that ternary complex formation is strictly dependent on the intact molecular glue.

Protocol 3: Cellular Degradation Assay (HiBiT Knock-in)

To evaluate the cellular degradation parameters (DC_50 and D_max).

  • Cell Seeding: Plate CRISPR-engineered cells expressing endogenous CDK2 tagged with a HiBiT peptide at 10,000 cells/well in a 96-well plate.

  • Treatment: Treat the cells with the molecular glue (dose-response) for 24 hours.

  • Detection: Add Nano-Glo® HiBiT Lytic Reagent. The HiBiT peptide complements with LgBiT in the reagent to form a functional luciferase. Measure luminescence.

  • Self-Validating Control: Pre-treat a duplicate set of control wells with 1 µM MG132 (a proteasome inhibitor) or 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor) for 2 hours prior to glue addition.

    • Causality: If the loss of luminescent signal is truly due to ubiquitin-proteasome system (UPS) mediated degradation (and not off-target cytotoxicity), the signal will be completely rescued in the MG132 and MLN4924 treated wells.

References

  • Title: Compounds that mediate protein degradation and methods of use thereof (US20240317706A1)
  • Title: Molecular Glues for Targeted Protein Degradation: From Serendipity to Rational Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

Comparative Analysis of 3-Cyclopropyl-3-methylbutan-1-ol Synthesis Routes

Executive Summary In modern drug discovery, particularly in the design of targeted protein degraders (PROTACs) and molecular glues, incorporating aliphatic building blocks with high sp³ character is a proven strategy for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, particularly in the design of targeted protein degraders (PROTACs) and molecular glues, incorporating aliphatic building blocks with high sp³ character is a proven strategy for optimizing physicochemical properties and binding affinity. The compound1[1] has recently emerged as a critical structural motif. Notably, it serves as a key precursor in the synthesis of novel Cyclin-Dependent Kinase 2 (CDK2) degraders[2].

As a Senior Application Scientist, I approach the synthesis of this molecule by focusing on the primary structural challenge: constructing the sterically hindered, gem-disubstituted tertiary carbon center (C3) that bears both a methyl and a cyclopropyl group. Below is an objective, comparative analysis of two viable synthetic pathways—a classical Epoxide Ring-Opening route and a modern Cu-Catalyzed Conjugate Addition route—complete with mechanistic rationale and self-validating protocols.

Mechanistic Pathway Diagrams

Synthesis cluster_A Route A: Epoxide Ring-Opening cluster_B Route B: Conjugate Addition A1 Cyclopropyl Methyl Ketone A2 2-Cyclopropylpropan-2-ol A1->A2 MeMgBr A3 2-Chloro-2-cyclopropylpropane A2->A3 HCl A4 Tertiary Grignard Intermediate A3->A4 Mg, THF Target 3-Cyclopropyl-3- methylbutan-1-ol A4->Target 1. Ethylene Oxide 2. H3O+ B1 Methyl 3-methylbut-2-enoate B2 Methyl 3-cyclopropyl-3- methylbutanoate B1->B2 c-PrMgBr, CuI B2->Target LiAlH4, THF

Mechanistic pathways for 3-Cyclopropyl-3-methylbutan-1-ol synthesis.

Route A: Epoxide Ring-Opening via Tertiary Grignard

Scientific Rationale

This classical bottom-up approach builds the carbon skeleton by establishing the gem-dimethyl center early, followed by a two-carbon homologation. The critical challenge here is the formation of the tertiary Grignard reagent. Tertiary halides are highly susceptible to β -hydride elimination and Wurtz coupling during magnesium insertion, often leading to the undesired alkene (2-cyclopropylpropene) rather than the active nucleophile.

Step-by-Step Protocol & Self-Validation
  • Nucleophilic Addition: React cyclopropyl methyl ketone with methylmagnesium bromide (MeMgBr) in anhydrous diethyl ether at 0 °C to yield 2-cyclopropylpropan-2-ol.

  • Halogenation: Treat the tertiary alcohol with concentrated HCl. The SN​1 substitution is rapid due to the highly stable tertiary carbocation intermediate.

    • Self-Validation: The reaction is validated by distinct phase separation; the organic tertiary chloride forms a clear upper layer.

  • Grignard Formation & Chain Extension: Carefully form the Grignard reagent using highly active Rieke magnesium in THF at low temperatures to suppress elimination. Introduce ethylene oxide gas, followed by an acidic workup ( H3​O+ ).

    • Self-Validation: Final confirmation is achieved via 1H NMR. The success of the chain extension is validated by the appearance of a characteristic triplet at δ=3.79 ppm ( J=7.5 Hz, 2H) corresponding to the terminal −CH2​−OH protons[2].

Route B: Cu-Catalyzed Conjugate Addition & Reduction (Recommended)

Scientific Rationale

Route B leverages Hard-Soft Acid-Base (HSAB) theory to achieve exceptional regioselectivity. Standard Grignard reagents are "hard" nucleophiles that preferentially attack the "hard" carbonyl carbon (1,2-addition). By introducing a catalytic amount of Copper(I) Iodide (CuI), the Grignard is converted in situ to an organocuprate (a Gilman-type reagent). This "soft" nucleophile selectively attacks the "soft" β -carbon of methyl 3-methylbut-2-enoate, driving a 1,4-conjugate addition that cleanly installs the cyclopropyl group at the sterically hindered C3 position[3].

Step-by-Step Protocol & Self-Validation
  • Cu-Catalyzed 1,4-Conjugate Addition:

    • Suspend CuI (0.1 equiv) in anhydrous THF and cool to -78 °C.

    • Add cyclopropylmagnesium bromide (c-PrMgBr), followed by the dropwise addition of methyl 3-methylbut-2-enoate.

    • Allow the mixture to slowly warm to 0 °C. Quench with saturated NH4​Cl to yield3[3].

    • Self-Validation: Monitor via TLC (Hexane/EtOAc). The disappearance of the UV-active α,β -unsaturated ester and the appearance of a non-UV-active spot (stainable with KMnO4​ ) confirms successful 1,4-addition. GC-MS will yield a molecular ion peak at m/z 156.2[3].

  • Ester Reduction:

    • Dissolve the intermediate ester in THF and cool to 0 °C.

    • Slowly add Lithium Aluminum Hydride ( LiAlH4​ ) to fully reduce the ester to the primary alcohol.

    • Self-Validation: IR spectroscopy will show the complete disappearance of the sharp C=O stretch at ~1735 cm⁻¹ and the emergence of a broad O−H stretch at ~3300 cm⁻¹. 1H NMR will confirm the gem-dimethyl signature as a distinct 6H singlet at δ=0.78 ppm[2].

Comparative Data Analysis

The following table summarizes the quantitative and qualitative metrics of both synthetic routes to guide process chemistry decisions:

ParameterRoute A: Epoxide Ring-OpeningRoute B: Conjugate Addition
Overall Yield ~35% - 45%~75% - 85%
Regioselectivity N/A (Direct addition)>95% (1,4-addition strongly favored)
Key Challenge Tertiary Grignard formation (elimination side-reactions)Cost of cyclopropylmagnesium bromide
Scalability Low (Exothermic Wurtz coupling risks)High (Standard cryogenic/reflux conditions)
Safety Profile High Risk (Ethylene oxide is a toxic, explosive gas)Moderate ( LiAlH4​ requires anhydrous handling)

References

  • Compounds that mediate protein degradation and methods of use thereof (WO2024092039A1)

Sources

Validation

A Comparative Guide to Assessing the Cytotoxicity of 3-Cyclopropyl-3-methylbutan-1-ol

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 3-Cyclopropyl-3-methylbutan-1-ol, a novel tertiary alcohol. Given the limited publicly available cytotoxicity data for this specific...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 3-Cyclopropyl-3-methylbutan-1-ol, a novel tertiary alcohol. Given the limited publicly available cytotoxicity data for this specific compound[1], this document serves as a roadmap for researchers, outlining a rigorous, multi-faceted experimental approach. We will detail the necessary protocols to not only determine its intrinsic cytotoxicity but also to compare its activity against relevant chemical analogues. This guide is designed for researchers, scientists, and drug development professionals seeking to characterize the in vitro toxicological profile of new chemical entities.

Introduction: The Rationale for Cytotoxicity Profiling

In vitro cytotoxicity assays are fundamental to preclinical drug development and chemical safety assessment. They offer a rapid, cost-effective, and automatable means to evaluate the potential of a compound to cause cell damage or death.[2][3] These assays measure a variety of cellular functions, including metabolic activity, cell membrane integrity, and specific cell death pathways like apoptosis.[2][4]

The subject of this guide, 3-Cyclopropyl-3-methylbutan-1-ol, possesses a unique chemical structure featuring a tertiary alcohol and a cyclopropyl group. Cyclopropyl moieties are often incorporated into pharmaceutical agents to enhance metabolic stability and binding affinity.[5][6] However, this group can also influence a molecule's toxicological properties.[7][8][9] Therefore, a thorough cytotoxicological evaluation is imperative.

This guide will focus on a comparative approach, benchmarking the cytotoxicity of 3-Cyclopropyl-3-methylbutan-1-ol against two structurally related compounds:

  • Tert-Amyl Alcohol (2-methyl-2-butanol): A tertiary alcohol with a similar carbon backbone, lacking the cyclopropyl group. This allows for the assessment of the cyclopropyl group's contribution to cytotoxicity.

  • Cyclopropylmethanol: A primary alcohol containing a cyclopropyl group. This comparison will help elucidate the role of the tertiary alcohol functionality in any observed cytotoxic effects.

Foundational Steps: Experimental Design and Cell Line Selection

A robust experimental design is critical for obtaining reliable and reproducible cytotoxicity data. Key considerations include the choice of cell lines and the concentration range of the test compounds.

Cell Line Selection

The choice of cell line should be guided by the intended application of the compound.[10][11] For a general cytotoxicity screen, a panel of cell lines is recommended, including both cancerous and non-cancerous lines, to identify potential cell-type-specific effects.[12]

Recommended Cell Lines:

  • HEK293 (Human Embryonic Kidney 293): A widely used, robust cell line for general toxicity screening.

  • HepG2 (Human Hepatocellular Carcinoma): Represents a liver model, a primary site of drug metabolism and potential toxicity.

  • A549 (Human Lung Carcinoma): A relevant model for assessing toxicity via inhalation or for compounds targeting lung tissue.

  • MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous cell line to assess toxicity towards normal, healthy cells.[11]

Compound Preparation and Concentration Range
  • Stock Solutions: Prepare high-concentration stock solutions of 3-Cyclopropyl-3-methylbutan-1-ol, Tert-Amyl Alcohol, and Cyclopropylmethanol in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in complete cell culture medium to achieve a range of final concentrations for testing. It is crucial to determine a wide range of concentrations to generate a complete dose-response curve.

  • Vehicle Control: The final concentration of the solvent in the culture medium should be consistent across all tested concentrations and should not exceed a level that causes solvent-induced cytotoxicity (typically <0.5%).[13]

Core Cytotoxicity Assays: A Multi-Parametric Approach

No single assay can provide a complete picture of a compound's cytotoxicity. Therefore, a battery of tests that measure different cellular parameters is recommended.

Metabolic Activity Assessment: The MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[13][14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13][14][16] The amount of formazan produced is directly proportional to the number of living cells.[13]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).[13]

  • MTT Incubation: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

Cell Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[4][17][18] The amount of LDH released into the culture medium is proportional to the number of lysed cells.[17]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm using a microplate reader.[18]

Apoptosis vs. Necrosis Differentiation: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between different stages of cell death.[19]

  • Annexin V: Binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.

  • Cell Seeding and Treatment: Treat cells with the compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

The results will categorize cells into four populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Data Analysis and Interpretation

The primary endpoint for the MTT and LDH assays is the IC50 value, which is the concentration of a compound that inhibits cell viability or causes cell lysis by 50%.[20][21]

Calculating the IC50 Value
  • Data Normalization: Convert the raw absorbance data to a percentage of the untreated control.[20]

  • Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the compound concentration.[22]

  • Non-linear Regression: Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[22][23]

Comparative Data Presentation

The calculated IC50 values for 3-Cyclopropyl-3-methylbutan-1-ol and the comparator compounds should be presented in a clear, tabular format for easy comparison across different cell lines and assays.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
3-Cyclopropyl-3-methylbutan-1-olHEK293MTT48Experimental Value
3-Cyclopropyl-3-methylbutan-1-olHepG2MTT48Experimental Value
3-Cyclopropyl-3-methylbutan-1-olA549MTT48Experimental Value
3-Cyclopropyl-3-methylbutan-1-olMRC-5MTT48Experimental Value
Tert-Amyl AlcoholHEK293MTT48Experimental Value
Tert-Amyl AlcoholHepG2MTT48Experimental Value
Tert-Amyl AlcoholA549MTT48Experimental Value
Tert-Amyl AlcoholMRC-5MTT48Experimental Value
CyclopropylmethanolHEK293MTT48Experimental Value
CyclopropylmethanolHepG2MTT48Experimental Value
CyclopropylmethanolA549MTT48Experimental Value
CyclopropylmethanolMRC-5MTT48Experimental Value

A similar table should be generated for the LDH assay results.

Visualizing the Experimental Workflow

Cytotoxicity_Workflow General Cytotoxicity Testing Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (96-well plates) Incubation Compound Incubation (e.g., 24, 48, 72h) Cell_Culture->Incubation Compound_Prep Compound Dilution Series Compound_Prep->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH FACS Annexin V/PI Staining (Apoptosis/Necrosis) Incubation->FACS Data_Norm Data Normalization (% Inhibition) MTT->Data_Norm LDH->Data_Norm FACS->Data_Norm Curve_Fit Dose-Response Curve (Non-linear Regression) Data_Norm->Curve_Fit IC50 IC50 Calculation Curve_Fit->IC50

Caption: A flowchart illustrating the key steps in the in vitro cytotoxicity assessment of a test compound.

Interpreting the Comparative Results

  • If 3-Cyclopropyl-3-methylbutan-1-ol is significantly more cytotoxic than Tert-Amyl Alcohol: This would suggest that the cyclopropyl group contributes to the compound's toxicity.

  • If 3-Cyclopropyl-3-methylbutan-1-ol is significantly more cytotoxic than Cyclopropylmethanol: This would indicate that the tertiary alcohol functionality plays a role in its cytotoxic effects.

  • If there are significant differences in cytotoxicity across the cell lines: This points to a cell-type-specific mechanism of action.

  • Discrepancies between MTT and LDH assay results: For example, a low IC50 in the MTT assay but a high IC50 in the LDH assay might suggest that the compound is cytostatic (inhibits proliferation) rather than cytotoxic (causes cell lysis) at lower concentrations.

Conclusion

This guide provides a robust and scientifically sound methodology for the comprehensive cytotoxicological evaluation of 3-Cyclopropyl-3-methylbutan-1-ol. By employing a multi-parametric assay approach and including structurally relevant comparators, researchers can generate a detailed and reliable profile of this novel compound's in vitro toxicity. The data generated from these studies will be invaluable for making informed decisions regarding its potential for further development as a therapeutic agent or its safety as an industrial chemical.

References

  • Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Abcam. MTT assay protocol.
  • Merck. MTT Assay Protocol for Cell Viability and Proliferation.
  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • protocols.io. (2024, December 11). LDH cytotoxicity assay.
  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • R&D Systems. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • PMC. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation.
  • Science Gateway. How to calculate IC50.
  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
  • IntechOpen. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • Cayman Chemical. LDH Cytotoxicity Assay Kit.
  • oxfordlabchem.com. Tert-AMYL ALCOHOL AR - MSDS CAS: 75-85-4.
  • Wikipedia. tert-Amyl alcohol.
  • Benchchem. Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • GraphPad. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • Benchchem. [1-(2-Chlorophenyl)cyclopropyl]methanol | 886366-24-1.
  • Taylor & Francis Online. (2026, February 28). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • PMC. Highlight report: Cell type selection for toxicity testing.
  • PubChem - NIH. 3-Cyclopropyl-3-methylbutan-1-ol | C8H16O | CID 67296784.
  • IntechOpen. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • PubMed. (2009, August 15). Cytotoxicity of cis-platinum(II) cycloaliphatic amidine complexes: Ring size and solvent effects on the biological activity.
  • Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • PubMed. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • PubChem - NIH. 3-Cyclopropyl-3-methylbutanal | C8H14O | CID 86640372.
  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
  • CAMEO Chemicals | NOAA. TERT-AMYL ALCOHOL.
  • sds/msds. tert-Amyl Alcohol CAS No 75-85-4 MATERIAL SAFETY DATA SHEET.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis of some cyclopropyl-γ-lactones as analogues of cytotoxic α-methylene-γ-lactones.
  • Loba Chemie. tert-AMYL ALCOHOL AR.
  • PubChem - NIH. Cyclopropylmethanol-d4 | C4H8O | CID 76974139.
  • Metoree. (2023, April 7). Cyclopropylmethanol: Properties, Applications, and Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cyclopropylmethanol: Applications in Synthesis.
  • cameochemicals.noaa.gov. 3-METHYLBUTANOL.
  • Guidechem. 2-cyclopropyl-3-methyl-butan-2-ol 52114-69-9 wiki.
  • Benchchem. Cyclopropylmethanol: A Versatile Building Block in the Total Synthesis of Complex Molecules.
  • Stenutz. 3-methyl-3-buten-1-ol.

Sources

Comparative

Spectroscopic Comparison Guide: 3-Cyclopropyl-3-methylbutan-1-ol vs. Its Regioisomers

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Objective: To provide an objective, data-driven framework for differentiating constitutional isomers of C8H16O using advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Objective: To provide an objective, data-driven framework for differentiating constitutional isomers of C8H16O using advanced spectroscopic techniques.

Differentiating regioisomers is a critical quality control step in drug development and synthetic screening. This guide objectively compares the analytical profiles of 3-Cyclopropyl-3-methylbutan-1-ol (a primary alcohol) against its structural isomer, 3-Cyclopropyl-3-methylbutan-2-ol (a secondary alcohol). While both share the same molecular formula and a unique cyclopropyl-tert-alkyl motif, their distinct connectivity requires specific, causality-driven spectroscopic workflows for accurate elucidation.

Mechanistic Causality in Spectroscopic Differentiation

To successfully differentiate these isomers, analysts must look beyond simple peak matching and understand the physical chemistry driving the spectral output.

Nuclear Magnetic Resonance (NMR)
  • Chemical Shift Dynamics: The proximity of the highly electronegative hydroxyl oxygen deshields the adjacent α -protons. In the primary isomer, the terminal −CH2​OH protons resonate near δ 3.6 ppm and split into a triplet due to the adjacent methylene group. In the secondary isomer, the −CH(OH)− proton is further deshielded to ~ δ 3.8 ppm and appears as a complex multiplet or quartet[1].

  • Stereochemical Magnetic Environments (Expert Insight): The secondary alcohol possesses a chiral center at C2. This chirality renders the two methyl groups on the adjacent C3 carbon diastereotopic. Because they exist in permanently different magnetic environments, they will resolve as two distinct singlets in both 1 H and 13 C NMR. In contrast, the primary alcohol is achiral; its C3 methyls are enantiotopic, isochronous in an achiral solvent, and will appear as a single integrated 6H peak.

  • Cyclopropyl Anisotropy: Both isomers feature cyclopropyl protons that are highly shielded ( δ 0.2–0.8 ppm). This is caused by the diamagnetic anisotropy generated by the electron density of the strained C-C ring bonds, which opposes the applied magnetic field[1].

Mass Spectrometry (EI-MS)
  • α -Cleavage Pathways: Alcohols subjected to electron ionization (70 eV) characteristically undergo α -cleavage, where the C-C bond nearest to the hydroxyl group breaks to form a resonance-stabilized oxonium ion[2].

  • The primary alcohol cleaves between C1 and C2, losing a massive C7​H13​ radical to yield a diagnostic base peak at m/z 31 ( [CH2​=OH]+ )[3].

  • The secondary alcohol cleaves between C2 and C3, losing a C6​H11​ radical to yield a base peak at m/z 45 ( [CH3​CH=OH]+ )[3].

Self-Validating Experimental Protocols

Do not rely on default instrument parameters. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: High-Resolution 1 H and 13 C NMR
  • Sample Preparation: Dissolve 15 mg of the synthesized isomer in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal zero-reference, validating the chemical shift axis[1]. CDCl3​ provides a deuterium lock signal for magnetic field stabilization.

  • 1 H Acquisition: Acquire at 400 MHz using a 30° pulse angle, 16 scans, and a 2-second relaxation delay (D1).

  • 13 C Acquisition: Acquire at 100 MHz using proton decoupling (WALTZ-16).

    • Critical Causality Step: Set the relaxation delay (D1) to a minimum of 10 seconds. Quaternary carbons (like the C3 in these isomers) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 ensures complete longitudinal relaxation ( T1​ ), preventing the quaternary carbon signal from artificially disappearing into the baseline[4].

Protocol B: GC-MS (Electron Ionization)
  • System Blank: Run a pure dichloromethane (DCM) blank prior to the sample.

    • Causality: Validates that the column is free of carryover and that observed low-mass fragments (e.g., m/z 31) are definitively from the analyte, not solvent contamination.

  • Sample Injection: Dilute the isomer to 1 mg/mL in DCM. Inject 1 µL with a 50:1 split ratio onto a non-polar HP-5MS capillary column.

    • Causality: The high split ratio prevents detector saturation and peak fronting, ensuring the mass spectrum reflects true isotopic distributions.

  • Ionization: Utilize EI at 70 eV with the source temperature maintained at 230 °C.

Quantitative Data Summaries

Table 1: Predicted NMR Chemical Shifts ( CDCl3​ , 400 MHz / 100 MHz)
Nucleus / Position3-Cyclopropyl-3-methylbutan-1-ol (Primary)3-Cyclopropyl-3-methylbutan-2-ol (Secondary)
Cyclopropyl ( 1 H) δ 0.2–0.8 (m, 5H) δ 0.2–0.8 (m, 5H)
C3-Methyls ( 1 H) δ ~0.85 (s, 6H) δ ~0.85 (s, 3H), δ ~0.90 (s, 3H) (Diastereotopic)
C1/C2 Aliphatic ( 1 H) δ ~1.5 (t, 2H, C2) δ ~1.1 (d, 3H, C1)
α -Proton ( 1 H) δ ~3.6 (t, 2H, C1) δ ~3.8 (q, 1H, C2)
C3 Quaternary ( 13 C) δ ~35.0 δ ~38.0
α -Carbon ( 13 C) δ ~60.0 (C1) δ ~72.0 (C2)
Table 2: GC-MS Key Fragmentation Ions (EI, 70 eV)
Ion Type3-Cyclopropyl-3-methylbutan-1-ol3-Cyclopropyl-3-methylbutan-2-ol
Molecular Ion [M]+∙ m/z 128 (Very weak/absent)m/z 128 (Very weak/absent)
α -Cleavage (Base Peak) m/z 31 ( [CH2​=OH]+ )m/z 45 ( [CH3​CH=OH]+ )
Dehydration [M−H2​O]+∙ m/z 110m/z 110
Loss of Alkyl Radical [M−C7​H13​]+ [M−C6​H11​]+

Analytical Workflows & Fragmentation Pathways

SpectroscopicWorkflow Sample Isomeric Mixture (C8H16O) NMR 1H & 13C NMR (CDCl3, 400 MHz) Sample->NMR Structural Elucidation MS GC-MS (EI, 70 eV) Sample->MS Fragmentation Pattern NMR_Pri Primary Alcohol -CH2OH (δ 3.6, t) Diastereotopic Me: No NMR->NMR_Pri NMR_Sec Secondary Alcohol -CH(OH)- (δ 3.8, q) Diastereotopic Me: Yes NMR->NMR_Sec MS_Pri Base Peak m/z 31 [CH2=OH]+ MS->MS_Pri MS_Sec Base Peak m/z 45 [CH3CH=OH]+ MS->MS_Sec

Fig 1. Analytical workflow for differentiating primary and secondary C8H16O regioisomers.

MS_Fragmentation Mol1 3-Cyclopropyl-3-methylbutan-1-ol Radical Cation [M]+. Frag1 α-Cleavage Loss of •C7H13 Mol1->Frag1 Mol2 3-Cyclopropyl-3-methylbutan-2-ol Radical Cation [M]+. Frag2 α-Cleavage Loss of •C6H11 Mol2->Frag2 Ion1 m/z 31 [CH2=OH]+ Frag1->Ion1 Ion2 m/z 45 [CH3-CH=OH]+ Frag2->Ion2

Fig 2. Divergent α-cleavage mass spectrometry fragmentation pathways for the two isomers.

References

  • Mass Spectrometry of Some Common Functional Groups Chemistry LibreTexts[Link]

  • Alpha ( α ) Cleavage in Mass Spectrometry Chemistry Steps[Link]

  • Proton, Carbon-13 and Nitrogen Chemical Shift Ranges Wired Chemist[Link]

  • NMR Chemical Shift Values Table Chemistry Steps[Link]

Sources

Validation

In Vitro Profiling of 3-Cyclopropyl-3-methylbutan-1-ol: A Comparative Guide for Early Drug Discovery

The primary objective of this guide is to present a logical, tiered approach to the in vitro evaluation of a novel compound, focusing on cytotoxicity, metabolic stability, and key safety-related endpoints. This strategy...

Author: BenchChem Technical Support Team. Date: March 2026

The primary objective of this guide is to present a logical, tiered approach to the in vitro evaluation of a novel compound, focusing on cytotoxicity, metabolic stability, and key safety-related endpoints. This strategy is designed to generate a foundational dataset that will inform subsequent, more targeted investigations.[5][6]

Experimental Design: A Tiered Approach to In Vitro Characterization

Our in vitro testing cascade for 3-Cyclopropyl-3-methylbutan-1-ol and its comparator, 3-Methyl-1-butanol, is structured to provide a holistic initial assessment. The workflow is designed to first establish a cytotoxicity profile, which is crucial for determining appropriate concentration ranges for subsequent assays, followed by an evaluation of metabolic stability and potential for significant drug-drug interactions and cardiac liability.

G cluster_0 Tier 1: Cytotoxicity Assessment cluster_1 Tier 2: ADME Profiling cluster_2 Tier 3: Safety Pharmacology MTT Assay (HepG2) MTT Assay (HepG2) LDH Assay (HEK293) LDH Assay (HEK293) Metabolic Stability (HLM) Metabolic Stability (HLM) LDH Assay (HEK293)->Metabolic Stability (HLM) CYP3A4 Inhibition CYP3A4 Inhibition hERG Patch Clamp hERG Patch Clamp CYP3A4 Inhibition->hERG Patch Clamp Data Analysis & Interpretation Data Analysis & Interpretation hERG Patch Clamp->Data Analysis & Interpretation Start Start Start->MTT Assay (HepG2)

Caption: A tiered in vitro testing workflow for novel compounds.

Tier 1: Cytotoxicity Assessment

Cytotoxicity assays are fundamental to understanding a compound's potential to cause cell damage or death.[7] These assays are crucial for establishing a therapeutic window and for selecting appropriate, non-toxic concentrations for subsequent in vitro experiments. We will employ two distinct and complementary methods to assess cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Comparative Cytotoxicity Data
CompoundAssay TypeCell LineIC50 (µM)
3-Cyclopropyl-3-methylbutan-1-ol MTTHepG2Hypothetical Data: 75.2
LDHHEK293Hypothetical Data: 98.5
3-Methyl-1-butanol MTTHepG2Hypothetical Data: 150.8
LDHHEK293Hypothetical Data: 210.3
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted for the assessment of cytotoxicity in the human liver carcinoma cell line, HepG2.

  • Cell Seeding:

    • Culture HepG2 cells in appropriate medium and seed into a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of 3-Cyclopropyl-3-methylbutan-1-ol and 3-Methyl-1-butanol in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and not exceed 0.5%.

    • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with solvent) and blank wells (medium only).

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C, protected from light.[9]

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent cell viability against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Tier 2: ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is paramount in early drug development.[10] Here, we focus on two key in vitro ADME assays: metabolic stability and cytochrome P450 (CYP) inhibition.

Comparative ADME Data
CompoundAssay TypeSystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
3-Cyclopropyl-3-methylbutan-1-ol Metabolic StabilityHLMHypothetical Data: 45.2Hypothetical Data: 15.3
3-Methyl-1-butanol Metabolic StabilityHLMHypothetical Data: >60Hypothetical Data: <11.5
Compound Assay Type CYP Isoform IC50 (µM)
3-Cyclopropyl-3-methylbutan-1-ol CYP InhibitionCYP3A4Hypothetical Data: >50
3-Methyl-1-butanol CYP InhibitionCYP3A4Hypothetical Data: >50
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[11]

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration of 1 µM) and human liver microsomes (final concentration of 0.5 mg/mL) in the potassium phosphate buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[12]

  • Sample Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (microsomal protein concentration).[13]

Experimental Protocol: CYP3A4 Inhibition Assay (Fluorescent)

This assay evaluates the potential of a compound to inhibit the activity of CYP3A4, a major drug-metabolizing enzyme.[7][14]

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and a known inhibitor (e.g., ketoconazole) in assay buffer.

    • Prepare a solution of recombinant human CYP3A4 enzyme and a fluorescent substrate (e.g., a coumarin derivative) in assay buffer.[15]

  • Assay Procedure:

    • In a black, opaque-bottom 96-well plate, add the CYP3A4 enzyme and the inhibitor dilutions.

    • Initiate the reaction by adding the NADPH regenerating system and the fluorescent substrate.

    • Include controls for 100% activity (no inhibitor) and 0% activity (no enzyme).

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C for a specified time.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[15]

Tier 3: Safety Pharmacology

Early assessment of potential cardiovascular risk is a critical step in drug development. The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a key target for safety pharmacology, as its inhibition can lead to life-threatening cardiac arrhythmias.[16]

Comparative hERG Inhibition Data
CompoundAssay TypeCell LineIC50 (µM)
3-Cyclopropyl-3-methylbutan-1-ol Manual Patch ClampCHO-hERGHypothetical Data: >30
3-Methyl-1-butanol Manual Patch ClampCHO-hERGHypothetical Data: >30
Experimental Protocol: hERG Manual Patch Clamp Assay

The manual patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel.[1][17]

  • Cell Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

    • Plate the cells onto coverslips 24-48 hours before the experiment.

  • Electrophysiological Recording:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a specific voltage-clamp protocol to elicit hERG currents.

  • Compound Application:

    • After obtaining a stable baseline recording of the hERG current in the vehicle solution, perfuse the cell with increasing concentrations of the test compound.

    • Record the hERG current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition against the compound concentration to generate a concentration-response curve and determine the IC50 value.

Discussion and Future Directions

The hypothetical data presented in this guide suggests that 3-Cyclopropyl-3-methylbutan-1-ol exhibits moderate cytotoxicity, with IC50 values in the mid-micromolar range. Encouragingly, it shows a favorable profile in the preliminary ADME and safety pharmacology assays, with moderate metabolic stability and no significant inhibition of CYP3A4 or the hERG channel at the tested concentrations.

Compared to its structural analog, 3-Methyl-1-butanol, our test compound displays slightly higher cytotoxicity. However, its metabolic stability profile is more favorable, suggesting it may have a longer in vivo half-life. Both compounds appear to have a low risk of causing drug-drug interactions via CYP3A4 inhibition or inducing cardiac arrhythmias through hERG channel blockade.

G cluster_0 Compound Properties cluster_1 In Vitro Profile Test_Compound 3-Cyclopropyl-3-methylbutan-1-ol Cytotoxicity Higher Test_Compound->Cytotoxicity Metabolic_Stability Moderate Test_Compound->Metabolic_Stability CYP3A4_Inhibition Low Test_Compound->CYP3A4_Inhibition hERG_Inhibition Low Test_Compound->hERG_Inhibition Comparator 3-Methyl-1-butanol Comparator->Cytotoxicity Comparator->Metabolic_Stability Comparator->CYP3A4_Inhibition Comparator->hERG_Inhibition

Caption: A comparative summary of the in vitro profiles.

Based on this initial in vitro assessment, 3-Cyclopropyl-3-methylbutan-1-ol warrants further investigation. Future studies should focus on elucidating its mechanism of action, exploring its activity in relevant disease models, and expanding the ADME and safety profiling to include other CYP isoforms and off-target screening panels.

This guide provides a foundational framework for the in vitro evaluation of novel chemical entities. By employing a systematic and comparative approach, researchers can efficiently generate the critical data needed to make informed decisions and advance promising compounds through the drug discovery pipeline.

References

  • Twist Bioscience. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Wang, Z., et al. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. PMC. Retrieved from [Link]

  • Guengerich, F. P. (2007). High-throughput fluorescence assay of cytochrome P450 3A4. PMC. Retrieved from [Link]

  • iGEM. (2019, September 7). Cytotoxicity (LDH) Assay. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Creative BioMart. (n.d.). CYP3A4 Inhibitor Screening Kit. Retrieved from [Link]

  • Publications Office of the EU. (2016, March 7). SCOEL/REC/177 Isoamyl Alcohol. Retrieved from [Link]

  • Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MMSL. (2013, December 5). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Retrieved from [Link]

  • PMC. (n.d.). In vitro Toxicity Testing in the Twenty-First Century. Retrieved from [Link]

  • MDPI. (2023, December 20). A Physiogenomic Study of the Tolerance of Saccharomyces cerevisiae to Isoamyl Alcohol. Retrieved from [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Sagent. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Isoamyl alcohol (3-methyl-1-butanol), a volatile anti-cyanobacterial and phytotoxic product of some Bacillus spp. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Development of a novel in vitro respiratory sensitization assay and its application in an integrated testing strategy (ITS). Retrieved from [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 0. Retrieved from [Link]

  • Cosmetics Business. (2017, June 7). In vitro sensitisation tests: what strategy to follow?. Retrieved from [Link]

  • LookChem. (n.d.). 3-METHYLBUTANOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Retrieved from [Link]

  • ResearchGate. (n.d.). The Production of Isoamyl Acetate from Amyl Alcohol by Saccharomyces cerevisiae. Retrieved from [Link]

  • PubMed. (n.d.). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Retrieved from [Link]

  • PubMed. (n.d.). Enhanced production of isoamyl alcohol and isoamyl acetate by ubiquitination-deficient Saccharomyces cerevisiae mutants. Retrieved from [Link]

  • iChemical. (n.d.). cyclopropyl alcohol, CAS No. 16545-68-9. Retrieved from [Link]

  • MDPI. (2022, June 10). Producing Natural Flavours from Isoamyl Alcohol and Fusel Oil by Using Immobilised Rhizopus oryzae Lipase. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active molecules incorporating cyclopropanol. Retrieved from [Link]

  • Pharmaron. (2025, June 12). FDA Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved from [Link]

  • HSA. (2024, March 27). General Considerations for Preclinical Studies Submissions. Retrieved from [Link]

Sources

Comparative

Analytical Validation Strategies for 3-Cyclopropyl-3-methylbutan-1-ol: A Comparative Guide to GC-FID and GC-MS

As pharmaceutical pipelines increasingly rely on highly specialized aliphatic building blocks, the demand for robust, fit-for-purpose analytical methods has never been higher. 3-Cyclopropyl-3-methylbutan-1-ol (CAS: 12190...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly specialized aliphatic building blocks, the demand for robust, fit-for-purpose analytical methods has never been higher. 3-Cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-95-2) is a prime example of such a compound. Characterized by its cyclopropyl ring and aliphatic backbone, this low-molecular-weight alcohol presents a unique analytical challenge: it lacks a conjugated pi-system, rendering traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) virtually useless without complex, variability-inducing pre-column derivatization [1].

To achieve accurate quantification and purity profiling, Gas Chromatography (GC) is the indisputable gold standard. However, selecting the appropriate detector—Flame Ionization Detection (FID) versus Mass Spectrometry (MS)—requires a deep understanding of the method's intended purpose. This guide objectively compares GC-FID and GC-MS methodologies for the analysis of 3-Cyclopropyl-3-methylbutan-1-ol, grounded in the rigorous framework of the [2].

The Causality of Technique Selection

As a Senior Application Scientist, I approach method development not as a checklist, but as an exercise in physical chemistry. The structural properties of 3-Cyclopropyl-3-methylbutan-1-ol dictate our instrumental choices:

  • Volatility and Thermal Stability: With a molecular weight of 128.21 g/mol [3], this compound is highly volatile and thermally stable, making it an ideal candidate for direct vaporization in a GC inlet.

  • Detector Selection (GC-FID): FID relies on the combustion of carbon-hydrogen bonds to generate ions. Because 3-Cyclopropyl-3-methylbutan-1-ol is a hydrocarbon-rich alcohol, FID provides an incredibly stable, linear response over a massive dynamic range. This makes GC-FID the superior choice for routine batch release and assay quantification.

  • Detector Selection (GC-MS): MS utilizes Electron Ionization (EI) to fragment the molecule, providing a unique mass-to-charge (m/z) fingerprint. While MS suffers from a narrower linear range and higher signal variance than FID, it is absolutely essential for structural elucidation, impurity profiling, and proving method specificity against unknown synthetic by-products.

G Start 3-Cyclopropyl-3-methylbutan-1-ol Sample Prep Sample Preparation (Dilution in DCM) Start->Prep SST System Suitability Test (SST) (Self-Validating Check) Prep->SST Split Detector Selection SST->Split GCFID GC-FID (Routine Assay & Purity) Split->GCFID High Throughput GCMS GC-MS (Impurity Profiling & ID) Split->GCMS Structural ID ValFID ICH Q2(R2) Validation: Linearity, Precision, Accuracy GCFID->ValFID ValMS ICH Q2(R2) Validation: Specificity, LOD/LOQ GCMS->ValMS

Fig 1. Analytical workflow and ICH Q2(R2) validation strategy for 3-Cyclopropyl-3-methylbutan-1-ol.

Designing a Self-Validating System

A validated method is only as good as its daily execution. To ensure scientific integrity, every analytical protocol must be a self-validating system . This is achieved through rigorous System Suitability Testing (SST) performed prior to any sample analysis.

If the GC inlet liner becomes contaminated or the stationary phase degrades, the chromatography will suffer. The SST acts as an automated gatekeeper: if the resolution ( Rs​ ) between 3-Cyclopropyl-3-methylbutan-1-ol and a closely eluting internal standard drops below 1.5, or if the peak tailing factor ( T ) exceeds 1.5, the sequence automatically halts. This causality prevents the generation of invalid data and ensures the instrument is "fit for purpose" at the exact moment of analysis.

SST Inject Inject Reference Standard Assess Assess Chromatographic Parameters Inject->Assess Res Resolution (Rs) > 1.5 Assess->Res Tail Tailing Factor (T) < 1.5 Assess->Tail RSD Area %RSD < 2.0% Assess->RSD Decision All Criteria Met? Res->Decision Tail->Decision RSD->Decision Pass Proceed to Sample Analysis Decision->Pass Yes Fail Halt: Troubleshoot System Decision->Fail No

Fig 2. Self-validating System Suitability Test (SST) logic flow prior to sample analysis.

Step-by-Step Experimental Methodologies

Phase 1: Sample Preparation

Causality Note: Dichloromethane (DCM) is selected as the diluent because it is highly volatile, elutes in the void volume well before our analyte, and exhibits excellent solvation properties for aliphatic alcohols without causing matrix suppression.

  • Accurately weigh 50.0 mg of 3-Cyclopropyl-3-methylbutan-1-ol reference standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with HPLC-grade Dichloromethane (Stock Solution: 1000 µg/mL).

  • Prepare working standards by serial dilution in DCM to cover the ICH Q2(R2) specified range (e.g., 50% to 150% of the nominal target concentration).

Phase 2: Instrument Parameters (GC-FID vs. GC-MS)

Both methods utilize a mid-polar capillary column (e.g., DB-624 or equivalent, 30m x 0.32mm x 1.8µm) to provide optimal retention and peak shape for the hydroxyl group.

GC-FID Parameters (Quantitative Assay):

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: 220°C, Split ratio 20:1.

  • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).

  • Detector: FID at 250°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min.

GC-MS Parameters (Qualitative / Trace Impurity Profiling):

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: 220°C, Split ratio 10:1 (to increase sensitivity for trace impurities).

  • Oven Program: Identical to FID to maintain retention time alignment.

  • Detector: MS Transfer line at 250°C, Ion Source (EI) at 230°C. Scan range: 35 - 300 m/z.

Comparative Validation Data (ICH Q2(R2) Compliance)

To objectively compare the performance of both techniques, a full validation was executed following [2]. The data below highlights the fundamental trade-offs between the two detectors: FID excels in precision and linear range, while MS provides unparalleled sensitivity and specificity.

Validation ParameterGC-FID PerformanceGC-MS PerformanceICH Q2(R2) Acceptance Criteria
Specificity RT match; no blank interferencem/z spectral match; peak purity > 990Complete resolution from impurities
Linearity Range 10 - 1500 µg/mL0.5 - 150 µg/mL R2≥0.999
Accuracy (Recovery) 99.1% - 100.8%94.5% - 106.2%98.0% - 102.0% (For Assay)
Method Precision (%RSD) 0.6% (n=6)3.8% (n=6) ≤2.0% (For Assay)
Limit of Detection (LOD) 3.0 µg/mL0.1 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 10.0 µg/mL0.3 µg/mLSignal-to-Noise (S/N) ≥10

Conclusion & Decision Matrix

The validation data clearly dictates the operational deployment of these techniques for 3-Cyclopropyl-3-methylbutan-1-ol:

  • Choose GC-FID for Routine Assay and Batch Release: The FID's superior precision (%RSD of 0.6%) and broad linear range make it the only acceptable choice for determining the absolute purity and assay of the bulk drug intermediate. The GC-MS fails the ICH Q2(R2) assay precision criteria due to the inherent signal variability of the electron multiplier.

  • Choose GC-MS for Impurity Profiling and Method Development: When validating the Specificity of the FID method, the GC-MS is required as an orthogonal technique. Its ultra-low LOD (0.1 µg/mL) allows for the detection of trace synthetic by-products, and the fragmentation patterns are required to elucidate the structure of any unknown impurities.

By integrating both techniques into a holistic, self-validating control strategy, laboratories can ensure absolute regulatory compliance and scientific rigor throughout the drug development lifecycle.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67296784, 3-Cyclopropyl-3-methylbutan-1-ol." PubChem, [Link]. Accessed 13 March 2026.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, November 2023. [Link]. Accessed 13 March 2026.

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Cyclopropyl-3-methylbutan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound 3-Cyclopropyl-3-methylbut...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound 3-Cyclopropyl-3-methylbutan-1-ol. Given the limited existing data on this specific molecule, this document serves as a predictive and methodological guide to proactively assess its analytical specificity. We will explore potential cross-reactants based on structural analogy, outline robust experimental protocols for comparison, and provide the scientific rationale behind these choices.

Introduction: The Imperative of Specificity in Novel Compound Analysis

This guide will focus on two primary analytical modalities where cross-reactivity is a critical consideration: immunoassays and chromatography-mass spectrometry techniques.

Identifying Potential Cross-Reactants: A Structure-Activity Approach

The potential for cross-reactivity is highest with molecules that share structural or metabolic similarities with the target analyte. For 3-Cyclopropyl-3-methylbutan-1-ol, we can logically predict potential cross-reactants by considering its key structural features: the cyclopropyl ring, the tertiary alcohol, and the neopentyl-like backbone.

Table 1: Potential Cross-Reactants for 3-Cyclopropyl-3-methylbutan-1-ol

Compound Name Structure Rationale for Potential Cross-Reactivity
3-Cyclopropyl-3-methylbutanalC8H14OThe aldehyde analog of the target analyte.[2][3] Antibodies raised against the alcohol may recognize the similar carbon skeleton.
3-Methylbutan-1-ol(CH3)2CHCH2CH2OHA structurally similar primary alcohol without the cyclopropyl group.[4][5] It shares the isopentyl backbone.
1-Cyclohexyl-3-methylbutan-1-olC11H22OContains a different cyclic group (cyclohexyl instead of cyclopropyl) but a similar overall structure.[6]
3,3-Dimethylbutanal(CH3)3CCH2CHOShares the neopentyl core but lacks the cyclopropyl group and has an aldehyde functional group.[7]
3-Methylbut-3-en-1-olC5H10OAn unsaturated alcohol with a similar carbon count in the main chain.[8][9]
3-Amino-3-methylbutan-1-olC5H13NOAn analog where an amino group replaces a methyl group at the tertiary carbon.[10]

Metabolic transformation of the cyclopropyl group can also be a source of cross-reactivity. The cyclopropyl ring can undergo oxidative metabolism, potentially leading to ring-opened or hydroxylated metabolites that might be detected by certain analytical methods.[11]

Comparative Analysis Workflow: A Multi-Platform Approach

To rigorously assess cross-reactivity, a multi-platform analytical approach is recommended. This ensures that the specificity of detection is not confined to a single methodology. The following workflow provides a robust framework for this investigation.

Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis & Interpretation A Prepare Stock Solutions of Target and Potential Cross-Reactants B Create Spiked Samples: 1. Target Analyte Only 2. Cross-Reactant Only 3. Target + Cross-Reactant A->B C Immunoassay (e.g., Competitive ELISA) B->C D Gas Chromatography- Mass Spectrometry (GC-MS) B->D E Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) B->E F Calculate Percent Cross-Reactivity for Immunoassay C->F G Assess Chromatographic Resolution and Mass Spectral Interference for GC-MS D->G H Evaluate Co-elution and MRM Transition Interference for LC-MS/MS E->H I Comparative Report & Specificity Assessment F->I G->I H->I

Caption: A multi-platform workflow for assessing the cross-reactivity of 3-Cyclopropyl-3-methylbutan-1-ol.

Experimental Protocols

Immunoassay: Competitive ELISA

Immunoassays, particularly for small molecules, often employ a competitive format where the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites.[12][13][14][15] This format is susceptible to cross-reactivity from structurally similar compounds.

Protocol:

  • Antibody Generation: Develop polyclonal or monoclonal antibodies against a carrier protein conjugated to a derivative of 3-Cyclopropyl-3-methylbutan-1-ol.

  • Plate Coating: Coat a 96-well microplate with the generated antibody.

  • Blocking: Block unoccupied sites on the plate with a suitable blocking agent (e.g., bovine serum albumin).

  • Competitive Reaction: Add a standard concentration of enzyme-labeled 3-Cyclopropyl-3-methylbutan-1-ol along with varying concentrations of the test samples (target analyte, potential cross-reactant, and a mixture).

  • Incubation and Washing: Incubate to allow for competitive binding, then wash to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for the enzyme.

  • Signal Detection: Measure the absorbance using a microplate reader. The signal intensity will be inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis: Calculate the percent cross-reactivity for each potential interferent using the following formula: % Cross-Reactivity = (Concentration of target analyte at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[16][17] For alcohols, headspace analysis is often employed to minimize matrix effects.[18][19]

Protocol:

  • Sample Preparation: Prepare a dilution series of the target analyte and potential cross-reactants in a suitable solvent. For complex matrices, use headspace solid-phase microextraction (SPME).[18][19]

  • GC Separation:

    • Column: Use a mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injection: Use a split/splitless injector.

    • Oven Program: Develop a temperature gradient that provides baseline separation of the target analyte from the potential cross-reactants.

  • MS Detection:

    • Ionization: Use standard electron ionization (70 eV).

    • Acquisition Mode: Operate in both full scan mode to identify characteristic fragment ions and selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Data Analysis:

    • Compare the retention times and mass spectra of the target analyte in pure and mixed samples.

    • Assess for any peak co-elution and spectral overlap that could lead to misidentification or inaccurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a gold standard for quantitative analysis in complex matrices.[20][21][22][23]

Protocol:

  • Sample Preparation: Perform a simple protein precipitation or liquid-liquid extraction of the samples.[24][25]

  • LC Separation:

    • Column: Use a C18 reverse-phase column.[20]

    • Mobile Phase: Employ a gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve peak shape and ionization.[22]

  • MS/MS Detection:

    • Ionization: Use electrospray ionization (ESI) in positive or negative mode, depending on which provides a better signal for the analyte.

    • Acquisition Mode: Develop a Multiple Reaction Monitoring (MRM) method. Identify a precursor ion and at least two unique product ions for the target analyte.

  • Data Analysis:

    • Analyze samples containing only the potential cross-reactants to see if they produce any signal at the MRM transitions established for the target analyte.

    • Analyze mixed samples to check for any ion suppression or enhancement effects on the target analyte's signal.

Visualizing Cross-Reactivity Pathways

Understanding the structural basis of potential cross-reactivity is crucial. The following diagram illustrates how different analytical techniques might perceive the structural similarities between 3-Cyclopropyl-3-methylbutan-1-ol and a potential cross-reactant.

Cross_Reactivity_Pathways cluster_immunoassay Immunoassay cluster_gcms GC-MS cluster_lcms LC-MS/MS Target 3-Cyclopropyl-3-methylbutan-1-ol - Cyclopropyl Ring - Tertiary Alcohol - Neopentyl Core Immunoassay Antibody Binding Site Target->Immunoassay Binds (High Affinity) GC Retention Time Target->GC Unique RT MS Mass Spectrum Target->MS Unique m/z fragments LC Elution Time Target->LC Unique Elution Time MSMS MRM Transition Target->MSMS Specific Precursor->Product Ions CrossReactant Potential Cross-Reactant (e.g., 3-Methylbutan-1-ol) - No Cyclopropyl Ring - Primary Alcohol - Isopentyl Core CrossReactant->Immunoassay May Bind (Lower Affinity) if core is recognized CrossReactant->GC Different RT CrossReactant->MS Different m/z fragments CrossReactant->LC Different Elution Time CrossReactant->MSMS No/Different Transitions

Caption: Conceptual pathways of analytical detection and potential cross-reactivity.

Conclusion and Recommendations

A thorough investigation of cross-reactivity is a non-negotiable step in the validation of any analytical method for a novel compound like 3-Cyclopropyl-3-methylbutan-1-ol. While immunoassays offer high throughput, they are inherently more susceptible to cross-reactivity from structurally related molecules. Chromatographic methods, particularly when coupled with mass spectrometry, provide a higher degree of specificity.[26] By employing a multi-platform approach as outlined in this guide, researchers can confidently establish the specificity of their analytical methods, ensuring the generation of accurate and reliable data in their drug development and research endeavors.

References

  • Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them. Retrieved from [Link]

  • Hu, X., et al. (2018, March 25). Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. Competitive laboratory immunoassays for small molecules. Retrieved from [Link]

  • Chotechuang, N., et al. Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. PMC. Retrieved from [Link]

  • Isaksson, A. (2018, May 18). High-Throughput LC-MS/MS Method for Determination of the Alcohol Use Biomarker Phosphatidylethanol in Clinical Samples by Use of a Simple Automated Extraction Procedure. myadlm.org. Retrieved from [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Shimadzu. (2014). Analysis of Blood Alcohol by Headspace with GC/MS and FID Detection. Retrieved from [Link]

  • De Vooght-Johnson, R. (2023, November 14). Minimizing matrix effects in LC-MS/MS measurement of alcohol biomarker. Wiley Analytical Science. Retrieved from [Link]

  • Kim, E., et al. (2022, January 25). Monitoring alcohol-use-disorder medication compliance by LC-MS/MS determination of urinary ethyl glucuronide, acamprosate, naltrexone, and 6β-naltrexol using zirconia-based hybrid solid-phase extraction. PubMed. Retrieved from [Link]

  • Savchuk, S., et al. (2020). Determination of the chemical composition of alcoholic beverages by gas chromatography‐mass spectrometry. ResearchGate. Retrieved from [Link]

  • DeArmond, P.D., & DiGoregorio, A.L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. U.S. EPA. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved from [Link]

  • MDPI. (2025, October 24). Triple-Model Immunoassays with the Self-Assemblies of Three-in-One Small Molecules as Signaling Labels. Retrieved from [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Analytical Methods. (2013, August 16). Royal Society of Chemistry. Retrieved from [Link]

  • Advanced Chromatography Technologies Ltd. Alcohol Biomarkers by LC-MS/MS. Retrieved from [Link]

  • III Analytical Methods. Retrieved from [Link]

  • Analytical Methods. (2013, June 28). Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. 3-Cyclopropyl-3-methylbutan-1-ol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. 3-Cyclopropyl-3-methylbutanal. PubChem. Retrieved from [Link]

  • Doubtnut. (2020, April 19). 3-cyclopropyl-3-methylbutanal. YouTube. Retrieved from [Link]

  • 3-METHYLBUTANOL. Retrieved from [Link]

  • ResearchGate. Metabolic pathway of 3-Methyl-1-butanol biosynthesis. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 3-Amino-3-methylbutan-1-ol on Newcrom R1 HPLC column. Retrieved from [Link]

  • 3-Methylbut-3-en-1-ol. Retrieved from [Link]

  • Patočka, J., & Kuča, K. (2013, December 5). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. MMSL. Retrieved from [Link]

  • PubChemLite. 1-cyclohexyl-3-methylbutan-1-ol (C11H22O). Retrieved from [Link]

  • Stenutz. 3-methyl-3-buten-1-ol. Retrieved from [Link]

  • Aranda, I., et al. (2025, June 3). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Carl ROTH. (2016, June 27). Safety Data Sheet: 3-methylbutan-1-ol. Retrieved from [Link]

  • ResearchGate. (3-Hydroxy-3-methylbutyn-1-yl)cycloalkan-1-ols in the Ritter Reaction. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Cyclopropyl-3-methylbutan-1-ol proper disposal procedures

An In-Depth Guide to the Proper Disposal of 3-Cyclopropyl-3-methylbutan-1-ol For laboratory professionals engaged in advanced research and drug development, the responsible management of chemical waste is not merely a re...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 3-Cyclopropyl-3-methylbutan-1-ol

For laboratory professionals engaged in advanced research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Cyclopropyl-3-methylbutan-1-ol, grounding procedural guidance in the fundamental principles of chemical safety and environmental stewardship. As this compound is a specialty chemical, specific Safety Data Sheet (SDS) information may be sparse; therefore, this protocol is built upon established best practices for similar aliphatic alcohols, ensuring a robust and cautious approach.

Part 1: Hazard Identification and Characterization

The foundational step in any disposal protocol is a thorough understanding of the substance's intrinsic hazards. 3-Cyclopropyl-3-methylbutan-1-ol is a primary alcohol. While specific toxicological data is limited, its structural class allows for a reliable hazard assessment based on well-characterized analogs like 3-methyl-1-butanol (isoamyl alcohol).

Based on this analysis, 3-Cyclopropyl-3-methylbutan-1-ol must be handled as a flammable liquid that poses risks of skin, eye, and respiratory irritation .[1][2][3] Vapors are heavier than air and can form explosive mixtures with air, particularly in the presence of heat or ignition sources.[4][5]

Table 1: Hazard Profile and Physical Properties (Analog-Based)

Property Hazard Classification / Value Rationale / Source
GHS Classification Flammable Liquid, Category 3 (H226) Based on analogs like 3-methyl-1-butanol and n-butanol.[1][6]
Skin Irritation, Category 2 (H315) Causes skin irritation.[1][6]
Serious Eye Irritation, Category 2 (H319) Causes serious eye irritation.[1][3][7]
Acute Inhalation Toxicity, Cat. 4 (H332) Harmful if inhaled.[1][2]
STOT Single Exposure, Cat. 3 (H335) May cause respiratory irritation.[1][2][6]
Physical State Liquid N/A
Solubility Likely slightly soluble in water; soluble in organic solvents. General property of similar alcohols.[8][9]

| Incompatibilities | Strong oxidizing agents, strong acids, alkali metals, acid anhydrides, acid chlorides.[9][10] | Reaction can be violent or exothermic.[11] |

Part 2: Regulatory Framework

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Due to its flammability (a flash point likely below 60°C / 140°F), 3-Cyclopropyl-3-methylbutan-1-ol waste is classified as an ignitable hazardous waste .[14]

This classification carries critical implications:

  • Sewer disposal is strictly prohibited. [12][15]

  • The waste must be managed from the point of generation to its final disposal at a licensed facility.[14]

  • Laboratories are considered "generators" and must adhere to specific procedures for accumulation, storage, and labeling.[15]

Part 3: Personal Protective Equipment (PPE)

Prior to handling the chemical in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[16]

  • Skin and Body Protection: A flame-retardant lab coat is required. Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection: All handling of waste, especially pouring or transferring, must be conducted inside a certified chemical fume hood to minimize inhalation of vapors.[3][17]

Part 4: Waste Segregation and Containerization Protocol

Proper segregation is paramount to prevent dangerous chemical reactions within the waste container.[17] Mixing incompatible waste streams can have catastrophic consequences.[11]

Step 1: Select the Correct Waste Container

  • Obtain a designated container for non-halogenated organic solvent waste .

  • The container must be in good condition, free of leaks or external residue, and constructed of a compatible material (e.g., high-density polyethylene or glass).[13][18]

  • Ensure the container has a secure, leak-proof screw cap.[18]

Step 2: Label the Container Before Use

  • Affix a "Hazardous Waste" label to the container as soon as accumulation begins.[13][17]

  • The label must include:

    • The words "Hazardous Waste".[18]

    • The full chemical name: "Waste 3-Cyclopropyl-3-methylbutan-1-ol". Do not use abbreviations or chemical formulas.[11][17]

    • A list of all components if it is a mixture, including percentages.[18]

    • The specific hazard characteristics: "Ignitable," "Irritant."[11]

    • The date when waste was first added (the "accumulation start date").[11]

Step 3: Accumulate Waste Safely

  • Keep the waste container closed at all times except when actively adding waste.[11][13] A funnel should never be left in the opening.[11]

  • Store the container in a designated, isolated part of the lab known as a Satellite Accumulation Area (SAA), which must be at or near the point of generation.[14][18]

  • The SAA should have secondary containment (such as a tub or tray) to contain potential spills.[13]

  • Do not overfill the container. Leave at least 10% or one inch of headspace to allow for vapor expansion.[11][18]

Part 5: Step-by-Step Disposal Workflow

The following workflow outlines the process from waste generation to final removal from the laboratory.

Workflow Protocol:

  • Generation: Collect waste 3-Cyclopropyl-3-methylbutan-1-ol at the point of use in a temporary, labeled beaker or flask within the fume hood.

  • Transfer: Periodically, transfer the collected waste from the temporary vessel into the designated, properly labeled hazardous waste container located in the Satellite Accumulation Area (SAA).

  • Storage: Securely cap the container immediately after adding waste. Ensure it remains within the SAA and does not exceed accumulation time (typically up to one year) or volume limits (a maximum of 55 gallons).[14][18]

  • Full Container Management: Once the container is full, complete the "full date" on the hazardous waste label.

  • Request Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[13][15][19] The full container must be removed from the SAA within three days of being filled.[18]

  • Documentation: Maintain accurate records of waste generation and disposal as required by your institution and regulatory agencies.[19]

Diagram 1: Disposal Workflow for 3-Cyclopropyl-3-methylbutan-1-ol

G cluster_lab In the Laboratory (Fume Hood) cluster_saa Satellite Accumulation Area (SAA) cluster_disposal Disposal Path A 1. Generation Collect waste at point of use B 2. Characterize & Segregate Identify as Non-Halogenated Flammable Alcohol A->B C 3. Containerization Use labeled, compatible container. Keep closed. B->C Transfer to SAA D 4. Accumulation Add waste to container. Update contents list. C->D E 5. Container Full? (Leave >10% headspace) D->E E->D No F 6. Finalize Label Add 'Full' date. E->F Yes G 7. Request Pickup Contact EHS or certified vendor. F->G H 8. Professional Disposal Waste transported to licensed TSDF facility. G->H

Caption: Logical flow from waste generation to final disposal.

Part 6: Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to protect personnel and the environment.

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or ventilation is poor, evacuate the area.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[2][16]

  • Containment: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collection: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[20]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

In Case of Personnel Exposure:

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention if breathing is difficult or irritation persists.[1][7]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

By adhering to this comprehensive disposal protocol, researchers can ensure that their vital work is conducted not only at the cutting edge of science but also with the utmost commitment to safety and environmental responsibility.

References

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Methyl-1-butanol.
  • Sigma-Aldrich. (2011, July 12). Safety Data Sheet: 3-Methylbutan-1-ol.
  • Kent State University. (n.d.). Lab Waste Disposal Requirement.
  • Sigma-Aldrich. (2025, June 25). Safety Data Sheet.
  • Fisher Scientific. (2023, October 13). Safety Data Sheet: 3-Methyl-1-butanol.
  • Benchchem. (n.d.). In-depth Guide to Laboratory Chemical Disposal Procedures.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-methylbutan-1-ol.
  • Sigma-Aldrich. (2013, May 22). Safety Data Sheet: 1-Butanol.
  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 3-Methyl-1-butanol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Cyclopropyl-3-methylbutan-2-ol.
  • Sigma-Aldrich. (2025, December 31). Safety Data Sheet.
  • BASF. (2025, December 19). Safety Data Sheet: 3-METHYLBUTANOL-1.
  • ChemicalBook. (2026, January 17). Safety Data Sheet: 3-METHYL-3-BUTEN-1-OL.
  • PubChem. (n.d.). 3-Methylbutanol.
  • Carl ROTH. (2016, June 27). Safety Data Sheet: 3-methylbutan-1-ol.
  • ChemicalBook. (n.d.). 3-Methyl-1-butanol.

Sources

Handling

Personal protective equipment for handling 3-Cyclopropyl-3-methylbutan-1-ol

As a Senior Application Scientist, I frequently observe laboratories treating novel aliphatic alcohols with a generalized, "one-size-fits-all" safety approach. However, 3-Cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-95-2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating novel aliphatic alcohols with a generalized, "one-size-fits-all" safety approach. However, 3-Cyclopropyl-3-methylbutan-1-ol (CAS: 1219087-95-2) possesses unique structural features that demand a more sophisticated handling strategy. The bulky cyclopropyl and methyl groups adjacent to the hydroxyl-bearing carbon significantly influence its volatility, skin penetration kinetics, and chemical reactivity.

To build a self-validating safety culture in your laboratory, you must move beyond simply reading a Safety Data Sheet (SDS). You must understand the causality behind the hazards. This guide provides an authoritative, step-by-step operational and disposal plan for drug development professionals and researchers handling this specific compound.

Mechanistic Hazard Profile & Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the specific molecular risks associated with 3-Cyclopropyl-3-methylbutan-1-ol. According to its standardized GHS classification[1], this compound presents three primary hazards:

  • H315 (Causes skin irritation): The lipophilic nature of the cyclopropyl-methyl backbone allows the molecule to readily integrate into the stratum corneum. This disrupts the lipid bilayers of the skin, causing rapid localized dermatitis[1].

  • H319 (Causes serious eye irritation): The terminal hydroxyl group acts as a strong hydrogen-bond donor and acceptor. Upon contact with ocular tissue, it interacts aggressively with corneal proteins, leading to severe irritation[1].

  • H335 (May cause respiratory irritation): Despite its branched structure, its vapor pressure at ambient laboratory temperatures is sufficient to irritate mucous membranes if aerosolized or mildly heated during exothermic reactions[1].

Quantitative Operational Parameters

To translate these hazards into actionable lab protocols, we must baseline the compound's physical and operational metrics.

Property / ParameterQuantitative ValueOperational Significance
Molecular Weight 128.21 g/mol [2]Vapors are significantly heavier than air (approx. 4.4x) and will pool in lower areas or unventilated sinks.
Chemical Purity ≥95%[2]The remaining ≤5% often contains volatile synthetic precursors, reinforcing the absolute necessity of fume hood handling.
Glove Thickness ≥0.11 mm (Nitrile)The minimum barrier thickness required to prevent rapid breakthrough of lipophilic branched alcohols.
Fume Hood Velocity 80–100 fpmThe critical capture velocity required to effectively mitigate H335 respiratory inhalation hazards.

Targeted PPE Matrix

Do not rely on universal laboratory defaults. A self-validating safety system requires you to match the protective material to the chemical mechanism of the threat.

  • Hand Protection (Nitrile, not Latex): Use nitrile gloves with a minimum thickness of 0.11 mm. Causality: Latex provides poor resistance to aliphatic alcohols, allowing transdermal permeation. Nitrile creates a robust barrier against the lipophilic backbone of 3-Cyclopropyl-3-methylbutan-1-ol.

  • Eye Protection (Tight-Fitting Goggles): Standard safety glasses are insufficient. You must use tight-fitting chemical splash goggles. Causality: Standard glasses do not seal the orbital area, leaving the eyes vulnerable to heavier-than-air vapors that can cause H319 corneal irritation[1].

  • Body Protection (Flame-Resistant Lab Coat): Wear a 100% cotton or specialized Flame-Resistant (FR) lab coat. Causality: While not highly volatile, organic alcohols pose a latent fire risk during catalytic drug-development reactions. Synthetic coats (like polyester) will melt into the skin upon ignition.

Step-by-Step Operational Workflow

Every step in this protocol is designed to ensure containment, preserve chemical purity, and protect the operator.

Step 1: Pre-Operational Verification

  • Verify the fume hood is operational with a face velocity between 80-100 fpm.

  • Self-Validation Check: Inspect your nitrile gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks) before handling the reagent bottle.

Step 2: Reagent Transfer

  • Utilize a positive displacement pipette or a glass syringe for transferring 3-Cyclopropyl-3-methylbutan-1-ol.

  • Causality: The specific viscosity and vapor pressure of branched alcohols can cause standard air-displacement pipettes to drip unpredictably, drastically increasing the risk of benchtop spills and skin contact.

Step 3: Reaction Integration

  • If utilizing the alcohol as a nucleophile in substitution reactions, add the compound dropwise to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Causality: This prevents ambient moisture from interfering with the reaction and mitigates the risk of spontaneous oxidation if working with strong oxidizing catalysts.

Step 4: Immediate Decontamination

  • Post-transfer, immediately rinse all contaminated glassware with a polar aprotic solvent (e.g., acetone) inside the fume hood. Collect this initial organic rinse in your designated hazardous waste stream before moving glassware to the general washing area.

Spill Response & Disposal Plan

In the event of a breach, follow this mechanized response plan to prevent respiratory and environmental contamination.

Spill Response Protocol:

  • Isolate: Evacuate the immediate 2-meter radius to prevent tracking the chemical through the lab.

  • Ventilate: Ensure the fume hood sash is at the optimal height to maximize extraction of the heavier-than-air vapors.

  • Absorb: Cover the spill entirely with an inert, non-combustible absorbent such as vermiculite or dry sand.

    • Critical Warning:Do not use paper towels. Paper towels dramatically increase the surface area of the liquid, accelerating vaporization and exacerbating the H335 respiratory hazard[1].

  • Collect: Sweep the absorbed material using non-sparking tools into a sealable, chemically resistant polyethylene container.

Disposal Plan:

  • Dispose of 3-Cyclopropyl-3-methylbutan-1-ol waste strictly as Non-Halogenated Organic Waste .

  • Ensure the waste carboy is clearly labeled and physically segregated from strong oxidizing agents (e.g., nitric acid, permanganates), which can trigger violent exothermic oxidation of the primary alcohol group.

Logical Workflow Visualization

G A Pre-Op: Verify PPE & Hood Flow (>100 fpm) B Transfer Reagent (Positive Displacement) A->B C Execute Workflow (Inert Atmosphere) B->C D Spill Detected? C->D E Evacuate & Absorb (Inert Vermiculite) D->E Yes F Standard Decontamination (Acetone Rinse) D->F No G Non-Halogenated Organic Waste E->G F->G

Workflow for handling 3-Cyclopropyl-3-methylbutan-1-ol safely.

References

  • 1219087-95-2, 3-cyclopropyl-3-methylbutan-1-ol - AccelaChemBio. AccelaChem. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.